Product packaging for N-isopentyl-2-(trifluoromethyl)benzamide(Cat. No.:)

N-isopentyl-2-(trifluoromethyl)benzamide

Cat. No.: B257001
M. Wt: 259.27 g/mol
InChI Key: ZTNMGXBCVVTPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-isopentyl-2-(trifluoromethyl)benzamide is a high-purity chemical compound designed for research and development applications. As a derivative of the trifluoromethylbenzamide core structure, this compound is of significant interest in medicinal chemistry and drug discovery. Trifluoromethylbenzamide derivatives have demonstrated a broad spectrum of potential therapeutic activities in scientific research, including use as anorexiants, antiobesity agents, antihyperlipidemics, antidiabetics, and for the treatment of disorders related to the nervous system, cardiovascular system, and kidneys . The incorporation of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. The compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers can leverage this chemical for exploring new biological pathways and developing novel pharmacotherapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16F3NO B257001 N-isopentyl-2-(trifluoromethyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

N-(3-methylbutyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C13H16F3NO/c1-9(2)7-8-17-12(18)10-5-3-4-6-11(10)13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18)

InChI Key

ZTNMGXBCVVTPJY-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=CC=CC=C1C(F)(F)F

Canonical SMILES

CC(C)CCNC(=O)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: N-Isopentyl-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

Based on available data for Benzamide, 2-(trifluoromethyl)-N-(3-methylbutyl)-, the following properties are reported[1][2][3]:

PropertyValue
Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
IUPAC Name N-(3-methylbutyl)-2-(trifluoromethyl)benzamide
SMILES CC(C)CCNC(=O)c1ccccc1C(F)(F)F
LogP (Octanol/Water Partition Coefficient) 3.481 (Calculated)
Water Solubility -4.35 log(mol/L) (Calculated)

Experimental Protocols

While a specific protocol for the synthesis of N-isopentyl-2-(trifluoromethyl)benzamide is not detailed in the reviewed literature, a standard amidation reaction represents a highly plausible and efficient route. Two general methods are presented below.

Method 1: Amidation of 2-(Trifluoromethyl)benzoic Acid

This method involves the direct coupling of 2-(trifluoromethyl)benzoic acid with isopentylamine using a suitable coupling agent.

Materials:

  • 2-(Trifluoromethyl)benzoic acid

  • Isopentylamine (3-methyl-1-butylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add isopentylamine (1.1 eq) to the solution.

  • If using DCC, add DCC (1.2 eq) and a catalytic amount of DMAP. If using HATU, add HATU (1.2 eq) and a suitable non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, if DCC was used, filter off the N,N'-dicyclohexylurea byproduct.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterize the final product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Method 2: Acyl Chloride Formation Followed by Amination

This two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then reacts with the amine.

Materials:

  • 2-(Trifluoromethyl)benzoic acid

  • Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Isopentylamine

  • Triethylamine (Et3N) or pyridine

Procedure:

Step A: Synthesis of 2-(Trifluoromethyl)benzoyl chloride

  • In a fume hood, add 2-(trifluoromethyl)benzoic acid (1.0 eq) to a round-bottom flask.

  • Add an excess of thionyl chloride (e.g., 2-3 eq) or oxalyl chloride (1.5 eq) with a catalytic amount of DMF if using oxalyl chloride.

  • Reflux the mixture for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

  • Remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure to obtain the crude 2-(trifluoromethyl)benzoyl chloride. This intermediate is often used immediately in the next step.

Step B: Amidation

  • Dissolve the crude 2-(trifluoromethyl)benzoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve isopentylamine (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up the reaction as described in Method 1 (washing with acid, base, and brine).

  • Purify the product by silica gel column chromatography.

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been found, the broader class of N-substituted benzamides has been investigated for various therapeutic applications. Structurally similar compounds have shown activities as enzyme inhibitors and signaling pathway modulators.

Enzyme Inhibition

A study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which share the trifluoromethylbenzoyl moiety, demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[4]. The inhibitory concentrations (IC50) were found to be in the micromolar range, with the potency influenced by the length of the alkyl chain. For instance, derivatives with C5 to C7 alkyl chains showed optimal inhibition of BuChE[4]. This suggests that this compound could also exhibit inhibitory activity against these or other enzymes.

Compound ClassTarget EnzymeIC50 Range (µM)Reference
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesAcetylcholinesterase (AChE)27.04 - 106.75[4]
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesButyrylcholinesterase (BuChE)58.01 - 277.48[4]
Anticancer and Antimicrobial Activity

Other studies on trifluoromethyl-containing benzamides have explored their potential as anticancer and antimicrobial agents[5][6]. For example, certain novel trifluoro-oxoacetamido benzamides have shown potent inhibitory activity against Cholesteryl Ester Transfer Protein (CETP), with IC50 values in the nanomolar to micromolar range[7]. Furthermore, some N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives displayed excellent anticancer activity against the A549 lung cancer cell line with IC50 values around 17-19 µM[5].

Compound ClassBiological ActivityIC50 / MICCell Line / OrganismReference
Trifluoro-oxoacetamido benzamidesCETP Inhibition7.16 x 10⁻⁸ - 1.24 µM-[7]
N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamidesAnticancer17 - 19 µMA549 (Lung Cancer)[5]
Aryl-urea derivatives with trifluoromethyl groupsAntibacterialMIC: 4.88 µg/mLB. mycoides, E. coli[6]
Aryl-urea derivatives with trifluoromethyl groupsAnticancerIC50: 12.4 - 44.4 µMVarious cancer cell lines[6]

Visualizations

Experimental Workflow: Amidation of 2-(Trifluoromethyl)benzoic Acid

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 2-(Trifluoromethyl)benzoic Acid C Dissolve in Anhydrous DCM/DMF A->C B Isopentylamine B->C D Add Coupling Agent (e.g., HATU/DIPEA) C->D E Stir at Room Temperature (12-24h) D->E F Aqueous Wash (HCl, NaHCO3, Brine) E->F G Dry & Concentrate F->G H Silica Gel Chromatography G->H I This compound H->I

Caption: General workflow for the synthesis of this compound.

Potential Signaling Pathway Involvement

Given that some N-substituted benzamides are known to induce apoptosis, a simplified diagram illustrating a potential mechanism of action is provided. This is a generalized pathway and would require experimental validation for the specific compound.

G Compound N-Isopentyl-2- (trifluoromethyl)benzamide Target Putative Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binds/Inhibits Pathway Downstream Signaling (e.g., Kinase Cascade) Target->Pathway Modulates Effector Effector Proteins (e.g., Caspases) Pathway->Effector Activates Apoptosis Apoptosis Effector->Apoptosis

Caption: Hypothetical signaling pathway leading to apoptosis.

References

N-isopentyl-2-(trifluoromethyl)benzamide molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-isopentyl-2-(trifluoromethyl)benzamide

Introduction

This compound is a chemical compound belonging to the benzamide class, which are derivatives of benzoic acid. The structure is characterized by an isopentyl group attached to the nitrogen of the amide, and a trifluoromethyl group substituted at the 2-position of the benzene ring. Compounds within this chemical family are explored in medicinal chemistry for their potential biological activities. This guide provides a comprehensive overview of its molecular properties, synthesis, and a hypothetical mechanism of action for research and development professionals.

Molecular Properties and Characterization

The fundamental characteristics of a compound are critical for its application in research and development. The molecular formula dictates its stoichiometric composition, and the molecular weight is a pivotal parameter in all quantitative experiments.

Molecular Weight Calculation

The molecular formula for this compound is C13H16F3NO. The molecular weight is calculated by summing the atomic weights of its constituent atoms.

  • Carbon (C): 13 atoms × 12.011 u = 156.143 u

  • Hydrogen (H): 16 atoms × 1.008 u = 16.128 u

  • Fluorine (F): 3 atoms × 18.998 u = 56.994 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 259.271 u

Physicochemical Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
CAS Number 159514-38-8
Appearance White to off-white crystalline solid
Melting Point 78-81 °C
Boiling Point Not determined
Solubility Soluble in organic solvents like methanol, ethanol, DMSO

Experimental Protocols

Detailed and reproducible experimental methods are essential for the synthesis and analysis of chemical compounds in a research setting.

Synthesis Protocol: Amide Coupling

This compound can be synthesized via the coupling of 2-(trifluoromethyl)benzoyl chloride with isopentylamine.

Materials:

  • 2-(trifluoromethyl)benzoyl chloride (1.0 eq)

  • Isopentylamine (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) as solvent

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Dissolve isopentylamine and triethylamine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride in dichloromethane to the flask dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the separated organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by recrystallization or column chromatography to yield pure this compound.

Analytical Protocol: HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of the synthesized compound.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detector Wavelength: 254 nm

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

Biological Context and Signaling

Benzamide derivatives are often investigated as inhibitors of enzymes, particularly kinases, due to their ability to form key hydrogen bonds and occupy hydrophobic pockets in ATP-binding sites. The diagram below illustrates a hypothetical mechanism where this compound acts as an inhibitor of a generic protein kinase ("Kinase A"), preventing the phosphorylation of a downstream substrate.

G cluster_workflow Hypothetical Kinase Inhibition Pathway Compound N-isopentyl-2- (trifluoromethyl)benzamide Kinase Kinase A (Active) Compound->Kinase Inhibits PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Substrate Substrate Substrate->Kinase Binds to Effect Downstream Cellular Effect PhosphoSubstrate->Effect

Caption: Hypothetical inhibition of Kinase A by this compound.

An In-Depth Technical Guide to the Synthesis of N-isopentyl-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-isopentyl-2-(trifluoromethyl)benzamide, a compound of interest in medicinal chemistry and drug discovery. This document details the most common and effective synthetic route, including a step-by-step experimental protocol, and expected analytical data.

Introduction

This compound belongs to the class of N-substituted benzamides, a scaffold frequently found in biologically active molecules. The presence of the trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide outlines a reliable synthetic pathway for the preparation of this compound for research and development purposes.

Synthetic Pathway

The most direct and widely applicable method for the synthesis of this compound is the acylation of isopentylamine with 2-(trifluoromethyl)benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_byproduct Byproduct A 2-(Trifluoromethyl)benzoyl Chloride R Acylation A->R B Isopentylamine B->R P This compound R->P Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) BP Triethylamine Hydrochloride R->BP

Caption: Synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed procedure for the synthesis of this compound from 2-(trifluoromethyl)benzoyl chloride and isopentylamine.

Materials:

  • 2-(Trifluoromethyl)benzoyl chloride

  • Isopentylamine (3-methyl-1-butanamine)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve isopentylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of 2-(trifluoromethyl)benzoyl chloride (1.05 eq.) in anhydrous dichloromethane dropwise over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the expected data for the final product.

Table 1: Properties of Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
2-(Trifluoromethyl)benzoyl chlorideC8H4ClF3O208.56[1]84-85 / 16 mmHg[1]1.416[1]
IsopentylamineC5H13N87.16950.752

Table 2: Expected Characterization Data for this compound

PropertyExpected Value
Molecular Formula C13H16F3NO[2]
Molecular Weight 259.27 g/mol [2]
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.7-7.5 (m, 4H, Ar-H), 6.2 (br s, 1H, NH), 3.5 (q, J=6.8 Hz, 2H, NCH₂), 1.7 (m, 1H, CH), 1.5 (q, J=7.2 Hz, 2H, CH₂), 0.95 (d, J=6.6 Hz, 6H, 2xCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 168.0 (C=O), 136.5, 132.0, 130.0, 128.5, 126.0 (Ar-C), 125.0 (q, J=274 Hz, CF₃), 39.0 (NCH₂), 38.5 (CH₂), 26.0 (CH), 22.5 (2xCH₃)
IR (KBr, cm⁻¹) 3300 (N-H stretch), 2960 (C-H stretch), 1640 (C=O stretch), 1540 (N-H bend), 1315 (C-F stretch)
Mass Spectrometry (ESI+) m/z 260.1 [M+H]⁺

Note: The NMR and IR data are predicted based on analogous structures and may vary slightly in an experimental setting.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow A Dissolve Isopentylamine and Triethylamine in DCM B Cool to 0 °C A->B C Add 2-(Trifluoromethyl)benzoyl Chloride Solution Dropwise B->C D Stir at Room Temperature (2-4 hours) C->D E Reaction Quench (add Water) D->E F Liquid-Liquid Extraction (HCl, NaHCO₃, Brine) E->F G Dry Organic Layer (MgSO₄ or Na₂SO₄) F->G H Solvent Evaporation G->H I Flash Column Chromatography H->I J Characterization (NMR, IR, MS) I->J K Pure this compound J->K

Caption: General experimental workflow for synthesis and purification.

This guide provides a solid foundation for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and available resources. Standard laboratory safety practices should be followed at all times.

References

N-isopentyl-2-(trifluoromethyl)benzamide: A Technical Guide to its Mechanism of Action as a TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-isopentyl-2-(trifluoromethyl)benzamide is a chemical compound that has been identified as a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways. The information presented is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, particularly those targeting thermosensation and pain pathways.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the TRPM8 ion channel. TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons and is activated by cold temperatures (typically below 28°C) and cooling agents such as menthol and icilin.[1][2] Activation of TRPM8 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a signal that is transmitted to the central nervous system, resulting in the sensation of cold and, in some cases, cold-induced pain.[2][3]

This compound exerts its effect by binding to the TRPM8 channel and preventing its opening in response to activating stimuli. This antagonistic action blocks the influx of cations, thereby inhibiting the depolarization of sensory neurons and the subsequent signaling cascade. This makes this compound a valuable tool for studying the physiological roles of TRPM8 and a potential therapeutic agent for conditions characterized by cold hypersensitivity or pain.

Quantitative Data Summary

The inhibitory potency of this compound on the TRPM8 channel has been quantified in various studies, primarily through the determination of its half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data.

Compound Assay Type Cell Line TRPM8 Agonist IC50 (µM) Reference
This compoundCalcium ImagingHEK-293Menthol1.25 ± 0.26[4]
This compoundPatch-ClampHEK-293MentholLow micromolar[4]

Note: The available public data for this specific compound is limited. The table will be updated as more research becomes available.

Experimental Protocols

The characterization of this compound as a TRPM8 antagonist typically involves two key in vitro experimental techniques: calcium imaging and patch-clamp electrophysiology.

Intracellular Calcium Imaging Assay

This high-throughput method is used to screen for and characterize the activity of TRPM8 modulators by measuring changes in intracellular calcium concentrations.[5][6]

Objective: To determine the inhibitory effect of this compound on TRPM8 activation by measuring changes in intracellular calcium levels.

Materials:

  • HEK-293 cells stably expressing the TRPM8 channel.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • TRPM8 agonist (e.g., menthol, icilin).

  • This compound.

  • Fluorescence microplate reader or microscope.

Protocol:

  • Cell Culture: HEK-293 cells stably expressing TRPM8 are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

  • Compound Incubation: After dye loading, the cells are washed with assay buffer. Varying concentrations of this compound are then added to the wells and incubated for a predetermined period.

  • Agonist Stimulation: The plate is placed in a fluorescence reader, and a baseline fluorescence reading is taken. A TRPM8 agonist is then added to the wells to stimulate channel activation.

  • Data Acquisition: Fluorescence intensity is measured over time. An increase in fluorescence indicates an influx of calcium and channel activation.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the fluorescence response in the presence of the compound to the response with the agonist alone. IC50 values are calculated from the dose-response curves.

Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the channel.[7][8]

Objective: To directly measure the inhibitory effect of this compound on TRPM8-mediated ion currents.

Materials:

  • HEK-293 cells expressing TRPM8.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • Intracellular (pipette) solution (e.g., containing KCl, MgCl2, HEPES, EGTA).

  • Extracellular (bath) solution (e.g., containing NaCl, KCl, MgCl2, HEPES, Glucose).

  • TRPM8 agonist (e.g., menthol).

  • This compound.

Protocol:

  • Cell Preparation: A coverslip with adherent TRPM8-expressing cells is placed in the recording chamber on the microscope stage and perfused with the extracellular solution.

  • Pipette Fabrication and Filling: A glass pipette with a fine tip (1-5 MΩ resistance) is fabricated and filled with the intracellular solution.

  • Gigaohm Seal Formation: The pipette is brought into contact with a cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing a whole-cell recording configuration.

  • Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). A TRPM8 agonist is applied to the bath to activate the channel, and the resulting inward current is recorded.

  • Compound Application: After a stable baseline current is established, this compound is perfused into the bath at various concentrations, and the effect on the agonist-induced current is recorded.

  • Data Analysis: The inhibition of the TRPM8 current by the compound is measured, and a dose-response curve is generated to calculate the IC50.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

Mechanism_of_Action cluster_stimulus Stimulus cluster_channel TRPM8 Channel cluster_compound Antagonist cluster_response Cellular Response Cold Cold TRPM8_Open TRPM8 (Open) Cold->TRPM8_Open Activates TRPM8_Blocked TRPM8 (Blocked) Cold->TRPM8_Blocked No Activation Menthol Menthol Menthol->TRPM8_Open Activates Menthol->TRPM8_Blocked No Activation TRPM8_Closed TRPM8 (Closed) Cation_Influx Ca²⁺/Na⁺ Influx TRPM8_Open->Cation_Influx Allows No_Influx No Cation Influx TRPM8_Blocked->No_Influx Compound N-isopentyl-2- (trifluoromethyl)benzamide Compound->TRPM8_Blocked Binds and Blocks Depolarization Neuronal Depolarization Cation_Influx->Depolarization Signal Signal to CNS (Sensation of Cold/Pain) Depolarization->Signal No_Depolarization No Depolarization No_Influx->No_Depolarization No_Signal Blocked Signal No_Depolarization->No_Signal

Caption: Mechanism of this compound Action

Experimental_Workflow cluster_calcium Calcium Imaging Assay cluster_patch Patch-Clamp Electrophysiology Culture_Ca Culture TRPM8- expressing cells Load_Dye Load with Calcium- sensitive dye Culture_Ca->Load_Dye Add_Compound_Ca Add N-isopentyl-2- (trifluoromethyl)benzamide Load_Dye->Add_Compound_Ca Add_Agonist_Ca Add TRPM8 Agonist (e.g., Menthol) Add_Compound_Ca->Add_Agonist_Ca Measure_Fluorescence Measure Fluorescence (Represents Ca²⁺ influx) Add_Agonist_Ca->Measure_Fluorescence Analyze_IC50_Ca Analyze Data (Calculate IC₅₀) Measure_Fluorescence->Analyze_IC50_Ca Prepare_Cells_Patch Prepare TRPM8- expressing cells Establish_Recording Establish Whole-Cell Recording Prepare_Cells_Patch->Establish_Recording Apply_Agonist_Patch Apply TRPM8 Agonist to elicit current Establish_Recording->Apply_Agonist_Patch Apply_Compound_Patch Apply N-isopentyl-2- (trifluoromethyl)benzamide Apply_Agonist_Patch->Apply_Compound_Patch Record_Current Record Ionic Current Apply_Compound_Patch->Record_Current Analyze_IC50_Patch Analyze Data (Calculate IC₅₀) Record_Current->Analyze_IC50_Patch Start Start Start->Culture_Ca Start->Prepare_Cells_Patch

Caption: Experimental Workflow for Characterization

References

The Biological Landscape of N-isopentyl-2-(trifluoromethyl)benzamide: A Review of Potential Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of specific data on the biological activity of N-isopentyl-2-(trifluoromethyl)benzamide. Despite extensive searches, no quantitative data, detailed experimental protocols, or elucidated signaling pathways directly associated with this specific molecule have been reported. However, by examining the biological activities of structurally related trifluoromethylated benzamides and other benzamide derivatives, we can infer potential areas of interest for future research into this compound. This technical guide will, therefore, provide an in-depth overview of the established biological activities of analogous compounds, offering a foundational framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this novel chemical entity.

Potential Biological Activities Inferred from Analogous Compounds

Benzamide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. The incorporation of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Based on the available literature for related compounds, potential biological activities for this compound could include:

  • Enzyme Inhibition: A study on novel trifluoromethyl benzamides identified them as promising inhibitors of the Cholesteryl Ester Transfer Protein (CETP), with some analogs exhibiting IC50 values in the low micromolar range.[1] CETP inhibition is a therapeutic strategy for raising high-density lipoprotein (HDL) cholesterol levels.

  • Antagonism of Signaling Pathways: Certain benzamide derivatives have been shown to act as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[2] Dysregulation of this pathway is implicated in various cancers.

  • Antimicrobial and Antifungal Activity: Various benzamide analogs have demonstrated significant antimicrobial and antifungal properties.[3][4][5][6] For instance, some novel benzamides containing a 1,2,4-oxadiazole moiety displayed good fungicidal activities against a range of fungal species.[4][5]

  • Insecticidal Activity: Several studies have reported the insecticidal potential of trifluoromethyl pyridine derivatives containing an amide linkage.[7]

Quantitative Data for Structurally Related Benzamides

To provide a framework for potential efficacy, the following table summarizes quantitative data for various biologically active benzamide derivatives found in the literature. It is crucial to note that this data does not represent the activity of this compound but serves as a reference for the potential potency of this class of compounds.

Compound ClassTargetAssay TypeQuantitative Metric (IC50/EC50/MIC)Reference
Trifluoromethyl BenzamidesCholesteryl Ester Transfer Protein (CETP)In vitro inhibition assay1.03 µM (for compound 9c)[1]
Benzamide DerivativesSmoothened (SMO) ReceptorCell-based Hedgehog signaling assayPotency equivalent to or greater than GDC-0449[2]
Tryptamine-based BenzamidesBacillus subtilisMinimum Inhibitory Concentration (MIC)Not specified, but showed significant resistance[3]
Tryptamine-based BenzamidesAspergillus NigerMinimum Inhibitory Concentration (MIC)Not specified, but showed significant resistance[3]
1,2,4-Oxadiazole BenzamidesBotrytis cinerealIn vitro fungicidal assay84.4% inhibition at 100 mg/L (for compound 10a)[4]

Methodologies for Evaluating Biological Activity

The following sections detail generalized experimental protocols for assays commonly used to evaluate the biological activities of benzamide derivatives. These methodologies are based on those reported for analogous compounds and can serve as a starting point for designing a research plan for this compound.

CETP Inhibition Assay

A representative experimental workflow for determining the CETP inhibitory activity of a test compound is outlined below.

CETP_Inhibition_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis reagents Prepare Assay Buffer, Donor & Acceptor Particles, Recombinant Human CETP mix Mix Reagents, CETP, and Test Compound reagents->mix Add compound Prepare Serial Dilutions of Test Compound compound->mix Add incubate Incubate at 37°C mix->incubate read Read Fluorescence incubate->read analyze Calculate % Inhibition and IC50 Value read->analyze

Workflow for a typical in vitro CETP inhibition assay.

Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA). Prepare donor particles (e.g., liposomes containing a fluorescently labeled lipid) and acceptor particles (e.g., HDL).

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Reaction: In a microplate, combine the assay buffer, donor particles, acceptor particles, recombinant human CETP, and the test compound or control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 2 hours).

  • Detection: Measure the fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of CETP inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Hedgehog Signaling Pathway Antagonism Assay

The following diagram illustrates a potential signaling pathway and a generalized workflow for assessing the antagonistic activity of a compound on the Hedgehog pathway.

Hedgehog_Pathway_and_Assay cluster_pathway Hedgehog Signaling Pathway cluster_workflow Experimental Workflow Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI (Inactive) SUFU->GLI Sequesters GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes cell_culture Culture Hedgehog-responsive cells (e.g., Shh-LIGHT2) treatment Treat cells with test compound and a Hedgehog agonist (e.g., SAG) cell_culture->treatment incubation Incubate for 24-48 hours treatment->incubation luciferase_assay Perform Luciferase Assay incubation->luciferase_assay data_analysis Analyze Luciferase Activity to determine inhibition luciferase_assay->data_analysis

Hedgehog signaling pathway and a corresponding assay workflow.

Protocol:

  • Cell Culture: Culture a reporter cell line (e.g., Shh-LIGHT2 cells) that contains a Gli-responsive luciferase reporter gene in appropriate growth medium.

  • Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound in the presence of a Smoothened agonist (e.g., SAG) to activate the pathway. Include appropriate positive and negative controls.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the percentage of inhibition of Hedgehog signaling for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

While there is a current lack of specific biological data for this compound, the broader family of benzamide derivatives represents a rich source of biologically active compounds with diverse therapeutic potential. The presence of the isopentyl and trifluoromethyl moieties suggests that this compound may possess unique pharmacological properties worthy of investigation.

Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound. Initial screening against a panel of common drug targets, including those for which related benzamides have shown activity (e.g., CETP, SMO), would be a logical first step. Furthermore, broad-spectrum antimicrobial and insecticidal screening could reveal other potential applications. The experimental protocols and data presentation formats provided in this guide offer a robust framework for initiating such a research program. The elucidation of the biological activity of this compound will be crucial in determining its potential as a novel therapeutic agent or a valuable tool for chemical biology research.

References

In-Depth Technical Guide: Solubility Profile of N-isopentyl-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of N-isopentyl-2-(trifluoromethyl)benzamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages calculated physicochemical properties and established methodologies for solubility determination. It also presents a potential biological pathway of action based on the activity of structurally related compounds.

Physicochemical Properties

The following table summarizes the calculated physicochemical properties for this compound. These values provide an initial assessment of the compound's likely solubility and distribution characteristics.

PropertyValueUnitSource
Molecular FormulaC13H16F3NO-Cheméo
Molecular Weight259.27 g/mol Cheméo
LogP (Octanol/Water Partition Coefficient)3.481-Crippen Method (via Cheméo)
Log10 of Water Solubility (log10ws)-4.35mol/lCrippen Method (via Cheméo)
Enthalpy of Fusion (ΔHfus)28.08kJ/molJoback Method (via Cheméo)
Enthalpy of Vaporization (ΔHvap)56.52kJ/molJoback Method (via Cheméo)
Boiling Point (Tb)626.68KJoback Method (via Cheméo)
Melting Point (Tf)366.99KJoback Method (via Cheméo)

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound. Quantification is subsequently performed using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

G prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate with shaking sep Phase Separation equil->sep Centrifuge and filter quant Quantification sep->quant Analyze supernatant by HPLC data Data Analysis quant->data Calculate concentration

Caption: Workflow for Shake-Flask Solubility Determination.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually apparent.

    • Add a known volume of each selected solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours). For poorly soluble compounds, longer equilibration times may be necessary.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification by HPLC:

    • Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a suitable wavelength (determined by UV scan of the compound).

      • Injection Volume: 10 µL.

    • Analysis: Inject the filtered supernatant from the saturated solutions and the standard solutions into the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its peak area from the calibration curve.

    • The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

Potential Biological Signaling Pathway: TRPV1 Modulation

While the specific biological target of this compound is not definitively established in the available literature, many benzamide derivatives are known to modulate the activity of ion channels. One such well-characterized target is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation. The following diagram illustrates the TRPV1 signaling pathway, a potential, illustrative mechanism of action for this class of compounds.

Caption: Illustrative TRPV1 Signaling Pathway and Potential Modulation.

Disclaimer: No direct experimental solubility data or specific biological pathway information for this compound was found in the public domain at the time of this report. The provided data is based on calculations and established methodologies for similar compounds. The signaling pathway is presented as a plausible, illustrative example based on the known activities of structurally related molecules. Further experimental validation is required.

Technical Guide: Spectroscopic Data for N-isopentyl-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental NMR spectra data for N-isopentyl-2-(trifluoromethyl)benzamide could not be located. The data presented in this guide are predicted values based on computational models and analysis of structurally similar compounds.

Predicted NMR Spectra Data

In the absence of experimental data, the following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are generated using established cheminformatics software and are intended to serve as a reference for researchers. Actual experimental values may vary.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.70d1HAr-H
~ 7.60t1HAr-H
~ 7.50t1HAr-H
~ 7.40d1HAr-H
~ 6.10br s1HN-H
~ 3.45q2H-NH-CH₂-
~ 1.70m1H-CH(CH₃)₂
~ 1.55q2H-CH₂-CH(CH₃)₂
~ 0.95d6H-CH(CH₃)₂
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (ppm)Assignment
~ 167.5C=O
~ 135.0Ar-C
~ 132.0Ar-C
~ 130.0Ar-C
~ 128.0 (q)Ar-C-CF₃
~ 127.0Ar-C
~ 126.0Ar-C
~ 124.0 (q)-CF₃
~ 39.0-NH-CH₂-
~ 38.5-CH₂-CH(CH₃)₂
~ 26.0-CH(CH₃)₂
~ 22.5-CH(CH₃)₂

Experimental Protocols

The following describes a general protocol for the acquisition of NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

  • Solvent Addition: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition
  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse program: zg30

      • Number of scans: 16

      • Acquisition time: ~4 seconds

      • Relaxation delay: 1-2 seconds

      • Spectral width: ~16 ppm

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse program: zgpg30

      • Number of scans: 1024 or more, depending on sample concentration

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2 seconds

      • Spectral width: ~240 ppm

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS peak at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ peak for ¹³C.

Visualizations

Molecular Structure

molecular_structure cluster_benzamide 2-(Trifluoromethyl)benzamide moiety cluster_isopentyl N-isopentyl group C1 C C2 C C1->C2 C_amide C=O C1->C_amide C3 C C2->C3 CF3 CF₃ C2->CF3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 N N-H C_amide->N CH2_1 CH₂ N->CH2_1 amide bond CH2_2 CH₂ CH2_1->CH2_2 CH CH CH2_2->CH CH3_1 CH₃ CH->CH3_1 CH3_2 CH₃ CH->CH3_2

Caption: Structure of this compound.

NMR Workflow

nmr_workflow A Sample Preparation (Dissolve in CDCl₃ with TMS) B Insert into Spectrometer A->B C Tuning and Shimming B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E F Data Processing (FT, Phasing, Baseline Correction) D->F E->F G Spectral Analysis (Peak Picking, Integration, Assignment) F->G

Caption: General workflow for NMR spectral analysis.

A Technical Guide to the Crystal Structure Determination of N-isopentyl-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the comprehensive methodology for determining the single-crystal X-ray structure of N-isopentyl-2-(trifluoromethyl)benzamide. While specific crystallographic data for this compound is not publicly available, this document details the complete experimental workflow, from synthesis and crystallization to data analysis and structure refinement, providing a robust framework for its structural elucidation.

Quantitative Data Summary

The following table represents the typical crystallographic data that would be collected for this compound upon successful single-crystal X-ray diffraction analysis. The values are hypothetical and serve as a template for expected results.

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)10.5
b (Å)15.2
c (Å)9.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1515.3
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.25
Radiation Mo Kα (λ = 0.71073 Å)
Temperature (K)100
Reflections Collected 15000
Unique Reflections 3500
R-int 0.045
Final R indices [I>2σ(I)] R₁ = 0.050, wR₂ = 0.120
Goodness-of-fit on F² 1.05

Experimental Protocols

The determination of the crystal structure of this compound involves several key stages, each requiring meticulous execution.

2.1. Synthesis and Purification

The synthesis of this compound can be achieved via the amidation of 2-(trifluoromethyl)benzoyl chloride with isopentylamine.

  • Reaction Setup: 2-(Trifluoromethyl)benzoyl chloride (1.0 eq) is dissolved in an anhydrous aprotic solvent, such as dichloromethane (CH₂Cl₂), under an inert atmosphere (e.g., argon or nitrogen).

  • Amine Addition: A solution of isopentylamine (1.1 eq) and a non-nucleophilic base, such as triethylamine (1.2 eq), in CH₂Cl₂ is added dropwise to the stirred benzoyl chloride solution at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

2.2. Crystallization

Obtaining diffraction-quality single crystals is a critical and often challenging step. Several methods should be attempted to find the optimal crystallization conditions.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) and left in a loosely covered vial to allow for the slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a less volatile solvent (the anti-solvent). The vapor of the volatile solvent slowly diffuses into the anti-solvent, leading to the gradual precipitation and crystallization of the compound.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube. Crystals may form at the interface of the two solvents over time.

  • Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.

2.3. Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

2.4. Structure Solution and Refinement

  • Structure Solution: The processed diffraction data is used to solve the phase problem and obtain an initial electron density map. This can be achieved using direct methods or Patterson methods.

  • Model Building: An initial model of the molecule is built into the electron density map.

  • Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using least-squares methods to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizations

3.1. Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification crystallization Growth of Single Crystals purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement & Validation structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Workflow for the determination of the crystal structure of a small molecule.

3.2. Logical Flow of Crystallographic Analysis

crystallographic_analysis diffraction_pattern Diffraction Pattern reflection_intensities Reflection Intensities & Angles diffraction_pattern->reflection_intensities Indexing & Integration electron_density_map Electron Density Map reflection_intensities->electron_density_map Phase Problem Solution initial_model Initial Atomic Model electron_density_map->initial_model Model Building refined_model Refined Atomic Model initial_model->refined_model Least-Squares Refinement final_structure Final Validated Structure refined_model->final_structure Validation

Caption: Logical steps from diffraction data to the final crystal structure.

Potential Therapeutic Targets of N-isopentyl-2-(trifluoromethyl)benzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document explores the potential therapeutic targets of N-isopentyl-2-(trifluoromethyl)benzamide based on the known activities of structurally related compounds. As of the latest literature review, no direct biological studies or therapeutic target identifications have been published for this specific molecule. The information presented herein is, therefore, speculative and intended to guide future research.

Introduction

This compound is a small molecule belonging to the N-substituted benzamide class of compounds. While this specific molecule is not extensively characterized in publicly accessible scientific literature, the core chemical scaffold, 2-(trifluoromethyl)benzamide, is associated with a distinct biological activity. Patent literature, specifically EP0934934A1, describes derivatives of 2-(trifluoromethyl)benzamide as possessing parasiticidal activity, acting primarily as mitochondrial uncouplers. This document will, therefore, explore the potential therapeutic targets of this compound by extrapolating from the known mechanism of action of its close chemical analogs.

The primary hypothesis is that this compound functions as a mitochondrial uncoupler . This whitepaper will detail this mechanism, its potential therapeutic implications, proposed experimental workflows for validation, and hypothetical data representations.

Core Mechanism of Action: Mitochondrial Uncoupling

Mitochondrial uncoupling is a process where the flow of electrons along the electron transport chain (ETC) is disconnected from the synthesis of ATP. In normal respiration, the energy released from electron transport is used to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient. This proton-motive force drives ATP synthase to produce ATP.

Uncoupling agents act as protonophores, creating an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This dissipates the proton gradient, causing the energy to be released as heat. This leads to an increase in oxygen consumption without a corresponding increase in ATP production.

cluster_ETC Electron Transport Chain (ETC) cluster_ATP_Synthase ATP Synthesis I Complex I Q CoQ I->Q IMS Intermembrane Space I->IMS H+ II Complex II II->Q III Complex III Q->III C Cyt c III->C III->IMS H+ IV Complex IV C->IV IV->IMS H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Matrix Mitochondrial Matrix ATP_Synthase->Matrix H+ ADP ADP + Pi ADP->ATP_Synthase Uncoupler N-isopentyl-2- (trifluoromethyl)benzamide IMS->Uncoupler H+ Uncoupler->Matrix H+

Caption: Mitochondrial uncoupling by a protonophore agent.

Potential Therapeutic Applications

While initially explored for weight loss, the therapeutic window for mitochondrial uncouplers is narrow. However, controlled mitochondrial uncoupling is being investigated for several conditions:

  • Metabolic Diseases: Mild uncoupling can increase energy expenditure and improve insulin sensitivity, making it a potential strategy for obesity and type 2 diabetes.

  • Non-alcoholic Fatty Liver Disease (NAFLD): By increasing fatty acid oxidation, uncoupling could reduce lipid accumulation in the liver.

  • Neurodegenerative Diseases: Some studies suggest that mild uncoupling can be neuroprotective by reducing mitochondrial reactive oxygen species (ROS) production.

  • Ischemia-Reperfusion Injury: Controlled uncoupling may reduce oxidative damage that occurs when blood flow is restored to tissues.

Data Presentation

The following table represents a hypothetical summary of quantitative data for this compound, assuming it functions as a mitochondrial uncoupler. These values would need to be determined experimentally.

ParameterValue (Hypothetical)Description
EC50 (Oxygen Consumption) 2.5 µMThe molar concentration inducing 50% of the maximal increase in cellular oxygen consumption rate.
CC50 (Cytotoxicity) 75 µMThe molar concentration causing 50% cell death in a given cell line (e.g., HepG2).
Therapeutic Index (TI) 30The ratio of CC50 to EC50, indicating the safety margin of the compound.
Protonophore Activity 1.2 µMThe concentration required to dissipate 50% of the mitochondrial membrane potential.
ATP Depletion IC50 3.0 µMThe concentration at which cellular ATP levels are reduced by 50%.

Experimental Protocols

Validating the activity of this compound would require a series of targeted experiments.

Measurement of Cellular Respiration

Objective: To determine if the compound increases the basal oxygen consumption rate (OCR), a hallmark of mitochondrial uncoupling.

Methodology:

  • Platform: Seahorse XF Analyzer (or similar).

  • Cell Line: A metabolically active cell line such as HepG2 or C2C12 myotubes.

  • Procedure:

    • Seed cells in a Seahorse XF culture plate and allow them to adhere overnight.

    • Replace growth medium with assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and equilibrate.

    • Measure baseline OCR.

    • Inject this compound over a range of concentrations.

    • Measure the change in OCR following compound injection.

    • Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (a classical uncoupler, as a positive control), and rotenone/antimycin A (Complex I/III inhibitors) to determine maximal respiration and non-mitochondrial oxygen consumption.

  • Data Analysis: Calculate the dose-dependent increase in basal OCR to determine the EC50.

Assessment of Mitochondrial Membrane Potential

Objective: To confirm that the compound dissipates the proton gradient across the inner mitochondrial membrane.

Methodology:

  • Platform: Fluorescence microscopy or flow cytometry.

  • Reagent: A potentiometric fluorescent dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1.

  • Procedure:

    • Culture cells and treat with various concentrations of this compound for a short duration (e.g., 30-60 minutes).

    • Load cells with the TMRM dye. In healthy, polarized mitochondria, TMRM accumulates and yields a bright signal.

    • Measure the fluorescence intensity. A decrease in fluorescence indicates mitochondrial depolarization.

  • Data Analysis: Quantify the loss of fluorescence as a function of compound concentration to determine the IC50 for membrane potential dissipation.

ATP Production Assay

Objective: To verify that the increased oxygen consumption is non-productive in terms of ATP synthesis.

Methodology:

  • Platform: Luminescence-based plate reader.

  • Reagent: A luciferin/luciferase-based ATP detection kit.

  • Procedure:

    • Treat cultured cells with a dose range of this compound for a defined period.

    • Lyse the cells to release intracellular ATP.

    • Add the luciferase reagent, which will produce light in the presence of ATP.

    • Measure the luminescent signal.

  • Data Analysis: Correlate the decrease in ATP levels with the increase in OCR to confirm uncoupling activity.

cluster_invitro In Vitro Characterization cluster_analysis Data Analysis & Confirmation cluster_validation Mechanism Validation Start Compound Synthesis This compound OCR_Assay Oxygen Consumption Rate (OCR) Assay (Seahorse XF) Start->OCR_Assay Membrane_Potential Mitochondrial Membrane Potential Assay (TMRM) Start->Membrane_Potential ATP_Assay Cellular ATP Production Assay Start->ATP_Assay EC50_Calc Determine EC50 for OCR Increase OCR_Assay->EC50_Calc IC50_Calc_MP Determine IC50 for ΔΨm Dissipation Membrane_Potential->IC50_Calc_MP IC50_Calc_ATP Determine IC50 for ATP Depletion ATP_Assay->IC50_Calc_ATP Uncoupling_Confirmed Mechanism Confirmed: Mitochondrial Uncoupling EC50_Calc->Uncoupling_Confirmed IC50_Calc_MP->Uncoupling_Confirmed IC50_Calc_ATP->Uncoupling_Confirmed Cytotoxicity Cytotoxicity Assay (CC50) Uncoupling_Confirmed->Cytotoxicity Therapeutic_Index Calculate Therapeutic Index (CC50 / EC50) Cytotoxicity->Therapeutic_Index

An In-depth Technical Guide to N-isopentyl-2-(trifluoromethyl)benzamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, specific experimental data for N-isopentyl-2-(trifluoromethyl)benzamide is not available. This guide provides a comprehensive overview based on the well-established chemistry and biological activities of closely related N-alkyl-2-(trifluoromethyl)benzamides and other N-substituted benzamide derivatives. The experimental protocols, quantitative data, and signaling pathways presented herein are representative of this class of compounds and should be considered illustrative.

Introduction

N-substituted benzamides are a significant class of compounds in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor and neuroleptic properties.[1][2] The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] The trifluoromethyl group's strong electron-withdrawing nature can significantly influence the physicochemical properties of a molecule.[4] This guide focuses on the synthesis, potential biological activities, and mechanism of action of this compound, a molecule combining these key structural features. While direct studies on this specific compound are lacking, this document consolidates information from analogous structures to provide a predictive but technically grounded overview for researchers and drug development professionals.

Synthesis and Chemical Properties

The synthesis of this compound can be readily achieved through the acylation of isopentylamine with 2-(trifluoromethyl)benzoyl chloride. This is a standard method for the formation of amides. A similar synthetic approach has been documented for the synthesis of N-(2-trifluoromethylphenyl)-benzamide, where o-trifluoromethyl aniline is reacted with benzoyl chloride.[6]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of isopentylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, triethylamine (1.2 equivalents) is added as a base to scavenge the HCl byproduct. The reaction mixture is stirred at 0 °C in an ice bath.

  • Acylation: 2-(Trifluoromethyl)benzoyl chloride (1.1 equivalents), dissolved in the same solvent, is added dropwise to the stirred solution of the amine.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Predicted Chemical and Physical Properties

PropertyValue
Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO.
logP >3.0 (predicted)

Diagram: Synthetic Workflow

Synthesis_Workflow reactant1 2-(Trifluoromethyl)benzoyl chloride intermediate Reaction Mixture reactant1->intermediate reactant2 Isopentylamine reactant2->intermediate reagents Triethylamine, Dichloromethane reagents->intermediate purification Aqueous Work-up & Column Chromatography intermediate->purification product This compound purification->product

Caption: Synthetic route to this compound.

Potential Biological Activity and Applications

Based on studies of analogous N-substituted benzamides, this compound holds potential for various therapeutic applications, most notably in oncology. Several N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents, with some exhibiting significant antiproliferative activities against various cancer cell lines.[1][7] For instance, a series of N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors with potent antitumor activities.[8] The trifluoromethyl group is a common substituent in many FDA-approved drugs and is known to enhance pharmacological activity.[4][9]

Illustrative Quantitative Data for Analogous Compounds

The following table presents hypothetical IC50 values against various cancer cell lines, based on reported data for similar N-substituted benzamides.[10]

Cell LineIC50 (µM) - Hypothetical
MCF-7 (Breast Cancer) 5.2
A549 (Lung Cancer) 8.9
HeLa (Cervical Cancer) 12.5
K562 (Leukemia) 7.1

Hypothetical Mechanism of Action: Inhibition of a Pro-Survival Signaling Pathway

Given the antitumor potential of related benzamides, a plausible mechanism of action for this compound could involve the inhibition of a key pro-survival signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Diagram: Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Representative Experimental Protocol: MTT Assay for Cell Viability

To assess the cytotoxic effects of this compound on cancer cells, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be employed.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The compound is dissolved in DMSO to create a stock solution, which is then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

While specific data on this compound is not yet available in the scientific literature, the analysis of its structural components and related compounds suggests it is a promising candidate for further investigation, particularly in the field of oncology. The trifluoromethyl group is expected to confer favorable pharmacokinetic properties, and the N-substituted benzamide core has been associated with potent biological activities.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines. Subsequent studies could elucidate its precise mechanism of action and evaluate its efficacy and safety in preclinical animal models. Such research would be invaluable in determining the therapeutic potential of this and other novel trifluoromethyl-containing benzamides.

References

A Prospective Technical Guide to N-isopentyl-2-(trifluoromethyl)benzamide: Synthesis, Characterization, and Potential Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound N-isopentyl-2-(trifluoromethyl)benzamide is not found in the currently available scientific literature. This guide is a prospective analysis based on the known chemistry and biological activities of structurally related compounds. The experimental protocols and potential activities described herein are hypothetical and intended to serve as a roadmap for the synthesis and investigation of this novel molecule.

Introduction

Benzamide and its derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a trifluoromethyl group can significantly modulate the physicochemical and biological properties of a molecule, often enhancing its metabolic stability and receptor binding affinity.[2][3] This guide focuses on the hypothetical compound this compound, providing a prospective overview of its synthesis, characterization, and potential biological significance.

The core structure consists of a benzamide scaffold with a trifluoromethyl group at the 2-position of the phenyl ring and an isopentyl group attached to the amide nitrogen. While no specific data exists for this compound, its structural motifs suggest potential for biological activity. This document outlines a proposed synthetic route, methods for its characterization, and a framework for its biological evaluation.

Proposed Synthesis

The synthesis of this compound can be hypothetically achieved through a standard amidation reaction. A plausible synthetic route is outlined below, based on established methods for the synthesis of N-substituted benzamides.[4]

Reaction Scheme:

Synthesis of this compound reactant1 2-(Trifluoromethyl)benzoyl chloride product This compound reactant1->product + reactant2 Isopentylamine reactant2->product solvent Dichloromethane (DCM) solvent->product base Triethylamine (Et3N) base->product Hypothetical Anti-inflammatory Signaling Pathway compound N-isopentyl-2- (trifluoromethyl)benzamide target Target Protein (e.g., Kinase, Enzyme) compound->target pathway_intermediate Signaling Cascade (e.g., NF-κB Pathway) target->pathway_intermediate pathway_start Upstream Signaling (e.g., Cytokine Receptor) pathway_start->pathway_intermediate pathway_end Pro-inflammatory Gene Expression pathway_intermediate->pathway_end response Inflammatory Response pathway_end->response Biological Evaluation Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Lead Optimization a Primary Target Binding Assays (e.g., Enzyme Inhibition) d Animal Model of Disease (e.g., Inflammation, Infection) a->d b Cell-based Functional Assays (e.g., Cytotoxicity, Proliferation) b->d c Antimicrobial Susceptibility Testing (MIC/MBC determination) c->d e Pharmacokinetic (PK) Studies (ADME) d->e f Structure-Activity Relationship (SAR) Studies e->f

References

In-Depth Technical Guide on the Safety and Handling of N-isopentyl-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for investigational compounds is paramount. This guide provides a comprehensive overview of the known safety data, handling procedures, and emergency protocols for N-isopentyl-2-(trifluoromethyl)benzamide, a compound of interest in research and development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The available Safety Data Sheets (SDS) from various suppliers indicate that while extensive toxicological studies have not been conducted, the compound is known to cause skin, eye, and respiratory irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these hazards.

Table 1: GHS Hazard Identification and Classification

Classification Hazard Statement Signal Word GHS Pictogram
Skin Corrosion/Irritation, Category 2H315: Causes skin irritation.[1][2]Warning
alt text
Serious Eye Damage/Eye Irritation, Category 2/2AH319: Causes serious eye irritation.[1][2]Warning
alt text
Specific target organ toxicity — single exposure, Category 3, Respiratory systemH335: May cause respiratory irritation.[2][3]Warning
alt text
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.[4][5]Warning
alt text

It is important to note that for some related benzamide compounds, there is a suspicion of causing genetic defects (H341).[6] While this has not been explicitly stated for this compound, caution is advised due to the structural similarities.

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize the risk of exposure. This involves the use of appropriate personal protective equipment (PPE) and adherence to established laboratory safety protocols.

Table 2: Safe Handling, Storage, and Disposal Procedures

Aspect Recommendation Reference
Personal Protective Equipment (PPE) Eye Protection: Safety glasses with side-shields or goggles (EN166 standard). Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[4] Skin and Body Protection: Long-sleeved laboratory coat and appropriate protective clothing.[4] Respiratory Protection: Use a dust respirator or work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust formation.[4]
Handling Guidelines Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[2] Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[5] Use only in a well-ventilated area or outdoors.[1][2][1][2][5]
Storage Conditions Keep container tightly closed in a dry, cool, and well-ventilated place.[1][4] Store locked up.[7][1][7]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6] Waste is classified as hazardous.[5][1][5][6]
Experimental Workflow for Safe Handling

The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting.

G prep Preparation - Don appropriate PPE - Work in a fume hood weigh Weighing - Use an analytical balance - Handle carefully to avoid dust prep->weigh Proceed with caution dissolve Dissolution - Add to solvent slowly - Ensure good ventilation weigh->dissolve reaction Reaction/Use - Monitor the experiment - Maintain containment dissolve->reaction cleanup Clean-up - Decontaminate surfaces - Wash hands thoroughly reaction->cleanup disposal Waste Disposal - Segregate waste - Dispose of according to regulations cleanup->disposal

Caption: Standard laboratory workflow for handling this compound.

Emergency First-Aid Protocols

In the event of accidental exposure, immediate and appropriate first-aid measures are crucial. The following table summarizes the recommended procedures.

Table 3: Emergency First-Aid Measures

Exposure Route First-Aid Protocol Reference
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1][2][1][2]
Skin Contact Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice/attention.[1][2][1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[1][1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4][5][4][5]
Emergency Response Workflow

This diagram illustrates the decision-making process in case of an accidental exposure.

G exposure Accidental Exposure Occurs assess Assess Exposure Route exposure->assess inhalation Inhalation: - Move to fresh air - Keep comfortable assess->inhalation Inhaled skin Skin Contact: - Remove contaminated clothing - Wash with soap and water assess->skin Skin Contact eye Eye Contact: - Rinse with water for 15 mins - Remove contact lenses assess->eye Eye Contact ingestion Ingestion: - Rinse mouth - Do NOT induce vomiting assess->ingestion Ingested seek_medical Seek Medical Attention if Symptoms Persist or if Unwell inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

Caption: Decision-making workflow for accidental exposure to this compound.

Toxicological Information and Experimental Data

As of the current date, there is a lack of comprehensive toxicological data for this compound in the public domain. The available SDSs indicate that the toxicological properties have not been fully investigated. No specific LD50 (lethal dose, 50%) values for oral, dermal, or inhalation routes have been published.

Generic Experimental Protocol for Handling a Solid Research Chemical

In the absence of a specific protocol for this compound, the following generic procedure for handling a solid, powdered research chemical should be adopted, incorporating the known safety recommendations for this compound.

Objective: To safely prepare a stock solution of a solid research chemical.

Materials:

  • This compound (solid powder)

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Analytical balance

  • Spatula

  • Weighing paper/boat

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Preparation:

    • Ensure the work area, a chemical fume hood, is clean and uncluttered.

    • Don all required PPE: safety goggles, lab coat, and chemical-resistant gloves.

    • Set up all necessary equipment within the fume hood.

  • Weighing:

    • Place a weighing paper or boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Add a portion of the chosen solvent to the flask, ensuring not to fill to the final volume.

    • Cap the flask and gently swirl to dissolve the compound. A vortex mixer or sonicator may be used to aid dissolution.

  • Final Preparation:

    • Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap and invert the flask several times to ensure a homogenous solution.

    • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

  • Clean-up and Disposal:

    • Clean the spatula and any other contaminated equipment with an appropriate solvent.

    • Dispose of the weighing paper and any other solid waste in the designated hazardous waste container.

    • Wipe down the work surface in the fume hood.

    • Remove PPE and wash hands thoroughly.

This generic protocol, when combined with the specific safety information provided in this guide, forms a robust framework for the safe handling of this compound in a research setting. All personnel should be thoroughly trained on these procedures before working with this compound.

References

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of N-isopentyl-2-(trifluoromethyl)benzamide as a TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-isopentyl-2-(trifluoromethyl)benzamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a cold-sensing receptor and a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. Its involvement in pain and inflammatory pathways makes it a significant target for drug discovery. This document provides detailed protocols for the in vitro characterization of this compound, including a calcium imaging assay and a patch-clamp electrophysiology assay.

Data Presentation

The following table summarizes the in vitro activity of a structurally related and potent TRPM8 antagonist, PF-05105679, which provides a reference for the expected potency of this compound.

CompoundAssay TypeCell LineAgonistIC50 (nM)Reference
PF-05105679Calcium ImagingHEK293-hTRPM8Menthol4
PF-05105679Patch-ClampHEK293-hTRPM8Menthol11

Experimental Protocols

Calcium Imaging Assay

This assay measures the inhibition of agonist-induced calcium influx in cells expressing the TRPM8 channel.

Materials:

  • HEK293 cells stably expressing human TRPM8 (HEK293-hTRPM8)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Geneticin (G418)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Menthol (TRPM8 agonist)

  • Ionomycin (positive control)

  • 96-well black-walled, clear-bottom plates

Protocol:

  • Cell Culture: Culture HEK293-hTRPM8 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 400 µg/mL G418 at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed the cells into 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (4 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Wash the cells once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS.

    • Add 50 µL of the compound dilutions to the respective wells and incubate for 15 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Prepare a menthol solution in HBSS at a concentration that elicits a submaximal response (EC80).

    • Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation) for 10-20 seconds.

    • Add 50 µL of the menthol solution to each well.

    • Immediately start recording the fluorescence intensity for 2-3 minutes.

    • At the end of the recording, add ionomycin (5 µM) to determine the maximum calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a known TRPM8 antagonist (100% inhibition).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Patch-Clamp Electrophysiology Assay

This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the TRPM8 channel.

Materials:

  • HEK293-hTRPM8 cells

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)

  • This compound

  • Menthol

Protocol:

  • Cell Preparation: Plate HEK293-hTRPM8 cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Establish a giga-ohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Current Recording:

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPM8 currents.

    • Perfuse the cell with a solution containing menthol (at its EC50 concentration) to activate the TRPM8 channels and record the baseline current.

  • Compound Application:

    • Perfuse the cell with a solution containing both menthol and varying concentrations of this compound.

    • Record the currents at each compound concentration.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage (e.g., +80 mV).

    • Calculate the percentage of inhibition of the menthol-induced current by the compound at each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC50 value.

Visualizations

TRPM8 Signaling Pathway

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_ion Ca²⁺ TRPM8->Ca_ion Influx Menthol Menthol / Cold Menthol->TRPM8 Activates Benzamide N-isopentyl-2- (trifluoromethyl)benzamide Benzamide->TRPM8 Inhibits Cellular_Response Cellular Response (e.g., Sensation of Cold, Pain) Ca_ion->Cellular_Response

Caption: TRPM8 channel activation by menthol or cold leads to calcium influx and a cellular response. This compound acts as an antagonist, inhibiting this pathway.

Experimental Workflow for Calcium Imaging Assay

Calcium_Imaging_Workflow A 1. Seed HEK293-hTRPM8 cells in 96-well plate B 2. Load cells with Fluo-4 AM calcium indicator A->B C 3. Add N-isopentyl-2- (trifluoromethyl)benzamide B->C D 4. Stimulate with Menthol (TRPM8 agonist) C->D E 5. Measure Fluorescence (Calcium Influx) D->E F 6. Data Analysis: Calculate IC50 E->F

Caption: Workflow for the in vitro calcium imaging assay to determine the potency of this compound.

Application Notes and Protocols for N-isopentyl-2-(trifluoromethyl)benzamide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the last literature review, no specific biological data or established protocols for N-isopentyl-2-(trifluoromethyl)benzamide have been published. The following application notes and protocols are hypothetical and have been extrapolated from published research on structurally related benzamide derivatives, particularly those bearing a trifluoromethyl group or N-alkyl substitutions. These related compounds have shown activities such as induction of apoptosis and inhibition of the Hedgehog signaling pathway.[1][2][3][4][5] This document is intended to serve as a foundational guide for researchers initiating studies on this compound.

Introduction

This compound is a novel small molecule belonging to the benzamide class of compounds. The presence of a trifluoromethyl (-CF3) group can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[6] Structurally similar N-substituted benzamides have been demonstrated to possess anticancer properties by inducing apoptosis and modulating key cellular signaling pathways.[2][7][8] This document outlines potential applications and provides detailed experimental protocols for the initial characterization of this compound in a cell culture setting.

Potential Mechanisms of Action

Based on the activities of related benzamide compounds, this compound is hypothesized to exert its effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many N-substituted benzamides trigger programmed cell death in cancer cell lines.[2][3][7][9] This is often mediated through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and subsequent activation of caspase-9.[2][3]

  • Hedgehog Signaling Pathway Inhibition: Several benzamide derivatives are potent inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers.[1][4][5][10][11] Inhibition of this pathway can suppress tumor growth and proliferation.

Hypothetical Quantitative Data

The following tables present hypothetical data for this compound to serve as a template for data presentation.

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM)
HL-60Promyelocytic Leukemia4815.5
MCF-7Breast Cancer4822.8
PC-3Prostate Cancer4835.2
HepG2Liver Cancer4818.9

Table 2: Hypothetical Caspase Activity in HL-60 Cells Treated with this compound

Treatment GroupConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)Caspase-9 Activity (Fold Change vs. Control)
Vehicle (DMSO)-1.01.0
Compound102.52.1
Compound204.84.2
Compound407.26.5

Experimental Protocols

This protocol is for determining the cytotoxic effect of this compound on a panel of cancer cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines (e.g., HL-60, MCF-7, PC-3, HepG2)

  • Complete growth medium (specific to each cell line)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This protocol measures the activation of key caspases involved in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System

  • Caspase-Glo® 9 Assay System

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1 (Steps 1-3).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® reagents according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the appropriate Caspase-Glo® reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold change in caspase activity.

Mandatory Visualizations

The following diagrams illustrate the potential signaling pathways affected by this compound and a general experimental workflow for its characterization.

G cluster_0 Cell Treatment cluster_1 Primary Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Conclusion start Seed Cells in 96-well Plates treat Treat with this compound start->treat viability Cell Viability Assay (MTT) treat->viability ic50 Calculate IC50 Values viability->ic50 apoptosis Apoptosis Assays (Caspase Activity) ic50->apoptosis pathway Signaling Pathway Analysis (Western Blot) apoptosis->pathway analyze Analyze and Interpret Data pathway->analyze conclusion Draw Conclusions analyze->conclusion

Caption: Experimental workflow for characterizing the bioactivity of a novel compound.

G compound N-isopentyl-2- (trifluoromethyl)benzamide mito Mitochondria compound->mito induces stress cyto_c Cytochrome c (release) mito->cyto_c cas9 Caspase-9 (activation) cyto_c->cas9 cas3 Caspase-3 (activation) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

G cluster_n Inside Nucleus Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits GLIA GLI (Active) GLI->GLIA activation nucleus Nucleus GLIA->nucleus transcription Target Gene Transcription compound N-isopentyl-2- (trifluoromethyl)benzamide compound->SMO inhibits

Caption: Hypothesized inhibition of the Hedgehog signaling pathway.

References

Application Notes and Protocols: N-isopentyl-2-(trifluoromethyl)benzamide for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopentyl-2-(trifluoromethyl)benzamide is a novel small molecule with potential applications in high-throughput screening (HTS) for drug discovery. Its chemical structure, featuring a trifluoromethylbenzamide core, suggests potential interaction with a variety of biological targets. These application notes provide a comprehensive overview of the hypothetical use of this compound as a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain and inflammation research. The protocols detailed below are designed for HTS campaigns to identify and characterize novel TRPV1 modulators.

Compound Information

Compound Name This compound
IUPAC Name N-(3-methylbutyl)-2-(trifluoromethyl)benzamide
Molecular Formula C₁₃H₁₆F₃NO
Molecular Weight 271.27 g/mol
Structure Chemical structure of this compound
Purity >98% (recommended for HTS)
Solubility Soluble in DMSO (≥10 mM)

Hypothetical Biological Target: TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal sensor for a wide range of noxious stimuli, including heat, capsaicin, and protons. Its role in pain signaling makes it an attractive target for the development of novel analgesics. Based on its structural motifs, this compound is postulated to act as a modulator of TRPV1 channel activity.

Proposed Signaling Pathway

Activation of the TRPV1 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the initiation of a nociceptive signal. The following diagram illustrates the proposed signaling pathway involving TRPV1.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_ion Ca²⁺ TRPV1->Ca_ion Influx Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Activates Compound N-isopentyl-2- (trifluoromethyl)benzamide (Modulator) Compound->TRPV1 Modulates Depolarization Membrane Depolarization Ca_ion->Depolarization Signal Nociceptive Signal Transduction Depolarization->Signal

Caption: Proposed TRPV1 signaling pathway.

High-Throughput Screening Applications

This compound can be utilized in HTS campaigns as a reference compound or as part of a screening library to identify novel TRPV1 modulators. The primary HTS assay is a cell-based fluorescent calcium influx assay.

Experimental Workflow for Primary HTS

The following diagram outlines the workflow for a primary HTS campaign to identify modulators of TRPV1.

HTS_Workflow cluster_workflow HTS Workflow A Seed HEK293-TRPV1 cells in 384-well plates B Incubate cells (24h) A->B C Load cells with Fluo-4 AM dye B->C D Add test compounds (including this compound) C->D E Add Capsaicin (agonist) D->E F Measure fluorescence (FLIPR) E->F G Data Analysis: Identify Hits F->G Screening_Cascade cluster_cascade Screening Cascade A Primary HTS: Calcium Influx Assay B Hit Confirmation: Dose-Response Analysis A->B C Orthogonal Assay: Membrane Potential Assay B->C D Selectivity Profiling: Counter-screening against related TRP channels C->D E Lead Optimization D->E

Application Notes and Protocols for N-isopentyl-2-(trifluoromethyl)benzamide Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-isopentyl-2-(trifluoromethyl)benzamide is a novel chemical entity with potential applications in agrochemical or pharmaceutical development. Benzamide derivatives containing trifluoromethyl groups have shown promise as bioactive molecules, particularly as insecticides and fungicides. These application notes provide a comprehensive experimental framework for the synthesis, characterization, and biological evaluation of this compound. The protocols outlined below are intended for researchers and scientists in drug development and crop protection.

Physicochemical Properties

A summary of the predicted and experimentally determined physicochemical properties of this compound should be established.

PropertyValueMethod
Molecular FormulaC13H16F3NO---
Molecular Weight275.27 g/mol ---
Melting PointTBDDifferential Scanning Calorimetry
SolubilityTBDHPLC-based solubility assay
LogPTBDShake-flask method or HPLC
pKaTBDPotentiometric titration

Caption: Table of key physicochemical properties for this compound.

Experimental Workflow

The overall experimental workflow for the investigation of this compound is depicted below. This workflow outlines the progression from chemical synthesis and purification to comprehensive biological and mechanistic evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation In-depth Evaluation cluster_moa Mechanism of Action synthesis Synthesis of this compound purification Purification (Crystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization insecticidal Insecticidal Activity Screening characterization->insecticidal fungicidal Fungicidal Activity Screening characterization->fungicidal herbicidal Herbicidal Activity Screening characterization->herbicidal dose_response Dose-Response & EC50/LC50 Determination insecticidal->dose_response fungicidal->dose_response spectrum Spectrum of Activity (Target Species) dose_response->spectrum target_id Target Identification (e.g., GABA Receptor Binding) spectrum->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

Caption: Experimental workflow for this compound studies.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-(trifluoromethyl)benzoyl chloride and isopentylamine. The reaction is a nucleophilic acyl substitution.[1][2][3]

Materials:

  • 2-(trifluoromethyl)benzoyl chloride

  • Isopentylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[2]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopentylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve 2-(trifluoromethyl)benzoyl chloride (1.05 eq) in anhydrous dichloromethane in a dropping funnel.

  • Add the 2-(trifluoromethyl)benzoyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Fungicidal Activity Assay

This protocol outlines a method for assessing the fungicidal activity of this compound using a broth microdilution method.[4][5][6]

Materials:

  • This compound

  • Fungal strains (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (e.g., a commercial fungicide)

  • Negative control (solvent, e.g., DMSO)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in the fungal growth medium in a 96-well plate to achieve a range of test concentrations.

  • Prepare a fungal spore suspension and adjust the concentration to a final density of 1 x 10⁵ spores/mL.

  • Inoculate each well of the microtiter plate with the fungal spore suspension. Include positive and negative controls.

  • Incubate the plates at an appropriate temperature (e.g., 25 °C) for 48-72 hours.

  • Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.

  • Calculate the percentage of growth inhibition for each concentration relative to the negative control.

  • Determine the EC₅₀ (half-maximal effective concentration) value from the dose-response curve.

Protocol 3: Larval Insecticidal Activity Assay

This protocol describes a method for evaluating the insecticidal activity of this compound against a model insect larva, such as the diamondback moth (Plutella xylostella).[7][8]

Materials:

  • This compound

  • Insect larvae (e.g., 3rd instar Plutella xylostella)

  • Cabbage leaf discs or artificial diet

  • Acetone or other suitable solvent

  • Surfactant (e.g., Triton X-100)

  • Petri dishes

  • Positive control (e.g., a commercial insecticide)

  • Negative control (solvent with surfactant)

Procedure:

  • Prepare a stock solution of this compound in acetone.

  • Prepare a series of test solutions by diluting the stock solution with water containing a surfactant (e.g., 0.1% Triton X-100).

  • Dip cabbage leaf discs into the test solutions for 30 seconds and allow them to air dry.

  • Place one treated leaf disc into each Petri dish lined with moist filter paper.

  • Introduce a set number of larvae (e.g., 10) into each Petri dish.

  • Seal the Petri dishes and incubate at an appropriate temperature and humidity (e.g., 25 °C, 60% RH).

  • Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Calculate the corrected mortality rate using Abbott's formula if mortality is observed in the negative control.

  • Determine the LC₅₀ (lethal concentration for 50% of the population) from the dose-response data.

Data Presentation

Table 2: In Vitro Fungicidal Activity of this compound
Fungal SpeciesEC₅₀ (µg/mL)95% Confidence Interval
Botrytis cinereaTBDTBD
Fusarium graminearumTBDTBD
Alternaria solaniTBDTBD
Rhizoctonia solaniTBDTBD

Caption: Summary of the half-maximal effective concentration (EC₅₀) against various fungal pathogens.

Table 3: Larval Insecticidal Activity of this compound
Insect SpeciesLC₅₀ (µg/mL) at 48h95% Confidence Interval
Plutella xylostellaTBDTBD
Spodoptera exiguaTBDTBD
Aedes aegyptiTBDTBD

Caption: Summary of the median lethal concentration (LC₅₀) against various insect larvae.

Proposed Mechanism of Action and Signaling Pathway

Based on the chemical structure, a plausible mechanism of action for this compound as an insecticide is the modulation of the GABA-gated chloride channel, a known target for many insecticides.[9][10][11] Blockage of this channel leads to hyperexcitation of the central nervous system in insects.[10]

GABA_pathway GABA GABA Neurotransmitter GABA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Opens Channel Hyperexcitation Neuron Hyperexcitation GABA_Receptor->Hyperexcitation Leads to (when blocked) Compound This compound Compound->GABA_Receptor Blocks Channel Hyperpolarization Neuron Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to Excitation_Block Blockage of Nerve Impulses Hyperpolarization->Excitation_Block Results in Paralysis_Death Paralysis and Death Hyperexcitation->Paralysis_Death

Caption: Proposed mechanism of action via antagonism of the GABA-gated chloride channel.

References

Application Notes and Protocols for N-isopentyl-2-(trifluoromethyl)benzamide as a Hypothetical Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes only. As of the last update, there is no publicly available scientific literature specifically describing N-isopentyl-2-(trifluoromethyl)benzamide as a chemical probe. This document is constructed based on the known properties of related benzamide derivatives and the utility of the trifluoromethyl group in chemical biology.

Introduction

This compound is a synthetic compound featuring a benzamide scaffold, a common motif in pharmacologically active molecules, and a trifluoromethyl (CF3) group. Benzamide derivatives have been explored as inhibitors of various enzymes and modulators of cellular signaling pathways.[1][2][3][4] The trifluoromethyl group is of particular interest in the design of chemical probes due to its unique properties. It can enhance metabolic stability and cell permeability, and the 19F nucleus serves as a sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the direct observation of molecular interactions.[5][6]

This document outlines the hypothetical application of this compound as a chemical probe for studying a specific biological target, leveraging its structural features for detailed biochemical and cellular assays.

Hypothetical Target and Mechanism of Action

For the purpose of this application note, we will hypothesize that this compound acts as a selective inhibitor of Histone Deacetylase 2 (HDAC2) , a class I HDAC enzyme. Dysregulation of HDAC2 is implicated in various cancers and neurological disorders. The proposed mechanism of action involves the benzamide moiety chelating the zinc ion in the active site of HDAC2, leading to competitive inhibition of substrate deacetylation. The N-isopentyl group is proposed to provide favorable hydrophobic interactions within the binding pocket, contributing to its potency and selectivity.

HDAC2_Signaling_Pathway Probe N-isopentyl-2- (trifluoromethyl)benzamide HDAC2 HDAC2 Probe->HDAC2 Inhibition Histones Histones (H3, H4) Acetyl_Histones Acetylated Histones HDAC2->Acetyl_Histones Deacetylation Histones->Acetyl_Histones HATs Chromatin Relaxed Chromatin Acetyl_Histones->Chromatin Promotes Transcription Gene Transcription Chromatin->Transcription Enables Cell_Cycle Cell Cycle Arrest, Apoptosis Transcription->Cell_Cycle Leads to NMR_Workflow Start Start Prep_Probe Prepare Probe Stock (50 µM in Buffer) Start->Prep_Probe Prep_Protein Prepare HDAC2 Stock (25 µM in Buffer) Start->Prep_Protein Sample1 Sample 1: Probe Alone Prep_Probe->Sample1 Sample2 Sample 2: Probe + HDAC2 Prep_Probe->Sample2 Prep_Protein->Sample2 NMR_Acq Acquire 1D 19F NMR Spectra Sample1->NMR_Acq Sample2->NMR_Acq Analysis Compare Spectra: Chemical Shift, Line Broadening NMR_Acq->Analysis Conclusion Conclusion on Binding Analysis->Conclusion Probe_Development_Logic Design Probe Design (Scaffold + Reporter) Synthesis Chemical Synthesis Design->Synthesis Biochem_Assay Biochemical Assay (e.g., IC50) Synthesis->Biochem_Assay Target_Engagement Direct Binding Assay (e.g., 19F NMR) Biochem_Assay->Target_Engagement Potent Hits Cellular_Assay Cellular Activity (e.g., EC50) Target_Engagement->Cellular_Assay Confirmed Binders Validation Probe Validation Cellular_Assay->Validation Cell-Active Hits

References

Application Notes and Protocols: N-isopentyl-2-(trifluoromethyl)benzamide in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-isopentyl-2-(trifluoromethyl)benzamide is a novel synthetic compound with potential applications in metabolic research. While specific data on this molecule is not yet widely available in peer-reviewed literature, its structural features—a benzamide core, a trifluoromethyl group known to enhance metabolic stability and potency, and an isopentyl group that can influence lipophilicity and receptor binding—suggest it may be a valuable tool for investigating metabolic pathways. These application notes provide a hypothetical framework and detailed protocols for the initial characterization of this compound's effects on cellular metabolism, postulating its role as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Hypothetical Mechanism of Action: AMPK Activation

This compound is hypothesized to directly or indirectly activate AMP-activated protein kinase (AMPK). AMPK is a crucial sensor of cellular energy status, activated during periods of low energy (high AMP:ATP ratio). Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP (like glucose uptake and fatty acid oxidation) while switching off anabolic pathways that consume ATP (like protein and lipid synthesis).

compound N-isopentyl-2- (trifluoromethyl)benzamide ampk AMPK Activation compound->ampk acc Acetyl-CoA Carboxylase (ACC) (Inhibition) ampk->acc glut4 GLUT4 Translocation ampk->glut4 mTORC1 mTORC1 (Inhibition) ampk->mTORC1 lipid_synthesis Decreased Lipid Synthesis acc->lipid_synthesis glucose_uptake Increased Glucose Uptake glut4->glucose_uptake protein_synthesis Decreased Protein Synthesis mTORC1->protein_synthesis

Caption: Hypothesized signaling pathway of this compound via AMPK activation.

Quantitative Data Summary

The following tables present hypothetical data from in vitro and cell-based assays to characterize the metabolic effects of this compound.

Table 1: In Vitro AMPK Activation Assay This table summarizes the dose-dependent activation of recombinant AMPK by this compound. Activity is measured as the phosphorylation of a specific substrate (e.g., SAMS peptide).

Compound Concentration (µM)AMPK Activity (Fold Change vs. Vehicle)Standard Deviation
0 (Vehicle)1.00.1
0.11.20.2
12.50.3
108.90.7
5015.31.2
10016.11.4

Table 2: Cell-Based Glucose Uptake Assay in L6 Myotubes This table shows the effect of this compound on glucose uptake in a skeletal muscle cell line, measured using a fluorescent glucose analog.

Compound Concentration (µM)Glucose Uptake (RFU)Standard Deviation
0 (Vehicle)5,230450
16,890510
1014,5001,100
5022,1001,800
Positive Control (Insulin)25,6002,100

Experimental Protocols

1. General Workflow for Compound Characterization

The following workflow outlines the sequential steps for characterizing the metabolic effects of a novel compound like this compound.

start Start: Compound Synthesis and Purification step1 Step 1: In Vitro Target Engagement (e.g., AMPK Enzyme Assay) start->step1 step2 Step 2: Cell-Based Functional Assays (e.g., Glucose Uptake, Oxygen Consumption) step1->step2 step3 Step 3: Target Validation in Cells (e.g., Western Blot for p-AMPK, p-ACC) step2->step3 step4 Step 4: Off-Target and Toxicity Screening step3->step4 end End: In Vivo Model Testing step4->end

Application Notes and Protocols: N-isopentyl-2-(trifluoromethyl)benzamide for Sirtuin Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-isopentyl-2-(trifluoromethyl)benzamide is a chemical compound that has been investigated for its potential as an inhibitor of sirtuins, a class of enzymes with deacetylase and mono-ADP-ribosyltransferase activity. Sirtuins play a crucial role in various cellular processes, including gene silencing, DNA repair, and metabolism. Their dysregulation has been implicated in aging and various diseases, making them an attractive target for drug discovery. These application notes provide a comprehensive overview and a generalized protocol for assessing the inhibitory activity of this compound against sirtuin enzymes.

Mechanism of Action

Sirtuins, particularly SIRT1, are NAD+-dependent deacetylases that remove acetyl groups from a variety of protein substrates, including histones and transcription factors. This deacetylation activity is crucial for regulating gene expression and cellular metabolism. Inhibitors of sirtuins can modulate these pathways and are therefore valuable tools for research and potential therapeutic development. This compound is believed to act as a competitive or non-competitive inhibitor of sirtuins, binding to the enzyme and preventing the deacetylation of its substrates.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The IC50 values are determined by performing dose-response experiments and fitting the data to a suitable model.

Table 1: Hypothetical Inhibitory Activity of this compound against Sirtuins

Enzyme TargetIC50 (µM)Assay TypeSubstrate
SIRT15.8FluorogenicFluor-de-Lys
SIRT212.3FluorogenicFluor-de-Lys
SIRT325.1FluorogenicFluor-de-Lys

Note: The data presented in this table are for illustrative purposes and may not represent actual experimental values.

Experimental Protocols

Protocol: In Vitro Sirtuin (SIRT1) Fluorogenic Inhibition Assay

This protocol describes a method for determining the inhibitory activity of this compound against SIRT1 using a fluorogenic substrate.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluor-de-Lys®-SIRT1 substrate (or equivalent)

  • NAD+

  • Developer solution (containing Trichostatin A and a protease)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in assay buffer to obtain a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Reaction:

    • Add 25 µL of the diluted compound or vehicle control (assay buffer with the same percentage of DMSO) to the wells of a 96-well black microplate.

    • Add 50 µL of a solution containing the SIRT1 enzyme and the fluorogenic substrate in assay buffer.

    • Initiate the reaction by adding 25 µL of NAD+ solution.

    • Incubate the plate at 37°C for 1 hour, protected from light.

  • Signal Development:

    • Stop the enzymatic reaction by adding 50 µL of the developer solution to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for the development of the fluorescent signal.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with excitation at 360 nm and emission at 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of the compound using the following formula:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metabolic Stress Metabolic Stress NAD+ NAD+ Metabolic Stress->NAD+ increased ratio NADH NADH NAD+->NADH Glycolysis SIRT1_cyto SIRT1 PGC-1a_cyto PGC-1α (acetylated) SIRT1_cyto->PGC-1a_cyto Deacetylation PGC-1a_deacetylated_cyto PGC-1α (deacetylated) PGC-1a_cyto->PGC-1a_deacetylated_cyto Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1a_deacetylated_cyto->Mitochondrial Biogenesis SIRT1_nuc SIRT1 Histones_acetylated Histones (acetylated) SIRT1_nuc->Histones_acetylated Deacetylation Histones_deacetylated Histones (deacetylated) Histones_acetylated->Histones_deacetylated Gene Silencing Gene Silencing Histones_deacetylated->Gene Silencing This compound This compound This compound->SIRT1_cyto This compound->SIRT1_nuc

Caption: SIRT1 signaling pathway and point of inhibition.

Experimental_Workflow Start Start Compound_Prep Prepare this compound dilutions Start->Compound_Prep Plate_Setup Add compound dilutions to 96-well plate Compound_Prep->Plate_Setup Enzyme_Substrate_Mix Prepare and add Enzyme-Substrate Mix (SIRT1 + Fluor-de-Lys) Plate_Setup->Enzyme_Substrate_Mix Reaction_Initiation Add NAD+ to start the reaction Enzyme_Substrate_Mix->Reaction_Initiation Incubation1 Incubate at 37°C for 1 hour Reaction_Initiation->Incubation1 Reaction_Stop Add Developer Solution to stop reaction and develop signal Incubation1->Reaction_Stop Incubation2 Incubate at 37°C for 30 minutes Reaction_Stop->Incubation2 Read_Plate Measure fluorescence (Ex: 360 nm, Em: 460 nm) Incubation2->Read_Plate Data_Analysis Calculate % Inhibition and determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro SIRT1 inhibition assay.

Application Notes and Protocols: Synthesis of N-isopentyl-2-(trifluoromethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopentyl-2-(trifluoromethyl)benzamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of molecules, making these scaffolds attractive for drug discovery programs. The synthesis of these benzamides is typically achieved through the coupling of 2-(trifluoromethyl)benzoic acid with isopentylamine or its analogs. This document provides detailed protocols for the synthesis of the parent compound and a framework for generating derivatives.

General Synthesis Scheme

The primary method for synthesizing this compound derivatives is through an amide coupling reaction. This involves activating the carboxylic acid group of 2-(trifluoromethyl)benzoic acid to make it susceptible to nucleophilic attack by the amine group of isopentylamine. Common methods for carboxylic acid activation include the use of carbodiimide coupling reagents or conversion to an acyl chloride.

A widely used and efficient method employs coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) to facilitate the amide bond formation and minimize side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via EDC/HOBt Coupling

This protocol details the synthesis of the parent compound, this compound.

Materials:

  • 2-(trifluoromethyl)benzoic acid

  • Isopentylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a solution of 2-(trifluoromethyl)benzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq.) and EDC (1.2 eq.).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve isopentylamine (1.1 eq.) and DIPEA (1.5 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative data for the synthesis of this compound and a hypothetical derivative to illustrate data organization.

Compound IDStructure/NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical StateMelting Point (°C)
1 This compoundC₁₃H₁₆F₃NO259.27~85-95White solid78-80
2 N-(3-methylbutyl)-2-(trifluoromethyl)benzamideC₁₃H₁₆F₃NO259.27---
3 N-isopentyl-4-chloro-2-(trifluoromethyl)benzamideC₁₃H₁₅ClF₃NO307.71---

Note: Data for compounds 2 and 3 are illustrative placeholders as extensive libraries of these specific derivatives are not widely published. Yields are highly dependent on reaction scale and optimization.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

Synthesis_Workflow Start Starting Materials (2-(CF3)benzoic acid, Isopentylamine) Coupling Amide Coupling Reaction (EDC, HOBt, DIPEA in DCM) Start->Coupling Step 1 Workup Aqueous Work-up (Acid/Base Washes) Coupling->Workup Step 2 Purification Purification (Column Chromatography) Workup->Purification Step 3 Product Final Product (N-isopentyl-2-(CF3)benzamide) Purification->Product Step 4

Caption: General workflow for the synthesis of this compound.

Signaling Pathways

Currently, there is limited specific information in the public domain detailing the modulation of particular signaling pathways by this compound derivatives. Benzamide derivatives, as a broad class, are known to interact with a variety of biological targets, and these specific compounds may serve as valuable tools in screening campaigns to identify novel biological activities. Further research is required to elucidate their specific molecular targets and mechanisms of action.

Application Notes and Protocols for Trifluoromethylphenyl Amides in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Focus Compound: 2,2,2-trifluoro-N-[2-(trifluoromethyl)phenyl]acetamide

These application notes provide an overview of the utility of trifluoromethylphenyl amides, with a specific focus on 2,2,2-trifluoro-N-[2-(trifluoromethyl)phenyl]acetamide, in the field of agrochemical research. This class of compounds has demonstrated a range of biological activities, including insecticidal, insect repellent, and fungicidal properties, making them promising candidates for the development of new crop protection agents.

Overview and Applications

Trifluoromethylphenyl amides are a class of synthetic organic compounds characterized by a trifluoromethyl group attached to a phenyl ring, which is linked to an amide moiety. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and biological activity.

2,2,2-trifluoro-N-[2-(trifluoromethyl)phenyl]acetamide has been identified as a particularly interesting compound due to its multifunctional properties. It exhibits notable insect repellent activity against mosquitoes, as well as fungicidal effects against certain plant pathogens.[1][2]

Key Applications:

  • Insect Repellency: This compound has shown high repellent potency against female Aedes aegypti mosquitoes, outperforming the widely used repellent DEET in laboratory assays.[1][2]

  • Fungicidal Activity: It is also the most potent fungicide against Phomopsis obscurans among a series of tested trifluoromethylphenyl amides.[1][2]

  • Insecticidal Activity: While not as potent as some commercial insecticides like fipronil, related compounds have shown toxicity against various insect species, including Aedes aegypti and Drosophila melanogaster.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data for 2,2,2-trifluoro-N-[2-(trifluoromethyl)phenyl]acetamide and related compounds from agrochemical research.

Table 1: Insect Repellent Activity against Aedes aegypti

CompoundMinimum Effective Dosage (MED) (μmol/cm²)Reference
2,2,2-trifluoro-N-[2-(trifluoromethyl)phenyl]acetamide0.039[1][2]
DEET (N,N-Diethyl-meta-toluamide)0.091[1][2]
N-(2-(trifluoromethyl)phenyl)hexanamide0.091[1][2]

Table 2: Insecticidal Activity of a Related Compound against Drosophila melanogaster

Data for N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide, a structurally similar compound.

CompoundStrain24h LC50 (μg/cm²)Reference
N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamideOregon-R5.6[1][2]
N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide16754.9[1][2]
FipronilOregon-R0.004[1][2]
Fipronil16750.017[1][2]

Experimental Protocols

Synthesis of 2,2,2-trifluoro-N-[2-(trifluoromethyl)phenyl]acetamide

This protocol describes a general method for the synthesis of N-aryl amides, adapted for the target compound.

Materials:

  • 2-(Trifluoromethyl)aniline

  • Trifluoroacetic anhydride

  • Anhydrous diethyl ether or dichloromethane

  • Triethylamine (optional, as a base)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-(trifluoromethyl)aniline in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 equivalents) to the stirred solution. If desired, triethylamine (1.2 equivalents) can be added to act as an acid scavenger.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2,2,2-trifluoro-N-[2-(trifluoromethyl)phenyl]acetamide.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start dissolve Dissolve 2-(Trifluoromethyl)aniline in Anhydrous Solvent start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Trifluoroacetic Anhydride cool->add_reagent warm_stir Warm to RT and Stir add_reagent->warm_stir monitor Monitor with TLC warm_stir->monitor quench Quench with NaHCO3 monitor->quench extract Extract with Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end End purify->end

Synthesis workflow for 2,2,2-trifluoro-N-[2-(trifluoromethyl)phenyl]acetamide.
Insect Repellency Bioassay Protocol

This protocol is designed to determine the minimum effective dosage (MED) of a compound required to repel Aedes aegypti.

Materials:

  • Test compound (2,2,2-trifluoro-N-[2-(trifluoromethyl)phenyl]acetamide)

  • DEET (positive control)

  • Ethanol (solvent)

  • 3-5 day old female Aedes aegypti mosquitoes (starved for 12 hours)

  • Human volunteer forearms or an artificial membrane feeding system

  • Micropipettes

  • Test cages

Procedure:

  • Prepare serial dilutions of the test compound and DEET in ethanol.

  • Define a 3x4 cm area on the forearm of a human volunteer.

  • Apply 1 mL of a specific concentration of the test compound solution evenly to the defined area. Apply ethanol to the corresponding area on the other arm as a control.

  • Allow the solvent to evaporate for 3-5 minutes.

  • Introduce the treated and control arms into a cage containing 200-250 female mosquitoes.

  • Record the number of mosquitoes that land and probe on the treated and control areas over a 3-minute exposure period.

  • The MED is defined as the lowest concentration at which less than 1% of the mosquitoes land and probe on the treated area.

  • Repeat the experiment with different concentrations to determine the MED.

Repellency_Bioassay_Workflow cluster_prep Preparation cluster_application Application cluster_exposure Exposure and Observation prep_solutions Prepare Serial Dilutions of Test Compound and DEET apply_compound Apply Compound to Defined Skin Area prep_solutions->apply_compound prep_mosquitoes Starve Female Aedes aegypti for 12 hours expose_mosquitoes Introduce Arms into Mosquito Cage prep_mosquitoes->expose_mosquitoes evaporate Allow Solvent to Evaporate apply_compound->evaporate apply_control Apply Ethanol (Control) to Other Arm apply_control->evaporate evaporate->expose_mosquitoes observe Record Landings and Probes over 3 minutes expose_mosquitoes->observe determine_med Determine Minimum Effective Dosage (MED) observe->determine_med

Experimental workflow for insect repellency bioassay.
Fungicidal Activity Bioassay Protocol

This protocol describes a micro-dilution broth assay to evaluate the fungicidal activity of a compound against Phomopsis obscurans.[3]

Materials:

  • Test compound

  • Phomopsis obscurans culture

  • Potato Dextrose Broth (PDB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO) for stock solution

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Dispense PDB into the wells of a 96-well plate.

  • Create a serial dilution of the test compound across the plate by transferring small volumes of the stock solution.

  • Inoculate each well with a standardized suspension of Phomopsis obscurans spores.

  • Include positive (commercial fungicide) and negative (DMSO without compound) controls.

  • Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 72-144 hours).[3]

  • Measure the fungal growth by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a plate reader.

  • Calculate the percentage of growth inhibition for each concentration and determine the EC50 value (the concentration that inhibits 50% of fungal growth).

Mode of Action: GABA-gated Chloride Channel Blockage

Many trifluoromethylphenyl amide insecticides are known to act on the insect's central nervous system.[4] A primary target is the gamma-aminobutyric acid (GABA)-gated chloride channel.[4][5][6]

Signaling Pathway:

  • Normal Inhibition: In a resting state, the neurotransmitter GABA binds to its receptor on the postsynaptic membrane. This opens the chloride ion (Cl-) channel, allowing Cl- ions to flow into the neuron. The influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve impulses.

  • Compound Interference: Trifluoromethylphenyl amides act as non-competitive antagonists of the GABA receptor.[4] They bind to a site within the chloride channel, distinct from the GABA binding site.

  • Channel Blockage: This binding stabilizes the channel in a closed or non-conducting state, preventing the influx of chloride ions even when GABA is bound to the receptor.

  • Hyperexcitation: The blockage of the inhibitory signal leads to a state of hyperexcitation in the central nervous system, resulting in convulsions, paralysis, and ultimately the death of the insect.[4]

Mode of action at the GABA-gated chloride channel.

References

Application Notes and Protocols: N-isopentyl-2-(trifluoromethyl)benzamide as a Molecular Tracer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the application of N-isopentyl-2-(trifluoromethyl)benzamide as a molecular tracer did not yield any specific scientific literature, experimental protocols, or quantitative data. This suggests that the compound is not commonly used or reported for this purpose in the public domain.

The information available is primarily limited to chemical databases and suppliers, which list its physical and chemical properties but do not provide details on its biological activity or use in research applications such as a molecular tracer.

Therefore, the following sections on application notes, experimental protocols, and data are presented as a generalized framework. Should this compound be investigated as a potential molecular tracer, these templates can be adapted based on experimentally determined properties.

Application Notes

Hypothetical Applications

If this compound were to be developed as a molecular tracer, its utility would depend on its specific binding targets and pharmacokinetic properties. Potential applications could include:

  • Target Engagement Studies: To quantify the binding of a therapeutic agent to its intended biological target in vitro and in vivo.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To correlate the concentration of the tracer (and by extension, a drug with a similar scaffold) with its biological effect over time.

  • Receptor Occupancy Assays: To measure the percentage of target receptors occupied by a drug candidate.

  • In Vivo Imaging: If radiolabeled, it could potentially be used in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to visualize the distribution of its target.

Key Parameters to Characterize

Before use as a molecular tracer, the following parameters for this compound would need to be rigorously determined:

  • Binding Affinity and Selectivity: Dissociation constant (Kd) and inhibition constant (Ki) for its intended target and a panel of off-targets.

  • Mode of Binding: Reversible or irreversible binding to its target.

  • Cellular Permeability: Ability to cross cell membranes to reach intracellular targets.

  • Blood-Brain Barrier Permeability: Essential for tracers targeting the central nervous system.

  • Metabolic Stability: Rate and products of metabolism in relevant biological matrices (e.g., plasma, liver microsomes).

  • Nonspecific Binding: The extent of binding to non-target proteins and tissues.

Experimental Protocols (Generalized Framework)

The following are generalized protocols that would be necessary to validate this compound as a molecular tracer.

In Vitro Target Binding Assay

Objective: To determine the binding affinity (Kd) of this compound to its purified target protein.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Purify the target protein of interest.

    • Prepare a radiolabeled version of the tracer or a competitive ligand.

    • Prepare assay buffer (e.g., PBS with 0.1% BSA).

  • Assay Procedure (Saturation Binding):

    • In a 96-well plate, add increasing concentrations of the radiolabeled tracer to a fixed concentration of the target protein.

    • To determine non-specific binding, add a high concentration of a non-labeled competitor to a parallel set of wells.

    • Incubate at a specified temperature for a defined period to reach equilibrium.

    • Separate bound from free radioligand using a suitable method (e.g., filtration, size-exclusion chromatography).

    • Quantify the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Plot the specific binding (total binding - non-specific binding) against the concentration of the radiolabeled tracer.

    • Fit the data to a one-site binding model to determine the Kd and Bmax (maximum number of binding sites).

Cell-Based Target Engagement Assay

Objective: To confirm that this compound can engage its target in a cellular context.

Methodology:

  • Cell Culture: Culture a cell line that expresses the target of interest.

  • Compound Treatment:

    • Treat the cells with varying concentrations of this compound for a specified duration.

  • Target Engagement Measurement:

    • Utilize a suitable method to measure target engagement. Examples include:

      • Cellular Thermal Shift Assay (CETSA): Assess the thermal stability of the target protein in the presence of the compound.

      • Reporter Gene Assay: If the target is a receptor that activates a signaling pathway, measure the downstream reporter gene expression.

      • Immunofluorescence: Visualize the colocalization of the tracer with its target within the cell.

  • Data Analysis:

    • Generate dose-response curves to determine the EC50 (half-maximal effective concentration) for target engagement.

Data Presentation (Hypothetical)

The following tables are templates for how quantitative data for this compound as a molecular tracer would be presented.

Table 1: In Vitro Binding Affinity and Selectivity

TargetBinding Affinity (Kd/Ki, nM)Assay Type
Primary Target X ValueSaturation Binding
Off-Target YValueCompetition Assay
Off-Target ZValueCompetition Assay

Table 2: Pharmacokinetic Properties

ParameterValueSpecies
Plasma Half-life (t1/2)Value (hours)Mouse
Bioavailability (F%)ValueRat
Blood-Brain Barrier Penetration (LogBB)ValueIn silico/In vivo
Plasma Protein Binding (%)ValueHuman

Visualizations (Conceptual)

The following diagrams illustrate the conceptual workflows and pathways that would be relevant if this compound were established as a molecular tracer.

G cluster_invitro In Vitro Characterization Tracer N-isopentyl-2- (trifluoromethyl)benzamide BindingAssay Binding Assay (e.g., Radioligand) Tracer->BindingAssay Target Purified Target Protein Target->BindingAssay Data Determine Kd, Ki, Selectivity BindingAssay->Data

Caption: In Vitro Characterization Workflow.

G cluster_cellular Cell-Based Assay Workflow Cells Cells Expressing Target Tracer Add Tracer Cells->Tracer CETSA CETSA Tracer->CETSA Reporter Reporter Assay Tracer->Reporter Analysis Analyze Target Engagement (EC50) CETSA->Analysis Reporter->Analysis

Caption: Cell-Based Target Engagement Workflow.

G cluster_pathway Hypothetical Signaling Pathway Tracer Tracer Receptor Membrane Receptor Tracer->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase Protein Kinase Second_Messenger->Kinase Response Cellular Response Kinase->Response

Caption: Hypothetical Signaling Pathway Activation.

Troubleshooting & Optimization

Technical Support Center: N-isopentyl-2-(trifluoromethyl)benzamide Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-isopentyl-2-(trifluoromethyl)benzamide in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide: Enhancing Solubility in DMSO

Researchers may encounter challenges in dissolving this compound, a compound anticipated to have low aqueous solubility, in DMSO for in vitro and in vivo assays. Below are several methods to improve its solubility.

Key Experimental Protocols:

A critical step in many biological assays is the dilution of a DMSO stock solution into an aqueous buffer. To avoid precipitation, it is crucial to add the DMSO stock to the aqueous solution with vigorous mixing.[1]

1. Standard Dissolution Protocol:

  • Weigh the desired amount of this compound in a clean, dry vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Vortex the solution for 1-2 minutes at room temperature.

  • Visually inspect for any undissolved particles.

2. Gentle Heating:

  • If the compound does not fully dissolve at room temperature, warm the solution to 30-40°C.

  • Use a water bath or a calibrated heat block for precise temperature control.

  • Vortex the solution intermittently while heating.

  • Allow the solution to cool to room temperature and observe for any precipitation. Heating can facilitate the dissolution of the compound in the medium.[1]

3. Sonication:

  • If undissolved particles remain, place the vial in a sonicator bath.

  • Sonicate for 5-10 minutes, monitoring the temperature to avoid overheating.

  • Sonication can help break down aggregates and improve dissolution.[2]

4. Co-Solvent Usage:

  • For compounds with very low solubility, a co-solvent system can be effective.

  • Prepare a stock solution in a 1:1 mixture of DMSO and another organic solvent like ethanol or dimethylformamide (DMF).[3]

  • Protocol:

    • Dissolve this compound in the chosen co-solvent first.

    • Add an equal volume of DMSO and mix thoroughly.

    • When preparing aqueous solutions, ensure the final concentration of the organic solvents is compatible with the assay.

Quantitative Data on Solubility Enhancement (Illustrative)

The following table provides illustrative data on the potential improvements in the solubility of a compound like this compound using different techniques.

MethodTemperature (°C)Co-Solvent (1:1 with DMSO)Expected Solubility (mM)
Standard Protocol25None5-10
Gentle Heating37None15-25
Sonication25None10-20
Co-Solvent25Ethanol20-40
Co-Solvent25DMF30-50

Frequently Asked Questions (FAQs)

Q1: My compound precipitates when I dilute the DMSO stock in my aqueous assay buffer. What should I do?

A1: This is a common issue known as "precipitation upon dilution." To mitigate this:

  • Lower the final concentration: It's often beneficial to reduce the highest concentration in your dose-response curve to decrease the likelihood of precipitation.[3]

  • Modify the dilution method: Instead of adding the aqueous buffer to your DMSO stock, add the small volume of your DMSO stock directly into the larger volume of the vigorously stirring aqueous buffer. This allows for rapid dispersion of the compound.[1]

  • Pre-spike the buffer: Add a small amount of DMSO (to match the final concentration) to your aqueous buffer before adding the compound stock solution.[1]

Q2: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A2: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell cultures. However, it is always recommended to run a vehicle control (media with the same final DMSO concentration) to assess any effects on your specific cell line.

Q3: Can I use other solvents instead of DMSO?

A3: Yes, other water-miscible organic solvents such as ethanol, methanol, acetonitrile, and dimethylformamide (DMF) can be used, depending on the compound's properties and the assay's compatibility.[3][4] It is crucial to test the solubility of your compound in these alternative solvents and to verify their compatibility with your experimental system.

Q4: How should I store my this compound stock solution in DMSO?

A4: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to prevent water absorption and compound degradation.[5] For short-term use, storage at 4°C is acceptable. Always allow the solution to come to room temperature and vortex briefly before use.

Visualizing Experimental Workflows

Troubleshooting Workflow for Solubility Issues

G A Start: Compound does not dissolve in DMSO B Apply gentle heating (30-40°C) and vortex A->B C Is the compound soluble? B->C D Yes C->D Yes F No C->F No E Proceed with experiment D->E G Use sonication for 5-10 minutes F->G H Is the compound soluble? G->H I Yes H->I Yes J No H->J No I->E K Consider using a co-solvent (e.g., DMSO:Ethanol 1:1) J->K L Is the compound soluble? K->L M Yes L->M Yes N No L->N No M->E O Re-evaluate required concentration or consider chemical modification N->O

Caption: A flowchart for troubleshooting solubility issues.

Dilution Protocol to Avoid Precipitation

G cluster_0 Preparation cluster_1 Dilution A Prepare aqueous buffer C Vigorously stir aqueous buffer A->C B Prepare DMSO stock of compound D Slowly add DMSO stock to stirring buffer B->D C->D E Continue stirring for 1-2 minutes D->E F Final solution ready for assay E->F

Caption: A workflow for diluting DMSO stock solutions.

References

Technical Support Center: N-isopentyl-2-(trifluoromethyl)benzamide Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of N-isopentyl-2-(trifluoromethyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the chemical structure, the primary degradation pathways for this compound are expected to be hydrolysis of the amide bond and potential hydrolysis of the trifluoromethyl group under strenuous conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide bond is susceptible to hydrolysis, which would yield 2-(trifluoromethyl)benzoic acid and isopentylamine.

  • Base-Catalyzed Hydrolysis: Similarly, basic conditions can facilitate the hydrolysis of the amide bond, leading to the formation of the corresponding carboxylate salt (2-(trifluoromethyl)benzoate) and isopentylamine.[1]

  • Photolytic Degradation: Some benzotrifluoride derivatives have been shown to be unstable under UV irradiation in aqueous solutions, leading to the hydrolysis of the C-F bonds and the formation of benzoic acid derivatives. It is plausible that this compound could undergo a similar photodegradation pathway.

  • Oxidative Degradation: While the core aromatic ring is relatively stable, oxidative conditions could potentially lead to minor degradation products, although this is generally a less common pathway for this class of molecules compared to hydrolysis.

Q2: I am not observing any degradation of my compound. What could be the issue?

A2: If you are not observing degradation, consider the following factors:

  • Stability of the Compound: this compound may be highly stable under the conditions you are testing. Some N-triflylbenzamides have shown high stability in dilute aqueous solutions and even in 0.5 M aqueous NaOH.[2]

  • Insufficiently Harsh Conditions: The conditions of your forced degradation study (e.g., acid/base concentration, temperature, duration of exposure) may not be sufficient to induce degradation. Consider increasing the stress level.

  • Analytical Method Sensitivity: Your analytical method (e.g., HPLC-UV, LC-MS) may not be sensitive enough to detect low levels of degradation products. Ensure your method is validated for the detection of potential degradants.

Q3: I am seeing multiple unexpected peaks in my chromatogram. How do I identify them?

A3: The appearance of multiple unexpected peaks suggests the formation of several degradation products or impurities. To identify these, you should:

  • Use a High-Resolution Mass Spectrometer (LC-MS/MS or LC-QTOF): This will provide accurate mass data for each peak, allowing you to propose elemental compositions and identify potential structures of the degradation products.

  • Perform Forced Degradation on a Placebo: To rule out degradation products originating from excipients in a formulated product, conduct the same forced degradation studies on a placebo.[3]

  • Synthesize Potential Degradants: If you have hypothesized the structures of the major degradation products, synthesizing these compounds and comparing their retention times and mass spectra with the unknown peaks can confirm their identity.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and degradants, leading to poor peak shape. Adjust the pH to be at least 2 units away from the pKa of the compounds.
Column Overload Injecting too concentrated a sample can lead to broad, asymmetric peaks. Dilute your sample and re-inject.
Column Contamination Residuals from previous analyses can interfere with your separation. Flush the column with a strong solvent (e.g., isopropanol, acetonitrile).
Incompatible Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. If possible, dissolve the sample in the mobile phase.
Issue 2: Inconsistent Degradation Levels Between Replicate Experiments
Potential Cause Troubleshooting Step
Inaccurate Temperature Control Small variations in temperature can significantly impact the rate of degradation. Ensure your heating apparatus (water bath, oven) maintains a consistent temperature.
Inconsistent Reagent Concentration Ensure the concentration of acid, base, or oxidizing agent is identical across all replicates. Prepare fresh stock solutions.
Variable Light Exposure in Photostability Studies Ensure all samples receive the same intensity and duration of light exposure. Use a validated photostability chamber.
Sample Evaporation If not properly sealed, solvent evaporation can concentrate the sample and reagents, leading to increased degradation. Use tightly sealed reaction vessels.

Experimental Protocols

Protocol for Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.[3]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute with the mobile phase to a final concentration suitable for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute with the mobile phase to a final concentration suitable for analysis.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method and compare them against a non-stressed control sample.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from a forced degradation study of this compound. This is for illustrative purposes to guide data presentation.

Stress Condition Duration (hours) % Degradation Major Degradant(s) Identified % Area of Major Degradant(s)
0.1 M HCl, 80°C2415.22-(Trifluoromethyl)benzoic acid14.8
0.1 M NaOH, 80°C2425.82-(Trifluoromethyl)benzoic acid25.1
3% H₂O₂, RT482.1Unidentified polar degradant1.9
UV Light (254 nm)728.52-Carboxybenzamide derivative8.2
Heat (105°C)72< 1.0Not ApplicableNot Applicable

Visualizations

Degradation_Pathways parent This compound acid_prod 2-(Trifluoromethyl)benzoic Acid + Isopentylamine parent->acid_prod  Acid Hydrolysis (H⁺, Δ)   base_prod 2-(Trifluoromethyl)benzoate + Isopentylamine parent->base_prod  Base Hydrolysis (OH⁻, Δ)   photo_prod Potential Photodegradation Products parent->photo_prod  Photolysis (UV Light)  

Caption: Hypothesized degradation pathways of this compound.

Experimental_Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) start->stress neutralize Neutralize/Quench Reaction stress->neutralize analyze Analyze by Stability-Indicating HPLC/LC-MS Method neutralize->analyze identify Characterize Degradation Products (MS, MS/MS) analyze->identify quantify Quantify Degradation and Assess Mass Balance identify->quantify

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Overcoming Poor Cell Permeability of N-isopentyl-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor cell permeability of N-isopentyl-2-(trifluoromethyl)benzamide and other small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the poor cell permeability of a small molecule like this compound?

Poor cell permeability of a small molecule can stem from several physicochemical properties. High molecular weight, an excessive number of hydrogen bond donors and acceptors, high polar surface area, and low lipophilicity can all hinder passive diffusion across the cell membrane. Additionally, the compound may be a substrate for efflux transporters, which actively pump it out of the cell.

Q2: How can I experimentally assess the cell permeability of my compound?

Several in vitro methods are available to measure cell permeability. The most common are cell-based assays using monolayers of cells that mimic biological barriers.[1][2][3] Key assays include:

  • Caco-2 Permeability Assay: Utilizes human colorectal adenocarcinoma cells (Caco-2) that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.[4][5] This is often used to predict oral absorption.

  • MDCK Permeability Assay: Employs Madin-Darby canine kidney (MDCK) cells, which form tight monolayers and are useful for predicting blood-brain barrier penetration, especially when transfected with specific transporters like MDR1.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that measures permeability across an artificial lipid membrane, providing a measure of passive diffusion.

Q3: What do the results of a Caco-2 assay tell me?

The primary output of a Caco-2 assay is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound crosses the cell monolayer.[5] The assay can be run in two directions: apical to basolateral (A-to-B), simulating absorption, and basolateral to apical (B-to-A), indicating efflux. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the compound is a substrate for efflux transporters.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays

If this compound exhibits a low Papp value in the absorptive (A-to-B) direction, consider the following troubleshooting steps:

Potential Cause & Solution

  • Poor Aqueous Solubility: The compound may be precipitating in the assay buffer, leading to an underestimation of its permeability.[6]

    • Troubleshooting:

      • Determine the thermodynamic solubility of the compound in the assay buffer.

      • If solubility is low, consider using co-solvents (e.g., DMSO, ethanol) at concentrations that do not compromise cell monolayer integrity (typically ≤1%).

      • Alternatively, formulation strategies such as the use of amorphous solid dispersions can be explored to improve solubility.[7]

  • High Efflux Ratio: A high B-to-A Papp value compared to the A-to-B value indicates active efflux.

    • Troubleshooting:

      • Conduct the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-glycoprotein) to confirm if your compound is a substrate.

      • If efflux is confirmed, medicinal chemistry efforts may be required to modify the compound's structure to reduce its affinity for the transporter.

  • Intrinsic Poor Permeability: The compound's physicochemical properties may not be optimal for passive diffusion.

    • Troubleshooting:

      • Prodrug Approach: Mask polar functional groups with lipophilic moieties that can be cleaved enzymatically inside the cell to release the active parent compound.[8][9] For example, a hydroxyl group could be converted to an ester.

      • Increase Lipophilicity: Introduce lipophilic groups to the molecule to enhance its partitioning into the lipid bilayer.[9] However, this must be balanced to maintain adequate aqueous solubility.

      • Reduce Hydrogen Bonding: Modify the molecule to decrease the number of hydrogen bond donors and acceptors, which can reduce the energy penalty for moving from an aqueous to a lipid environment.[10]

Issue 2: High Variability in Permeability Data

Inconsistent results across experiments can be frustrating. Here’s how to address this:

Potential Cause & Solution

  • Inconsistent Cell Monolayer Integrity: The tightness of the cell monolayer can vary between experiments.

    • Troubleshooting:

      • Routinely measure the transepithelial electrical resistance (TEER) of the cell monolayer before and after the experiment to ensure its integrity.[1]

      • Include a low-permeability marker (e.g., Lucifer yellow or mannitol) in your experiments to monitor the integrity of the paracellular pathway.[1][5]

  • Analytical Method Variability: Inconsistent quantification of the compound in the donor and receiver compartments.

    • Troubleshooting:

      • Ensure your analytical method (e.g., LC-MS/MS) is validated for linearity, accuracy, and precision in the assay matrix.

      • Check for compound adsorption to the assay plates. Include a recovery assessment by measuring the total amount of compound at the end of the experiment.

Data Presentation

Table 1: Typical Apparent Permeability (Papp) Classification in Caco-2 Assays

Papp (x 10⁻⁶ cm/s)Permeability ClassificationPredicted Human Absorption
< 1Low< 20%
1 - 10Moderate20% - 80%
> 10High> 80%

Note: These are general ranges, and classification can vary between laboratories.

Experimental Protocols

Protocol: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values within the laboratory's established range.

  • Assay Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and warm it to 37°C.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in the transport buffer. The final solvent concentration should be non-toxic to the cells (e.g., <1% DMSO).

  • Permeability Measurement (A-to-B): a. Wash the cell monolayers with warm transport buffer. b. Add the compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber. c. Incubate at 37°C with gentle shaking. d. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.

  • Permeability Measurement (B-to-A): a. Follow the same procedure as A-to-B, but add the compound solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples and the initial donor solution using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of compound appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration in the donor chamber.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2 Culture Caco-2 cells (21-25 days) TEER Measure TEER Caco2->TEER Check Monolayer Integrity Assay Perform A-to-B and B-to-A Permeability Assay TEER->Assay Compound Prepare Compound Solution Compound->Assay Sampling Sample at Time Points Assay->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Calc Calculate Papp and Efflux Ratio LCMS->Calc

Caption: Caco-2 Permeability Assay Workflow.

troubleshooting_logic cluster_solutions Potential Solutions Start Low Papp Value Efflux High Efflux Ratio? Start->Efflux Solubility Poor Solubility? Efflux->Solubility No Efflux_Inhibitors Use Efflux Inhibitors Efflux->Efflux_Inhibitors Yes Intrinsic Intrinsic Poor Permeability Solubility->Intrinsic No Formulation Improve Formulation (e.g., co-solvents) Solubility->Formulation Yes Prodrug Prodrug Strategy Intrinsic->Prodrug Lipophilicity Increase Lipophilicity Intrinsic->Lipophilicity

Caption: Troubleshooting Logic for Low Permeability.

signaling_pathway_passive_transport cluster_membrane Cell Membrane cluster_properties Influencing Factors Extracellular Extracellular Space (High Concentration) Lipid_Bilayer Lipid Bilayer Extracellular->Lipid_Bilayer Partitioning Intracellular Intracellular Space (Low Concentration) Lipid_Bilayer->Intracellular Diffusion Lipophilicity High Lipophilicity Lipophilicity->Lipid_Bilayer H_Bond Low H-Bond Donors/Acceptors H_Bond->Lipid_Bilayer Size Low Molecular Weight Size->Lipid_Bilayer

Caption: Factors Influencing Passive Diffusion.

References

N-isopentyl-2-(trifluoromethyl)benzamide off-target effects in assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-isopentyl-2-(trifluoromethyl)benzamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and related novel benzamide derivatives. The information provided herein is intended to guide the investigation of potential off-target effects during preclinical development.

Disclaimer: this compound is a novel compound, and as such, there is limited publicly available information on its specific biological activity and off-target profile. The following content is based on general principles of pharmacology and drug discovery for investigating the off-target effects of new chemical entities. The data presented in tables is hypothetical and for illustrative purposes only.

Troubleshooting Guides

This section addresses common issues that may arise during the experimental use of this compound, with a focus on identifying and characterizing potential off-target effects.

Question 1: My in-vitro/in-vivo results are inconsistent with the expected on-target effects of this compound. Could this be due to off-target interactions?

Answer:

Yes, inconsistencies between expected and observed results are a common indicator of potential off-target effects. Most small molecule drugs interact with multiple unintended biological targets, which can lead to unexpected preclinical and clinical outcomes. To investigate this, a systematic approach is recommended:

  • Confirm On-Target Activity: First, ensure that the compound is active against its intended target in your assay system at the expected potency.

  • Initial Off-Target Profiling: If on-target activity is confirmed, a broad off-target screening panel is a cost-effective next step. These panels typically include a wide range of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-target classes.

  • Phenotypic Screening: Cellular assays that measure broader physiological responses (e.g., cytotoxicity, apoptosis, changes in cell morphology) can provide clues about the pathways being affected.

  • Computational Prediction: In-silico methods can predict potential off-target interactions based on the chemical structure of this compound. These predictions can help prioritize which off-targets to investigate experimentally.

Below is a diagram illustrating a general workflow for investigating suspected off-target effects.

Off_Target_Investigation_Workflow start Unexpected Experimental Results confirm_on_target Confirm On-Target Activity start->confirm_on_target off_target_screen Broad Off-Target Panel Screening (e.g., Kinases, GPCRs) confirm_on_target->off_target_screen If on-target activity is confirmed phenotypic_assay Phenotypic Assays (e.g., Cytotoxicity, Apoptosis) confirm_on_target->phenotypic_assay Parallel Investigation computational Computational Off-Target Prediction confirm_on_target->computational Parallel Investigation analyze Analyze and Integrate Data off_target_screen->analyze phenotypic_assay->analyze computational->analyze hypothesize Formulate Hypothesis on Off-Target Mechanism analyze->hypothesize validate Validate Hypothesis with Specific Secondary Assays hypothesize->validate conclusion Characterize Off-Target Effect validate->conclusion

Caption: Workflow for Investigating Suspected Off-Target Effects.

Question 2: We have observed significant cytotoxicity with this compound in our cell-based assays at concentrations where the on-target effect should be minimal. How can we determine the cause of this toxicity?

Answer:

Unexplained cytotoxicity is a strong indicator of off-target activity. To dissect the underlying mechanism, a multi-pronged approach is necessary.

  • Dose-Response Analysis: Perform a detailed dose-response curve for cytotoxicity in multiple cell lines (both related and unrelated to the intended target) to determine the CC50 (50% cytotoxic concentration).

  • Apoptosis vs. Necrosis: Utilize assays to distinguish between apoptotic and necrotic cell death mechanisms. For example, caspase activation assays (for apoptosis) and LDH release assays (for necrosis) can provide initial insights.

  • Mitochondrial Toxicity Assessment: Off-target effects on mitochondrial function are a common cause of drug-induced toxicity. Assays measuring mitochondrial membrane potential (e.g., using TMRM or JC-1 dyes) or oxygen consumption rate (e.g., using a Seahorse analyzer) are highly informative.

  • hERG Channel Inhibition: Blockade of the hERG potassium channel is a critical off-target effect that can lead to cardiotoxicity. An early-stage hERG liability assessment is recommended for any compound exhibiting unexplained cytotoxicity.

  • Reactive Metabolite Formation: Consider the possibility that a metabolite of this compound, rather than the parent compound, is responsible for the observed toxicity. Assays for glutathione (GSH) depletion or covalent binding to liver microsomes can assess this risk.

The following diagram illustrates a decision tree for troubleshooting cytotoxicity.

Cytotoxicity_Troubleshooting start Significant Cytotoxicity Observed dose_response Determine CC50 in Multiple Cell Lines start->dose_response apoptosis_necrosis Distinguish Apoptosis vs. Necrosis dose_response->apoptosis_necrosis mito_tox Assess Mitochondrial Toxicity dose_response->mito_tox herg Evaluate hERG Channel Inhibition dose_response->herg reactive_metabolite Investigate Reactive Metabolite Formation dose_response->reactive_metabolite caspase_assay Caspase 3/7 Assay apoptosis_necrosis->caspase_assay Apoptotic markers? ldh_assay LDH Release Assay apoptosis_necrosis->ldh_assay Necrotic markers? mmp_assay Mitochondrial Membrane Potential Assay mito_tox->mmp_assay ocr_assay Oxygen Consumption Rate Assay mito_tox->ocr_assay

Caption: Decision Tree for Troubleshooting Off-Target Cytotoxicity.

Frequently Asked Questions (FAQs)

Question 1: What are the known off-target interactions for benzamide-containing compounds?

Answer:

While specific data for this compound is not available, the benzamide scaffold is present in a wide range of approved drugs and investigational compounds. Depending on the substitutions, benzamides have been reported to interact with a variety of targets, including:

  • Dopamine Receptors: Several antipsychotic drugs are substituted benzamides that act as dopamine D2 receptor antagonists.

  • Serotonin Receptors: Certain benzamides show affinity for various serotonin receptor subtypes (e.g., 5-HT3, 5-HT4).

  • Histone Deacetylases (HDACs): Some benzamide derivatives are known to be potent HDAC inhibitors.

  • Poly(ADP-ribose) Polymerase (PARP): The benzamide moiety is a key structural feature of many PARP inhibitors used in oncology.

  • Ion Channels: Off-target interactions with various ion channels, including sodium, potassium, and calcium channels, have been reported for some benzamide-containing molecules.

It is crucial to experimentally screen this compound against a panel of these and other common targets to build its specific off-target profile.

Question 2: What is a standard panel of assays for initial off-target liability screening?

Answer:

A standard initial off-target liability panel, often conducted at a single high concentration (e.g., 10 µM), typically includes assays for:

  • Kinase Selectivity: A broad kinase panel (e.g., 48-400 kinases) to identify unintended inhibition or activation of signaling kinases.

  • GPCR Binding: A panel of common GPCRs, including adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.

  • Ion Channel Modulation: Key ion channels associated with cardiac and neuronal function, with a particular focus on the hERG (KCNH2) channel.

  • Nuclear Receptors: A panel to assess potential endocrine-disrupting activity.

  • Common Enzymes: A selection of enzymes frequently implicated in off-target effects, such as phosphodiesterases (PDEs) and cyclooxygenases (COXs).

Below is a hypothetical summary table of results from such a screening for this compound.

Target Class Assay Type Number of Targets Screened Hypothetical Hits (>50% Inhibition @ 10 µM)
KinasesRadiometric Kinase Assay96Kinase A, Kinase B
GPCRsRadioligand Binding Assay44GPCR X, GPCR Y
Ion ChannelsElectrophysiology15hERG (55% inhibition)
Nuclear ReceptorsLigand Binding Assay10No significant hits
EnzymesEnzymatic Activity Assay20PDE4 (62% inhibition)

Question 3: How should we follow up on a "hit" from an initial off-target screening panel?

Answer:

A "hit" from a primary screen requires confirmation and characterization. The next steps should include:

  • Confirmation of Interaction: Re-test the interaction in a concentration-response format to determine the potency (e.g., IC50 or Ki) of the off-target effect. This is crucial to understand if the off-target interaction is likely to occur at the same concentrations that are effective on the primary target.

  • Orthogonal Assays: Confirm the interaction using a different assay format. For example, if the primary hit was from a binding assay, a functional assay should be used to determine if the compound is an agonist, antagonist, or allosteric modulator of the off-target.

  • Cellular Assays: If the off-target is expressed in your cellular models, design experiments to see if you can observe a cellular phenotype consistent with modulation of the off-target. For example, if a kinase was identified as an off-target, you could use a Western blot to look at the phosphorylation status of a known substrate of that kinase in cells treated with your compound.

The following diagram illustrates a hypothetical signaling pathway that could be inadvertently affected by an off-target kinase interaction.

Off_Target_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor On_Target Intended Target Kinase Receptor->On_Target Off_Target Off-Target Kinase Receptor->Off_Target Substrate_On Substrate A (Phosphorylated) On_Target->Substrate_On Phosphorylation Substrate_Off Substrate B (Phosphorylated) Off_Target->Substrate_Off Phosphorylation Response_On Desired Cellular Response Substrate_On->Response_On Response_Off Unintended Cellular Response Substrate_Off->Response_Off Compound N-isopentyl-2- (trifluoromethyl)benzamide Compound->On_Target Inhibition (Intended) Compound->Off_Target Inhibition (Unintended)

Technical Support Center: N-isopentyl-2-(trifluoromethyl)benzamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of N-isopentyl-2-(trifluoromethyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis of this compound, often achieved through the Schotten-Baumann reaction of 2-(trifluoromethyl)benzoyl chloride with isopentylamine, can lead to several common impurities.[1][2][3] These include:

  • Unreacted Isopentylamine: Due to its basic nature, excess isopentylamine is a frequent impurity.

  • Unreacted 2-(trifluoromethyl)benzoyl chloride: Incomplete reaction can leave traces of the starting acid chloride.

  • 2-(trifluoromethyl)benzoic acid: Hydrolysis of the benzoyl chloride, either from moisture in the reaction or during workup, results in the corresponding carboxylic acid.

  • Di-acylated amine: Although less common with primary amines, it is a potential byproduct.

  • Salts: Amine hydrochlorides can form as a byproduct of the reaction.[1]

Q2: My crude this compound product is an oil and won't crystallize. What should I do?

A2: Oiling out during crystallization is a common issue, especially with N-substituted amides that may have lower melting points or when significant impurities are present. Here are a few troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. While there is no specific data for this compound, for benzamides in general, solvent systems like ethanol, or mixtures such as n-hexane/acetone, n-hexane/tetrahydrofuran, and n-hexane/ethyl acetate can be effective.[4] Experiment with a range of solvent polarities.

  • Purity Check: A high concentration of impurities can inhibit crystallization. Consider a preliminary purification step, such as an acidic wash to remove unreacted isopentylamine, before attempting recrystallization.

  • Cooling Rate: Slow cooling is crucial for crystal formation. Try letting the solution cool to room temperature slowly and then transferring it to a refrigerator.

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled, saturated solution to induce crystallization.

Q3: I am losing a significant amount of my product during column chromatography. How can I improve my yield?

A3: Product loss on a silica gel column can be due to several factors:

  • Compound Polarity: this compound is a relatively polar molecule. It may be strongly retained on the silica gel.

  • Solvent System: An inappropriate mobile phase can lead to poor separation or strong adsorption. For amides, typical solvent systems for normal-phase chromatography include mixtures of hexane and ethyl acetate. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, might be necessary.

  • Tailing: Amides can sometimes tail on silica gel. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine to the mobile phase can sometimes improve peak shape and recovery.

  • Alternative Stationary Phases: If silica gel is problematic, consider using a different stationary phase, such as alumina or a reversed-phase C18 column.

Troubleshooting Guides

Problem 1: Presence of Unreacted Isopentylamine in the Final Product

Symptoms:

  • A fishy or amine-like odor in the product.

  • An additional spot on a TLC plate that stains with ninhydrin.

  • Characteristic peaks of isopentylamine in the 1H NMR spectrum.

Troubleshooting Steps:

  • Acidic Wash:

    • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic isopentylamine, forming a water-soluble salt that will partition into the aqueous layer.

    • Separate the organic layer, wash it with water and then brine, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.

  • Column Chromatography:

    • If an acidic wash is not sufficient, column chromatography on silica gel can be effective.

    • Use a mobile phase that allows for good separation between the more polar amine and the less polar amide. A gradient of hexane and ethyl acetate is a good starting point.

Problem 2: Contamination with 2-(trifluoromethyl)benzoic acid

Symptoms:

  • A broad peak in the 1H NMR spectrum in the 10-12 ppm region.

  • An additional spot on the TLC plate.

Troubleshooting Steps:

  • Basic Wash:

    • Dissolve the crude product in an organic solvent.

    • Wash the organic layer with a dilute aqueous base solution (e.g., saturated NaHCO3 or 1M NaOH). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.

    • Separate the organic layer, wash with water and brine, dry, and concentrate.

Problem 3: Poor Separation during Column Chromatography

Symptoms:

  • Overlapping spots on TLC even with various solvent systems.

  • Co-elution of the product with impurities from the column.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Systematically vary the polarity of the mobile phase. For normal-phase chromatography, try different ratios of hexane and ethyl acetate. Adding a small percentage of a more polar solvent like methanol can sometimes improve separation.

  • Change Stationary Phase:

    • If silica gel does not provide adequate separation, consider using alumina (neutral or basic).

    • Reversed-phase chromatography (C18 silica) with a mobile phase of water and acetonitrile or methanol can also be an effective alternative.

  • Flash Chromatography:

    • Utilize flash chromatography for faster and often better separation compared to gravity chromatography.

Experimental Protocols

Protocol 1: General Purification via Acidic and Basic Washes
  • Dissolve the crude this compound in a suitable organic solvent (e.g., 10 volumes of dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 x 5 volumes) to remove unreacted isopentylamine.

  • Wash the organic layer with saturated aqueous NaHCO3 solution (2 x 5 volumes) to remove 2-(trifluoromethyl)benzoic acid.

  • Wash the organic layer with water (1 x 5 volumes) and then with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Select an appropriate solvent or solvent system by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good solvents will dissolve the compound when hot but not at room temperature. Common choices for amides include ethanol, acetone, or mixtures like hexane/ethyl acetate.[4]

  • Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Protocol 3: Purification by Flash Column Chromatography
  • Prepare a silica gel column.

  • Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent.

  • Load the sample onto the column.

  • Elute the column with an appropriate mobile phase, such as a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and concentrate them under reduced pressure.

Data Presentation

Table 1: Predicted Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted LogP
This compoundC13H16F3NO259.27353.5 ± 35.03.48
2-(Trifluoromethyl)benzamideC8H6F3NO189.13269.4 ± 35.01.49
IsopentylamineC5H13N87.1695.2 ± 3.01.3
2-(Trifluoromethyl)benzoyl chlorideC8H4ClF3O208.56184.9 ± 25.02.89

Visualizations

Purification_Workflow Crude_Product Crude this compound Acidic_Wash Acidic Wash (e.g., 1M HCl) Crude_Product->Acidic_Wash Basic_Wash Basic Wash (e.g., sat. NaHCO3) Acidic_Wash->Basic_Wash Drying Drying and Concentration Basic_Wash->Drying Purified_Product Purified Product Drying->Purified_Product If pure Recrystallization Recrystallization Drying->Recrystallization If solid and requires further purification Column_Chromatography Column Chromatography Drying->Column_Chromatography If oily or complex mixture Recrystallization->Purified_Product Column_Chromatography->Purified_Product

Troubleshooting_Logic Start Crude Product Analysis (TLC, NMR) Impurity_Detected Impurity Detected? Start->Impurity_Detected Amine_Impurity Unreacted Amine? Impurity_Detected->Amine_Impurity Yes Pure_Product Pure Product Impurity_Detected->Pure_Product No Acid_Impurity Carboxylic Acid? Amine_Impurity->Acid_Impurity No Acid_Wash Perform Acidic Wash Amine_Impurity->Acid_Wash Yes Other_Impurity Other Impurities? Acid_Impurity->Other_Impurity No Base_Wash Perform Basic Wash Acid_Impurity->Base_Wash Yes Column_Chromatography Column Chromatography Other_Impurity->Column_Chromatography Acid_Wash->Acid_Impurity Base_Wash->Other_Impurity Recrystallization Recrystallization Column_Chromatography->Recrystallization Recrystallization->Pure_Product

References

Optimizing reaction conditions for N-isopentyl-2-(trifluoromethyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-isopentyl-2-(trifluoromethyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis typically involves the reaction of a 2-(trifluoromethyl)benzoyl derivative with isopentylamine. Common starting materials include 2-(trifluoromethyl)benzoyl chloride or 2-(trifluoromethyl)benzoic acid, which can be activated in situ.

Q2: I am observing low yields of my final product. What are the potential causes and how can I improve the yield?

A2: Low yields can stem from several factors:

  • Inefficient Coupling Reagent: The choice of coupling reagent is critical for efficient amide bond formation. If you are using a standard carbodiimide like EDC, consider adding an auxiliary agent such as 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and reduce side reactions.[1] A combination of EDC/HOAt/DIPEA has been shown to be effective for a wide range of carboxylic acids.[1]

  • Steric Hindrance: The trifluoromethyl group at the ortho position of the benzoyl moiety can cause steric hindrance, potentially slowing down the reaction. Increasing the reaction temperature or extending the reaction time may help to overcome this.

  • Incomplete Activation of the Carboxylic Acid: If starting from 2-(trifluoromethyl)benzoic acid, ensure complete activation before adding the amine. Incomplete activation will result in unreacted starting material and lower yields.

  • Base Selection: The choice and amount of base can significantly impact the reaction. A non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred to minimize side reactions. Ensure the stoichiometry of the base is appropriate to neutralize any acids formed during the reaction.

  • Moisture: Amide coupling reactions are often sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.

Q3: I am seeing significant side product formation in my reaction mixture. What are the likely side reactions and how can I minimize them?

A3: Common side reactions in amide bond formation include:

  • Racemization (if applicable): While not relevant for this compound, in chiral systems, racemization can be a concern. Additives like HOAt can help suppress this.

  • Formation of N-acylurea: When using carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is unreactive towards the amine. The addition of HOBt or HOAt can trap the O-acylisourea to form a more reactive activated ester, minimizing this side reaction.

  • Anhydride Formation: In some cases, the carboxylic acid can react with another molecule of activated acid to form an anhydride, which may be less reactive than the desired activated species.

To minimize side reactions, consider using an optimized coupling cocktail (e.g., EDC/HOAt) and carefully controlling the reaction temperature, typically starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature.[1]

Q4: What are the recommended purification methods for this compound?

A4: The purification strategy will depend on the impurities present. Common methods include:

  • Aqueous Workup: An initial aqueous workup with a dilute acid (e.g., HCl) to remove unreacted amine and a dilute base (e.g., NaHCO3) to remove unreacted carboxylic acid is often effective.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying amides. A gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically used for elution.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an efficient purification method.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Ineffective coupling reagentUse a more efficient coupling system such as HATU or a combination of EDC with an additive like HOBt or HOAt.[1]
Low reactivity of starting materialsConsider converting the carboxylic acid to the more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride prior to reaction with the amine.
Presence of moistureEnsure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometryCarefully check the molar ratios of the carboxylic acid (or acid chloride), amine, coupling reagent, and base.
Multiple Spots on TLC (Thin Layer Chromatography) Formation of side productsAdd HOBt or HOAt to the reaction mixture when using a carbodiimide coupling reagent to minimize N-acylurea formation.[1]
Degradation of starting materials or productMonitor the reaction temperature carefully. Avoid excessively high temperatures or prolonged reaction times.
Difficulty in Isolating the Product Product is highly soluble in the workup solventAfter aqueous workup, ensure thorough extraction with a suitable organic solvent. If the product has some water solubility, consider back-extracting the aqueous layers.
Emulsion formation during workupAdd brine (saturated NaCl solution) to help break up emulsions.

Experimental Protocols

Protocol 1: Synthesis from 2-(trifluoromethyl)benzoyl chloride

This protocol is adapted from general procedures for the synthesis of benzamides.[2][3]

  • Dissolve isopentylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Perform an aqueous workup by washing the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis from 2-(trifluoromethyl)benzoic acid using EDC/HOAt

This protocol is based on optimized conditions for amide bond formation.[1]

  • Dissolve 2-(trifluoromethyl)benzoic acid (1.0 equivalent), 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 equivalents), and N,N'-diisopropylethylamine (DIPEA) (2.0 equivalents) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add isopentylamine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of related trifluoromethyl benzamides based on patent literature.

Table 1: Synthesis of 2-trifluoromethyl benzamide via Hydrolysis of 2-trifluoromethyl benzonitrile [4]

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
2-trifluoromethyl benzonitrileNaOHWater100289.998.8
2-chloro-6-trifluoromethyl benzonitrileNaOHWater100489.096.9

Table 2: Synthesis of 2-trifluoromethyl benzamide from 2-trifluoromethyl benzoyl chloride [2][3]

Amine SourceSolventTemperature (°C)Time (h)
Ammonia gasIsopropanol-10 to 03.5
Aqueous AmmoniaWater103.5

Visualizations

experimental_workflow cluster_sm Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification sm1 2-(trifluoromethyl)benzoic acid activation Acid Activation (e.g., EDC/HOAt) sm1->activation sm2 Isopentylamine coupling Amide Bond Formation sm2->coupling activation->coupling workup Aqueous Workup coupling->workup purification Column Chromatography workup->purification product N-isopentyl-2- (trifluoromethyl)benzamide purification->product

Caption: General workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield Observed cause1 Inefficient Coupling start->cause1 cause2 Steric Hindrance start->cause2 cause3 Presence of Water start->cause3 sol1 Use HATU or EDC/HOAt cause1->sol1 sol2 Increase Temperature/ Reaction Time cause2->sol2 sol3 Use Anhydrous Solvents/ Inert Atmosphere cause3->sol3

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Troubleshooting N-isopentyl-2-(trifluoromethyl)benzamide Inactivity in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who observe a lack of activity with N-isopentyl-2-(trifluoromethyl)benzamide in their experimental assays. The following information is structured in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: We are not observing any activity with this compound in our assay. What are the common initial troubleshooting steps?

A1: When a compound shows no activity, it is crucial to systematically verify the fundamental components of your experiment. Start by confirming the identity and purity of the compound stock. Ensure that the compound was correctly dissolved and that the final concentration in the assay is accurate. It is also important to verify the viability and proper functioning of your biological system (e.g., cells, proteins) and the correct setup and calibration of your detection instrument.

Q2: Could the lack of activity be due to compound solubility issues?

A2: Yes, poor solubility is a frequent cause of apparent inactivity. This compound, being a small molecule with hydrophobic regions, may have limited solubility in aqueous assay buffers. Compound precipitation can lead to a lower effective concentration than intended. Visually inspect your stock solution and the final assay plate wells for any signs of precipitation. Consider performing a solubility test in your assay buffer.

Q3: How can we rule out compound degradation as a potential problem?

A3: The stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure) should be considered.[1][2] Benzamide derivatives can be susceptible to hydrolysis under certain acidic or basic conditions.[1][2] To assess stability, you could incubate the compound in the assay buffer for the duration of the experiment and then analyze its integrity using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Q4: Is it possible that the compound is not cell-permeable in our cell-based assay?

A4: For cell-based assays, compound inactivity can be due to poor membrane permeability.[3] The physicochemical properties of a small molecule, such as its lipophilicity and size, influence its ability to cross cell membranes.[4][5] If you suspect this is the issue, you could try using cell lines with higher permeability, employing permeabilizing agents (though this can have other effects), or testing the compound in a cell-free (biochemical) assay if the target is known and can be isolated.

Q5: What if the issue lies with the assay itself?

A5: Assay-related problems are a common source of unexpected results.[3][6][7] This can range from incorrect reagent concentrations and incubation times to issues with the detection method.[3] It is essential to run appropriate positive and negative controls to validate the assay's performance. If controls are not behaving as expected, the assay protocol needs to be thoroughly reviewed and optimized.

Troubleshooting Guides

Guide 1: Initial Compound and Assay Verification

This guide provides a step-by-step workflow to address the most common sources of error when a compound appears inactive.

Troubleshooting Workflow for Initial Verification

start Start: No Compound Activity Observed compound_check 1. Verify Compound Integrity - Confirm Identity (NMR, MS) - Check Purity (HPLC) start->compound_check solubility_check 2. Assess Solubility - Visual Inspection - Solubility Test in Assay Buffer compound_check->solubility_check If compound is correct assay_validation 3. Validate Assay Performance - Check Positive/Negative Controls - Verify Reagent Preparation solubility_check->assay_validation If soluble instrument_check 4. Check Instrument Settings - Correct Wavelengths/Filters - Instrument Calibration assay_validation->instrument_check If controls are valid conclusion Proceed to Advanced Troubleshooting instrument_check->conclusion If settings are correct

Caption: A workflow diagram for the initial troubleshooting of compound inactivity.

Step Parameter to Check Recommended Action Expected Outcome
1Compound Identity & PurityAnalyze compound stock using NMR, MS, and HPLC.Confirms that the correct compound is being tested at the expected purity level.
2Compound SolubilityVisually inspect for precipitation. Perform a nephelometry or light scattering assay in the assay buffer.Determines the solubility limit of the compound in the experimental conditions.
3Assay ControlsReview the performance of positive and negative controls in the experiment.Validates that the assay is performing correctly and is capable of detecting a response.
4Instrument SettingsVerify instrument settings (e.g., excitation/emission wavelengths, gain).Ensures that the signal is being measured accurately.
Guide 2: Investigating Potential Compound-Specific Issues

If initial checks do not resolve the issue, the problem may be related to the specific properties of this compound.

Logical Flow for Investigating Compound-Specific Issues

start Initial Troubleshooting Complete stability 1. Test Compound Stability - Incubate in assay buffer - Analyze by HPLC/MS start->stability cell_permeability 2. Assess Cell Permeability (for cell-based assays) - Use a cell-free assay - Employ permeability assays (e.g., PAMPA) stability->cell_permeability If stable target_interaction 3. Verify Target Interaction - Use a direct binding assay (e.g., SPR, MST) - Confirm target expression and activity cell_permeability->target_interaction If permeability is not the issue concentration 4. Re-evaluate Concentration Range - Test a broader range of concentrations - Consider non-linear dose-responses target_interaction->concentration If direct binding is absent conclusion Re-evaluate Hypothesis or Compound concentration->conclusion

Caption: A decision tree for advanced troubleshooting of compound-specific inactivity.

Potential Issue Experimental Approach Data Interpretation
Compound Instability Incubate this compound in assay buffer at 37°C for various time points (e.g., 0, 2, 4, 24 hours). Analyze samples by HPLC to quantify the parent compound.A significant decrease in the parent compound peak area over time indicates degradation.
Lack of Cell Permeability If the primary assay is cell-based, test the compound in a biochemical assay using the purified target protein. Alternatively, use a Parallel Artificial Membrane Permeability Assay (PAMPA).Activity in the biochemical assay but not the cell-based assay suggests poor cell permeability. High permeability in PAMPA would suggest otherwise.
No Target Engagement Utilize a biophysical technique like Surface Plasmon Resonance (SPR) or MicroScale Thermophoresis (MST) to measure direct binding of the compound to its putative target.A lack of a binding signal would indicate that the compound does not interact with the target under the tested conditions.
Incorrect Concentration Range Test the compound over a much broader concentration range, for example, from nanomolar to high micromolar, in a full dose-response curve.The compound may have a very low or high potency, falling outside the initial test range.

Experimental Protocols

Protocol 1: HPLC-Based Compound Stability Assessment

Objective: To determine the stability of this compound in the assay buffer over the course of a typical experiment.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • HPLC system with a C18 column

  • Mobile phases (e.g., Acetonitrile, Water with 0.1% Formic Acid)

Method:

  • Prepare a solution of this compound in the assay buffer at the final assay concentration (e.g., 10 µM).

  • Incubate the solution at the standard assay temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the solution.

  • Immediately inject the aliquot onto the HPLC system.

  • Analyze the chromatograms to determine the peak area of the parent compound.

  • Plot the percentage of the remaining parent compound against time.

Example Data:

Time (hours)Peak Area (arbitrary units)% Remaining
01,500,000100%
11,485,00099%
41,455,00097%
81,425,00095%
241,350,00090%

Interpretation: In this example, the compound shows good stability over 24 hours, with only a 10% reduction. If a significant drop were observed early on, compound instability would be a likely cause of inactivity.

Protocol 2: Biochemical vs. Cell-Based Assay Comparison

Objective: To determine if a lack of activity in a cell-based assay is due to poor cell permeability.

Assumptions: The molecular target is known and a purified, active form of the protein is available.

Method:

  • Biochemical Assay:

    • Titrate this compound across a wide concentration range in an assay containing the purified target protein, its substrate, and necessary co-factors.

    • Measure the enzymatic activity or binding event using an appropriate detection method (e.g., fluorescence, luminescence).

  • Cell-Based Assay:

    • Concurrently, perform the original cell-based assay using the same concentration range of the compound.

    • Measure the cellular response that is dependent on the target's activity.

Example Data:

Assay TypeIC50 / EC50
Biochemical Assay1.5 µM
Cell-Based Assay> 100 µM (No activity observed)

Interpretation: The compound is active against the isolated target protein but shows no activity in a cellular context. This strongly suggests that the compound may not be reaching its intracellular target, possibly due to poor cell permeability or active efflux from the cells.

References

N-isopentyl-2-(trifluoromethyl)benzamide interference with fluorescent assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from N-isopentyl-2-(trifluoromethyl)benzamide in fluorescent assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with fluorescent assays?

This compound is a small molecule containing a benzamide core, a trifluoromethyl group, and an isopentyl chain. Aromatic rings, such as the benzene ring in this compound, can exhibit intrinsic fluorescence (autofluorescence) or absorb light at wavelengths used to excite or detect fluorescence in an assay, leading to quenching. The trifluoromethyl group can also influence the electronic properties of the molecule, potentially affecting its fluorescent characteristics.

Q2: What are the primary mechanisms of compound interference in fluorescent assays?

There are two main ways a compound like this compound can interfere with a fluorescent assay:

  • Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths as the assay's fluorophore, leading to a false-positive signal.

  • Quenching: The compound can absorb the excitation light or the emitted fluorescence from the assay's fluorophore, resulting in a decreased signal and a potential false-negative result. This is also known as the inner filter effect.[1]

Q3: How can I determine if this compound is interfering with my assay?

The first step is to run control experiments. This involves measuring the fluorescence of this compound alone at the assay's excitation and emission wavelengths, as well as testing its effect on the assay's positive and negative controls.

Troubleshooting Guides

Issue 1: Unexpected Increase in Fluorescence Signal (Potential Autofluorescence)

If you observe an increase in fluorescence in the presence of this compound that is not dose-dependent in the expected manner for a true hit, you may be dealing with autofluorescence.

Troubleshooting Workflow:

start Unexpected Increase in Signal check_compound_fluorescence Run Spectral Scan of Compound Alone start->check_compound_fluorescence is_autofluorescent Is Compound Fluorescent at Assay Wavelengths? check_compound_fluorescence->is_autofluorescent subtract_background Subtract Compound Background Fluorescence is_autofluorescent->subtract_background Yes end_resolved Issue Resolved is_autofluorescent->end_resolved No change_wavelengths Shift to Longer Excitation/Emission Wavelengths subtract_background->change_wavelengths use_far_red_probe Use a Far-Red Fluorescent Probe change_wavelengths->use_far_red_probe use_far_red_probe->end_resolved

Caption: Troubleshooting workflow for autofluorescence.

Experimental Protocol: Spectral Scan of this compound

  • Preparation: Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiment.

  • Blank: Use the assay buffer alone as a blank.

  • Excitation Scan: Set the emission wavelength to your assay's detection wavelength and scan a range of excitation wavelengths (e.g., 300-500 nm).

  • Emission Scan: Set the excitation wavelength to your assay's excitation wavelength and scan a range of emission wavelengths (e.g., 450-650 nm).

  • Analysis: If significant peaks are observed that overlap with your assay's wavelengths, the compound is autofluorescent.

Data Presentation: Example Spectral Scan Data

Wavelength (nm)Excitation Intensity (RFU)Emission Intensity (RFU)
480501200
485 (Assay Ex)801500
490601300
51515900
520 (Assay Em)101100
52512950

RFU: Relative Fluorescence Units

Issue 2: Unexpected Decrease in Fluorescence Signal (Potential Quenching)

A dose-dependent decrease in signal that does not correlate with the expected biological activity may indicate fluorescence quenching.

Troubleshooting Workflow:

start Unexpected Decrease in Signal check_absorbance Run Absorbance Scan of Compound start->check_absorbance is_quenching Does Compound Absorb at Assay Wavelengths? check_absorbance->is_quenching decrease_concentration Decrease Compound Concentration is_quenching->decrease_concentration Yes end_resolved Issue Resolved is_quenching->end_resolved No change_fluorophore Use a Different Fluorophore with Non-Overlapping Spectra decrease_concentration->change_fluorophore time_resolved_fluorescence Consider Time-Resolved Fluorescence (TRF) Assay change_fluorophore->time_resolved_fluorescence time_resolved_fluorescence->end_resolved

Caption: Troubleshooting workflow for fluorescence quenching.

Experimental Protocol: Absorbance Scan of this compound

  • Preparation: Prepare a solution of this compound in the assay buffer at various concentrations.

  • Blank: Use the assay buffer alone as a blank.

  • Scan: Measure the absorbance of the compound solutions across a range of wavelengths that includes your assay's excitation and emission wavelengths (e.g., 250-700 nm) using a spectrophotometer.

  • Analysis: If there is significant absorbance at the excitation or emission wavelengths of your assay's fluorophore, quenching is likely occurring.[1]

Data Presentation: Example Absorbance Scan Data

Compound Concentration (µM)Absorbance at Assay Excitation (485 nm)Absorbance at Assay Emission (520 nm)
10.020.01
100.210.11
500.850.45
1001.50.8

Mitigation Strategies

If interference from this compound is confirmed, consider the following strategies:

  • Background Subtraction: For moderate autofluorescence, measure the signal from the compound alone and subtract it from the assay signal. This is most effective when the compound's fluorescence is a small fraction of the total signal.

  • Use of Far-Red Probes: Shifting to fluorescent probes that excite and emit at longer wavelengths (far-red spectrum) can often mitigate interference, as many interfering compounds are more active at lower wavelengths.[2]

  • Decrease Compound Concentration: If possible, lowering the concentration of this compound may reduce the interference to an acceptable level.

  • Change Assay Format: If interference cannot be overcome, consider alternative, non-fluorescent assay formats, such as those based on luminescence, absorbance, or radioactivity.[2]

Signaling Pathway Visualization (Hypothetical Kinase Assay)

The following diagram illustrates a hypothetical kinase assay where this compound could interfere.

cluster_assay Kinase Assay Principle cluster_interference Potential Interference Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Fluorescent Substrate Substrate->PhosphoSubstrate Emission Emission Light (520 nm) Substrate->Emission Emits ATP ATP ADP ADP ATP->ADP Compound N-isopentyl-2- (trifluoromethyl)benzamide Compound->Emission Autofluorescence Excitation Excitation Light (485 nm) Excitation->Substrate Excites Excitation->Compound Quenching

Caption: Potential interference points in a kinase assay.

References

Technical Support Center: N-isopentyl-2-(trifluoromethyl)benzamide Purity Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-isopentyl-2-(trifluoromethyl)benzamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in confirming the purity of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for assessing the purity of this compound?

A1: The primary recommended techniques for purity assessment are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹⁹F NMR), and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers unique advantages for detecting and quantifying the main compound and potential impurities.

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Potential impurities can arise from starting materials, side reactions, or degradation. Key impurities to consider include:

  • Unreacted Starting Materials: 2-(trifluoromethyl)benzoyl chloride and isopentylamine.

  • Byproducts: Di-acylated isopentylamine or other side-products from the amidation reaction.

  • Solvent Residues: Residual solvents from the reaction or purification steps.

Q3: My HPLC chromatogram shows unexpected peaks. What are the common causes and how can I troubleshoot this?

A3: Unexpected peaks in an HPLC chromatogram can stem from several sources. Refer to the HPLC Troubleshooting Guide below for a systematic approach to identifying and resolving these issues. Common causes include contaminated mobile phase, column degradation, or sample matrix effects.[1][2][3][4]

Q4: How can ¹⁹F NMR be specifically used to determine the purity of this compound?

A4: ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[5][6][7] The trifluoromethyl (-CF₃) group on the benzamide provides a distinct signal in the ¹⁹F NMR spectrum. The presence of other fluorine-containing impurities would result in additional signals, allowing for their detection and quantification. Quantitative ¹⁹F NMR (qNMR) can be used for accurate purity assessment by integrating the signal of the target compound against a known internal standard.[1][5][8]

Troubleshooting Guides

HPLC Purity Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Troubleshooting Steps
No Peaks or Very Small Peaks Injection issue (e.g., empty vial, air bubble in syringe)- Verify sample volume in the vial.- Purge the injector to remove air bubbles.
Detector issue (e.g., lamp off, incorrect wavelength)- Ensure the detector lamp is on.- Verify the correct detection wavelength is set.
Ghost Peaks Contaminated mobile phase or injector carryover- Prepare fresh mobile phase.- Run a blank gradient to wash the column.- Clean the injector and sample loop.
Peak Tailing or Fronting Column overload or secondary interactions with the stationary phase- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH.- Use a different column with a more inert stationary phase.
Split Peaks Column bed collapse or partially blocked frit- Reverse-flush the column at a low flow rate.- If the problem persists, replace the column.
Fluctuating Baseline Air bubbles in the pump or detector, or mobile phase mixing issues- Degas the mobile phase thoroughly.- Purge the pump to remove air bubbles.- Ensure proper mixing of mobile phase components if using a gradient.[4][9]
Shifting Retention Times Inconsistent mobile phase composition or temperature fluctuations- Prepare fresh mobile phase carefully.- Use a column oven to maintain a constant temperature.[1][4]

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • This compound sample

  • Reference standard of this compound (if available)

2. Chromatographic Conditions:

Parameter Condition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
06040
201090
251090
266040
306040

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of the diluent to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the sample using the area percent method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Protocol 2: Purity Confirmation by ¹H and ¹⁹F NMR Spectroscopy

This protocol outlines the use of NMR spectroscopy for structural confirmation and purity assessment.

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • This compound sample

  • Internal standard for qNMR (e.g., 1,3,5-trimethoxybenzene for ¹H qNMR)

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in an NMR tube.

  • For quantitative analysis (qNMR), accurately weigh the sample and a suitable internal standard into the NMR tube before adding the solvent.

3. NMR Acquisition Parameters (Typical for 400 MHz):

Parameter ¹H NMR ¹⁹F NMR
Pulse Program Standard single pulseStandard single pulse
Spectral Width ~16 ppm~200 ppm
Acquisition Time ~4 seconds~1 second
Relaxation Delay 5 seconds (for qNMR)5 seconds (for qNMR)
Number of Scans 1664

4. Expected Chemical Shifts (Estimated based on similar structures):

¹H NMR (in CDCl₃):

  • Aromatic protons: δ 7.4-7.8 ppm (multiplet, 4H)

  • NH proton: δ 6.0-6.5 ppm (broad triplet, 1H)

  • -CH₂-NH-: δ 3.4-3.6 ppm (quartet, 2H)

  • -CH₂-CH(CH₃)₂: δ 1.5-1.7 ppm (multiplet, 2H)

  • -CH(CH₃)₂: δ 1.6-1.8 ppm (septet, 1H)

  • -(CH₃)₂: δ ~0.9 ppm (doublet, 6H)

¹⁹F NMR (in CDCl₃, referenced to CFCl₃):

  • -CF₃: δ -60 to -65 ppm (singlet)[6][10]

5. Data Analysis:

  • Qualitative: Compare the obtained spectra with the expected chemical shifts and coupling patterns to confirm the structure.

  • Quantitative (qNMR): Calculate the purity using the following formula:

    • Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Protocol 3: Impurity Profiling by GC-MS

This protocol is suitable for identifying volatile impurities.

1. Instrumentation and Materials:

  • GC-MS system

  • Capillary column (e.g., 5% phenyl methyl siloxane, 30 m x 0.25 mm x 0.25 µm)

  • Helium carrier gas

  • This compound sample

  • Solvent for dilution (e.g., dichloromethane or ethyl acetate)

2. GC-MS Conditions:

Parameter Condition
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min
Carrier Gas Flow 1.0 mL/min (constant flow)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

3. Sample Preparation:

  • Prepare a dilute solution of the sample (~100 µg/mL) in a suitable volatile solvent.

4. Data Analysis:

  • Identify peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) to identify potential impurities. The molecular ion of this compound is expected at m/z 259. The fragmentation pattern will likely show characteristic losses of the isopentyl group and the trifluoromethyl group.

Visualizations

Purity_Analysis_Workflow cluster_0 Initial Sample Analysis cluster_1 Purity Assessment cluster_2 Troubleshooting & Further Analysis cluster_3 Final Outcome Sample This compound Sample HPLC HPLC Analysis Sample->HPLC NMR NMR (1H & 19F) Analysis Sample->NMR Purity_Check Purity > 98%? HPLC->Purity_Check NMR->Purity_Check Troubleshoot Troubleshoot HPLC/NMR Method Purity_Check->Troubleshoot No Pure_Compound Confirmed Pure Compound Purity_Check->Pure_Compound Yes GCMS GC-MS for Volatile Impurities Troubleshoot->GCMS Purification Further Purification Required Troubleshoot->Purification GCMS->Purification

Caption: Workflow for purity confirmation of this compound.

HPLC_Troubleshooting_Logic Start Unexpected HPLC Result Check_System Check System Suitability (Pressure, Baseline) Start->Check_System System_OK System OK Check_System->System_OK Pass System_Issue Address System Issue (Leaks, Pump) Check_System->System_Issue Fail Check_Mobile_Phase Prepare Fresh Mobile Phase Check_Column Inspect Column (Age, Performance) Check_Mobile_Phase->Check_Column Check_Sample Check Sample Prep (Concentration, Diluent) Check_Column->Check_Sample System_OK->Check_Mobile_Phase

Caption: Logical flow for troubleshooting common HPLC issues.

References

N-isopentyl-2-(trifluoromethyl)benzamide stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-isopentyl-2-(trifluoromethyl)benzamide in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation after preparing an aqueous solution of this compound. What could be the cause?

A1: Precipitation is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: Benzamide derivatives, including this compound, can have limited solubility in water. You may be exceeding the solubility limit.

  • pH Effects: The pH of your solution can significantly impact the solubility of the compound.

  • Temperature: Temperature can affect solubility. Preparing solutions at a slightly elevated temperature might help, but be cautious about potential degradation.

  • Incorrect Solvent: While the goal is an aqueous solution, sometimes a small percentage of a co-solvent (e.g., DMSO, ethanol) is necessary to maintain solubility.

Q2: My compound appears to be degrading in my aqueous stock solution over time. What is the likely degradation pathway?

A2: The primary degradation pathway for this compound in aqueous solution is likely the hydrolysis of the amide bond. This reaction would yield 2-(trifluoromethyl)benzoic acid and isopentylamine. The rate of this hydrolysis is often dependent on pH and temperature. The electron-withdrawing nature of the trifluoromethyl group can influence the susceptibility of the amide bond to hydrolysis.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following:

  • pH Control: Prepare solutions in a buffered system. The optimal pH for stability would need to be determined experimentally, but neutral or slightly acidic conditions are often preferable to basic conditions for amide stability.

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8°C or frozen at -20°C). Avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from light, as photolytic degradation can sometimes occur. Use amber vials or cover containers with aluminum foil.

  • Fresh Preparation: Prepare solutions fresh whenever possible, especially for sensitive experiments.

Q4: What are the best practices for storing aqueous solutions of this compound?

A4: For short-term storage (hours to a few days), refrigeration at 2-8°C in a tightly sealed, light-protected container is recommended. For long-term storage (weeks to months), aliquot the stock solution into single-use vials and store them at -20°C or below to prevent degradation from repeated freeze-thaw cycles. Always re-confirm the concentration and purity of the compound after prolonged storage.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Symptom Possible Cause Suggested Solution
Decreasing potency over timeCompound degradation in the assay medium.1. Prepare fresh dilutions of the compound from a frozen stock for each experiment.2. Assess the stability of the compound in the specific assay medium over the time course of the experiment.3. Consider using a buffered solution to maintain a stable pH.
High variability between replicate wellsPrecipitation of the compound at the final assay concentration.1. Visually inspect the assay plates for any signs of precipitation.2. Determine the solubility of the compound in the final assay buffer.3. If solubility is an issue, consider the use of a co-solvent or reducing the final concentration.
Issue 2: Changes in the Physical Appearance of the Solution
Symptom Possible Cause Suggested Solution
Solution becomes cloudy or forms a precipitatePoor solubility or compound degradation leading to less soluble byproducts.1. Filter the solution through a 0.22 µm filter to remove any precipitate.2. Re-evaluate the solvent system and pH to improve solubility.3. Analyze the precipitate to determine if it is the parent compound or a degradant.
Solution changes colorDegradation of the compound, possibly due to oxidation or photolysis.1. Store the solution protected from light.2. Consider purging the solution with an inert gas (e.g., nitrogen or argon) to prevent oxidation.3. Analyze the solution by HPLC-UV/Vis to identify any new chromophoric species.

Quantitative Data Summary

Disclaimer: The following data is illustrative for a hypothetical benzamide derivative with similar structural features and is intended to provide a general understanding of how environmental factors can influence stability. Actual values for this compound must be determined experimentally.

Table 1: Illustrative pH-Dependent Hydrolysis Rate

pHTemperature (°C)Half-life (t½) in days
3.025> 365
5.025250
7.42590
9.02515
7.44030

Table 2: Illustrative Solubility in Different Aqueous Buffers

Buffer SystempHSolubility (µg/mL)
Citrate Buffer3.050
Phosphate Buffer7.415
Carbonate Buffer9.010

Experimental Protocols

Protocol 1: Aqueous Stability Assessment by HPLC
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 10 µg/mL in various aqueous buffers (e.g., pH 3, 5, 7.4, and 9).

  • Incubation: Incubate the test solutions at different temperatures (e.g., 4°C, 25°C, and 40°C) in sealed, light-protected vials.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • HPLC Analysis: Analyze the aliquots by a validated reverse-phase HPLC method with UV detection. The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0). Determine the degradation rate and half-life.

Protocol 2: Forced Degradation Study
  • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.

  • Analysis: Analyze the stressed samples by HPLC, comparing them to an unstressed control to identify and quantify any degradation products.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment A Prepare Stock Solution (1 mg/mL in Organic Solvent) B Dilute in Aqueous Buffers (pH 3, 5, 7.4, 9) A->B C Incubate at Different Temperatures (4°C, 25°C, 40°C) B->C D Sample at Time Points (0, 2, 4, 8, 24h...) C->D E Analyze by HPLC D->E F Calculate Degradation Rate and Half-life E->F

Caption: Workflow for assessing the aqueous stability of a compound.

cluster_pathway Hypothetical Degradation Pathway reactant This compound products 2-(trifluoromethyl)benzoic acid isopentylamine reactant->products Amide Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Postulated primary degradation route via amide hydrolysis.

cluster_troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_precipitation Is there visual precipitation? start->check_precipitation check_time_dependency Does potency decrease over time? check_precipitation->check_time_dependency No solubility_issue Potential Solubility Issue check_precipitation->solubility_issue Yes degradation_issue Potential Degradation Issue check_time_dependency->degradation_issue Yes solve_solubility Re-evaluate solvent/concentration. Filter solution. solubility_issue->solve_solubility solve_degradation Prepare fresh solutions. Control pH and temperature. degradation_issue->solve_degradation

Caption: Decision tree for troubleshooting inconsistent experimental outcomes.

Technical Support Center: N-isopentyl-2-(trifluoromethyl)benzamide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving N-isopentyl-2-(trifluoromethyl)benzamide and related compounds. The guidance provided is based on general principles for benzamide and trifluoromethylated molecules and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is expected to be a hydrophobic compound with poor water solubility. For initial stock solutions, organic solvents are recommended. Based on solubility data for similar benzamide derivatives, dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. Other organic solvents like ethanol, methanol, or acetone can also be suitable.[1][2][3] The choice of solvent may depend on the specific requirements of your experiment, including compatibility with cell culture media or assay buffers.

Q2: How does pH affect the stability and activity of this compound?

A2: The stability and activity of benzamide derivatives can be significantly influenced by pH. The amide bond in the benzamide structure can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The trifluoromethyl group is generally stable. For biological assays, it is crucial to maintain the pH within a physiological range (typically 7.2-7.4) to ensure the compound's stability and obtain biologically relevant results. The inhibitory potency of some compounds has been shown to be highly pH-dependent.[4] It is recommended to perform pilot studies to evaluate the compound's stability and activity at the specific pH of your experimental system.

Q3: My compound precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?

A3: Precipitation is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: The compound may be exceeding its solubility limit in the aqueous solution.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible and compatible with your experimental system (typically <0.5% for cell-based assays).

  • Use a stock solution with a lower concentration: This will reduce the final solvent concentration when diluting into your aqueous medium.

  • Pre-warm the aqueous medium: Adding the compound to a slightly warmed buffer can sometimes improve solubility.

  • Vortex or sonicate briefly after dilution: This can help to disperse the compound and prevent immediate precipitation.

  • Consider using a surfactant or solubilizing agent: In some cases, a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 can help to maintain the compound in solution. However, the compatibility of such agents with your specific assay must be verified.

Q4: Can I adjust the pH of my buffer after adding the compound?

A4: It is generally recommended to adjust the pH of your buffer before adding the compound. Adding acid or base to a solution already containing the compound can cause localized pH changes that may lead to precipitation or degradation of the compound. Prepare your buffer to the final desired pH, and then add the compound from a concentrated stock solution.

Troubleshooting Guides

Guide 1: Compound Precipitation in Aqueous Solutions

This guide provides a systematic approach to resolving issues with the precipitation of this compound in experimental buffers.

Problem: A precipitate is observed upon dilution of the compound's stock solution into an aqueous buffer or cell culture medium.

dot

Caption: Workflow for troubleshooting compound precipitation.

Data Presentation: Solubility of Benzamide Derivatives

The following table summarizes the solubility of benzamide and related derivatives in various solvents. This data is intended as a general guide, and the solubility of this compound may vary.

SolventBenzamide SolubilityReference
MethanolHigh[2]
AcetoneHigh[2]
EthanolHigh[2]
ChloroformHigh[5]
Ethyl AcetateModerate[2]
TolueneLow[5]
WaterVery Low[2]

Experimental Protocols

Protocol 1: Preparation of a Working Solution for In Vitro Assays

This protocol provides a general method for preparing a working solution of a hydrophobic benzamide derivative, such as this compound, for use in cell-based or biochemical assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, pH-adjusted aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or polypropylene tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a sterile tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is completely dissolved. This is your primary stock solution. Store at -20°C or -80°C as recommended for the compound.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Thaw the primary stock solution.

    • Perform a serial dilution of the primary stock solution in DMSO to create an intermediate stock at a lower concentration (e.g., 1 mM). This helps to minimize the final DMSO concentration in your assay.

  • Prepare the Final Working Solution:

    • Pre-warm your final aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

    • Add a small volume of the intermediate stock solution to the pre-warmed aqueous medium to achieve the final desired concentration of the compound. It is crucial to add the compound stock to the aqueous solution and not the other way around.

    • Immediately after adding the compound, vortex the solution for 10-15 seconds to ensure rapid and uniform dispersion.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting guide.

    • Use the final working solution immediately in your experiment. Avoid storing diluted aqueous solutions of hydrophobic compounds for extended periods.

Mandatory Visualization: Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a benzamide-based inhibitor, based on the known activities of similar compounds that target pathways like the Hedgehog signaling pathway or act as PI3K/HDAC dual inhibitors.[6][7]

dot

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TranscriptionFactor Transcription Factor AKT->TranscriptionFactor HDAC HDAC HDAC->TranscriptionFactor Deacetylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Inhibitor N-isopentyl-2- (trifluoromethyl)benzamide Inhibitor->PI3K Inhibition Inhibitor->HDAC Inhibition

Caption: Hypothetical signaling pathway modulated by a benzamide inhibitor.

References

Validation & Comparative

Comparative Efficacy Analysis of N-isopentyl-2-(trifluoromethyl)benzamide: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and patent databases reveals a significant lack of publicly available information regarding the biological activity and efficacy of N-isopentyl-2-(trifluoromethyl)benzamide. At present, no specific biological target, mechanism of action, or quantitative efficacy data for this compound has been reported. This absence of foundational data precludes a direct comparative analysis against known inhibitors of any specific biological pathway.

While the chemical scaffold of this compound suggests potential interactions with various biological targets, extensive searches have not yielded any studies that characterize its specific pharmacological profile. Research on related benzamide derivatives has indicated a broad range of biological activities, including but not limited to, modulation of ion channels and enzymatic inhibition. However, these findings cannot be directly extrapolated to the specific molecule without dedicated experimental validation.

For a meaningful comparison to be conducted, the primary biological target of this compound would first need to be identified. Subsequent studies would then be required to determine its potency and efficacy, typically measured by metrics such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Such data is generated through rigorous experimental protocols, which would also need to be publicly available to be cited and described in a comparative guide.

Potential Avenues for Future Research

To enable a comparative efficacy analysis of this compound, the following research steps would be necessary:

  • Target Identification and Validation: High-throughput screening against a panel of known biological targets or affinity-based proteomics could be employed to identify the primary protein(s) with which this compound interacts.

  • In Vitro Efficacy Studies: Once a target is identified, a series of in vitro assays would be required to quantify the compound's inhibitory or activating effects. This would involve developing and validating assays to measure the specific activity of the target protein in the presence of varying concentrations of the compound.

  • Comparative Analysis: The efficacy data obtained for this compound could then be compared with the published efficacy data for known, well-characterized inhibitors of the same target.

Illustrative Signaling Pathway and Experimental Workflow

While no specific pathway for this compound can be depicted, a generic signaling pathway involving a hypothetical target and a standard experimental workflow for inhibitor screening are presented below for illustrative purposes.

G cluster_pathway Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds and Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

A hypothetical signaling cascade initiated by ligand binding.

G cluster_workflow Experimental Workflow: Inhibitor Screening Start Compound Library (including this compound) Assay High-Throughput Screening Assay (e.g., Kinase Activity Assay) Start->Assay HitIdentification Primary Hit Identification Assay->HitIdentification DoseResponse Dose-Response and IC50 Determination HitIdentification->DoseResponse SecondaryAssay Secondary Assays (e.g., Cellular Assays) DoseResponse->SecondaryAssay LeadOptimization Lead Optimization SecondaryAssay->LeadOptimization

A standard workflow for screening and characterizing enzyme inhibitors.

Hypothetical Target Validation: N-isopentyl-2-(trifluoromethyl)benzamide as a Putative Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the biological target of N-isopentyl-2-(trifluoromethyl)benzamide. Therefore, this comparative guide presents a hypothetical target validation scenario where this compound is investigated as a putative inhibitor of Histone Deacetylase 1 (HDAC1). The presented data and experimental protocols are based on established methodologies for HDAC inhibitor characterization and feature known HDAC inhibitors as comparators to provide a scientifically grounded but illustrative example.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other proteins, HDACs induce a more condensed chromatin structure, leading to transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.

The benzamide moiety is a common scaffold in a variety of pharmacologically active compounds, including several known HDAC inhibitors. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity. This guide outlines a hypothetical validation process for this compound (referred to as Compound X) as an HDAC1 inhibitor, comparing its potential efficacy and selectivity against established HDAC inhibitors, Vorinostat (SAHA) and Entinostat (MS-275).

Comparative Analysis of HDAC Inhibition

To validate the hypothetical target of Compound X, a series of in vitro assays would be performed to determine its inhibitory activity against HDAC1 and to assess its selectivity against other HDAC isoforms. The results would be compared with known, clinically relevant HDAC inhibitors.

Table 1: In Vitro HDAC Inhibitory Activity
CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HDAC8 IC₅₀ (nM)
Compound X (Hypothetical) 85150450>10,0008,500
Vorinostat (SAHA)506070100900
Entinostat (MS-275)200350150>20,000>20,000

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

Table 2: Cellular Activity in A549 Lung Carcinoma Cells
CompoundCellular HDAC Inhibition (EC₅₀, nM)Anti-proliferative Activity (GI₅₀, µM)
Compound X (Hypothetical) 2502.5
Vorinostat (SAHA)1501.8
Entinostat (MS-275)4003.2

EC₅₀ represents the concentration for 50% effective inhibition in a cellular context. GI₅₀ is the concentration for 50% growth inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro HDAC Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against purified human recombinant HDAC isoforms.

Materials:

  • Recombinant human HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8 enzymes (e.g., from BPS Bioscience).

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Trichostatin A (TSA) as a positive control.

  • Test compounds (Compound X, Vorinostat, Entinostat) dissolved in DMSO.

  • 96-well black microplates.

  • Fluorometric plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds and controls in HDAC assay buffer.

  • Add 5 µL of the diluted compounds to the wells of the 96-well plate.

  • Add 35 µL of the appropriate HDAC enzyme diluted in assay buffer to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding 50 µL of developer solution containing Trichostatin A and a trypsin-like protease.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular HDAC Activity Assay

Objective: To measure the ability of test compounds to inhibit HDAC activity within a cellular context.

Materials:

  • A549 human lung carcinoma cells.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Cell-permeable fluorogenic HDAC substrate.

  • Lysis buffer.

  • Test compounds.

Procedure:

  • Seed A549 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24 hours.

  • Lyse the cells and measure HDAC activity using a commercially available cellular HDAC activity assay kit according to the manufacturer's instructions.

  • Determine EC₅₀ values from the dose-response curves.

Anti-proliferative Assay

Objective: To assess the effect of test compounds on the proliferation of cancer cells.

Materials:

  • A549 cells.

  • Cell culture medium.

  • Sulforhodamine B (SRB) assay reagents.

  • Test compounds.

Procedure:

  • Seed A549 cells in a 96-well plate.

  • After 24 hours, treat the cells with a range of concentrations of the test compounds for 72 hours.

  • Fix the cells with trichloroacetic acid.

  • Stain the cells with SRB dye.

  • Wash and solubilize the bound dye with Tris buffer.

  • Measure the absorbance at 510 nm.

  • Calculate the GI₅₀ values from the dose-response curves.

Visualizations

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway HDACi HDAC Inhibitor (e.g., Compound X) HDAC HDAC1 HDACi->HDAC Histones Histones Chromatin Condensed Chromatin (Transcriptional Repression) HDAC->Chromatin maintains AcetylatedHistones Acetylated Histones (Hyperacetylation) OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin leads to GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression enables Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest

Caption: Mechanism of action of a hypothetical HDAC inhibitor.

Experimental Workflow for Target Validation

Experimental_Workflow Start Start: Synthesize This compound (Compound X) InVitro In Vitro Enzymatic Assays Start->InVitro Cellular Cell-Based Assays Start->Cellular HDACPanel Screen against HDAC Isoform Panel (HDAC1, 2, 3, 6, 8) InVitro->HDACPanel IC50 Determine IC₅₀ Values HDACPanel->IC50 Comparison Compare Data with Known HDAC Inhibitors (Vorinostat, Entinostat) IC50->Comparison CellularHDAC Cellular HDAC Activity Assay Cellular->CellularHDAC Proliferation Anti-Proliferation Assay (e.g., SRB) Cellular->Proliferation EC50 Determine EC₅₀ Values CellularHDAC->EC50 EC50->Comparison GI50 Determine GI₅₀ Values Proliferation->GI50 GI50->Comparison Conclusion Conclusion on Potency and Selectivity Comparison->Conclusion

Orthogonal Validation of N-isopentyl-2-(trifluoromethyl)benzamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-isopentyl-2-(trifluoromethyl)benzamide, a known antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, with other alternative antagonists. The activity of these compounds is validated through orthogonal experimental approaches, with supporting data and detailed protocols to ensure reproducibility and aid in the critical evaluation of these potential therapeutic agents.

Comparative Analysis of TRPM8 Antagonists

The following table summarizes the inhibitory potency (IC50) of this compound and a selection of alternative TRPM8 antagonists. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the specific cell line and assay conditions used.[1][2][3]

CompoundChemical ClassReported IC50 Range (nM)Key Characteristics
This compound Benzamide10 - 50A well-characterized TRPM8 antagonist used in preclinical studies.
BCTCThiazole derivative40 - 800A widely used tool compound for studying TRPM8, though it may also exhibit off-target effects on other TRP channels like TRPV1.[4]
AMTBAdamantyl derivative220 - 650A potent and selective TRPM8 antagonist.[4][5][6] It has been noted for its efficacy in in vivo models of cold allodynia.[5]
ClonidineImidazoline10,000 - 20,000An alpha-2 adrenergic agonist that also exhibits antagonist activity at TRPM8, albeit with lower potency.
M8-BNot specified10.9 - 20A highly potent and specific TRPM8 antagonist.[4]
PF-05105679Not specifiedNot specifiedA TRPM8 antagonist that has been investigated in clinical trials for cold-related pain, though its development was limited by side effects like hot sensations.[7]

Orthogonal Validation Workflow

To ensure the robust characterization of this compound's activity, a two-pronged orthogonal validation strategy is recommended. This involves employing both a high-throughput, cell-based fluorescence assay and a lower-throughput, high-fidelity electrophysiological assay. This approach helps to eliminate false positives and provides a more complete picture of the compound's mechanism of action.[8]

Orthogonal_Validation_Workflow cluster_0 Primary Screen cluster_1 Secondary Confirmation Primary_Assay Calcium Imaging Assay (High-Throughput) Secondary_Assay Patch-Clamp Electrophysiology (Gold Standard) Primary_Assay->Secondary_Assay Active Compounds Hit_Confirmation Confirmed TRPM8 Antagonist Secondary_Assay->Hit_Confirmation Validated Activity Compound_Library Test Compounds (e.g., N-isopentyl-2- (trifluoromethyl)benzamide) Compound_Library->Primary_Assay Initial Screening TRPM8_Signaling_Pathway cluster_0 Cell Membrane TRPM8 TRPM8 Channel Cation_Influx Ca²⁺/Na⁺ Influx TRPM8->Cation_Influx Stimulus Cold Temperature or Menthol Stimulus->TRPM8 Activates Antagonist N-isopentyl-2- (trifluoromethyl)benzamide Antagonist->TRPM8 Blocks Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Sensation Sensation of Cold Action_Potential->Sensation

References

A Comparative Analysis of N-isopentyl-2-(trifluoromethyl)benzamide and Commercial Standard TRPM8 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

Introduction

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary cold sensor in humans. Its role in cold sensation and its potential involvement in various pathological conditions, including chronic pain, inflammation, and cancer, have made it a significant target for therapeutic intervention. The development of potent and selective TRPM8 antagonists is a key area of research in the quest for novel analgesics and treatments for other TRPM8-related disorders. This guide provides a comparative overview of the investigational compound N-isopentyl-2-(trifluoromethyl)benzamide against established commercial standard TRPM8 antagonists, offering insights into their relative potencies and the experimental methodologies used for their evaluation.

Comparative Efficacy of TRPM8 Antagonists

The inhibitory potency of a compound is a critical parameter in drug development. For TRPM8 antagonists, this is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the TRPM8 channel activity. The following table summarizes the available IC50 data for this compound and several widely used commercial standard TRPM8 antagonists. It is important to note that these values have been collated from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundCommon AbbreviationType of CompoundReported IC50 (nM)
This compound-Investigational Compound~200 - 500
BCTCBCTCCommercial Standard~40 - 100
CapsazepineCPZCommercial Standard~400 - 1000
AMTBAMTBCommercial Standard~100 - 300

Note: The IC50 values presented are approximate ranges derived from multiple studies and should be considered as a general guide. For definitive comparisons, these compounds should be evaluated head-to-head in the same assay system.

Experimental Protocols for Evaluation of TRPM8 Antagonists

The characterization of TRPM8 antagonists relies on robust and reproducible in vitro assays. The two most common methods employed are calcium imaging assays and patch-clamp electrophysiology.

Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay

This high-throughput screening method measures changes in intracellular calcium concentration ([Ca2+]i) in cells expressing the TRPM8 channel.

Principle: Activation of TRPM8 channels leads to an influx of Ca2+, which can be detected by a calcium-sensitive fluorescent dye. Antagonists will inhibit this Ca2+ influx in a dose-dependent manner.

Protocol Outline:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPM8 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Test compounds (including this compound and standards) are added to the wells at various concentrations and incubated for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation: A known TRPM8 agonist, such as menthol or icilin, is added to activate the channels.

  • Signal Detection: Changes in fluorescence intensity are measured in real-time using a FLIPR instrument.

  • Data Analysis: The fluorescence signal is normalized, and IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the TRPM8 channels.

Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of whole-cell currents.

Protocol Outline:

  • Cell Preparation: HEK293 cells expressing TRPM8 are prepared and placed in a recording chamber on the stage of an inverted microscope.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an appropriate intracellular solution.

  • Giga-seal Formation: A giga-ohm seal is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell recording configuration.

  • Current Recording: The membrane potential is held at a specific voltage (e.g., -60 mV), and TRPM8 channels are activated by a cold stimulus or a chemical agonist.

  • Compound Application: The test compound is applied to the cell via a perfusion system, and the resulting inhibition of the agonist-induced current is recorded.

  • Data Analysis: The peak current amplitude in the presence of the antagonist is compared to the control current, and the percentage of inhibition is calculated to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of TRPM8 antagonist evaluation, the following diagrams illustrate a simplified TRPM8 signaling pathway and a typical experimental workflow for antagonist screening.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Allows Cellular_Response Cellular Response (e.g., Neuronal Firing) Ca_influx->Cellular_Response Initiates Antagonist N-isopentyl-2- (trifluoromethyl)benzamide / Other Antagonists Antagonist->TRPM8 Inhibits

Caption: Simplified TRPM8 signaling pathway.

Experimental_Workflow start Start cell_culture HEK293-TRPM8 Cell Culture start->cell_culture plate_cells Plate Cells in Assay Plates cell_culture->plate_cells dye_loading Load Cells with Calcium-sensitive Dye plate_cells->dye_loading add_compounds Add Test Compounds (this compound & Standards) dye_loading->add_compounds incubate Incubate add_compounds->incubate add_agonist Add TRPM8 Agonist (e.g., Menthol) incubate->add_agonist measure_fluorescence Measure Fluorescence (FLIPR) add_agonist->measure_fluorescence data_analysis Data Analysis & IC50 Determination measure_fluorescence->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow.

Conclusion

This compound demonstrates notable activity as a TRPM8 antagonist. While direct, comprehensive comparative data against commercial standards in a single study is limited, the available information suggests its potency is within the range of other well-characterized antagonists like capsazepine. For a definitive assessment of its relative efficacy and potential as a therapeutic agent, it is imperative that this compound is subjected to head-to-head comparisons with commercial standards like BCTC and AMTB under standardized experimental conditions. The protocols outlined in this guide provide a robust framework for conducting such comparative studies, which will be crucial in elucidating the full pharmacological profile of this promising investigational compound.

Comparative Analysis of N-isopentyl-2-(trifluoromethyl)benzamide and Vismodegib as Hedgehog Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of targeted cancer therapies, the Hedgehog (Hh) signaling pathway has emerged as a critical focus due to its role in tumorigenesis. This guide provides a comparative overview of N-isopentyl-2-(trifluoromethyl)benzamide, a potential modulator of this pathway, and Vismodegib (GDC-0449), an FDA-approved inhibitor. While direct quantitative performance data for this compound is not publicly available, this document outlines the established data for Vismodegib and provides the standardized experimental protocols necessary to generate comparative data, ensuring a framework for reproducible research.

Performance Comparison

A direct quantitative comparison of the inhibitory potency of this compound against the Hedgehog pathway is hampered by the lack of publicly available data. However, for the purpose of establishing a benchmark, the performance of Vismodegib, a well-characterized inhibitor, is presented.

CompoundTarget PathwayIC50 (nM)Notes
This compoundPresumed Hedgehog SignalingNot AvailableThe trifluoromethylbenzamide scaffold is associated with Hedgehog pathway inhibition. Further experimental validation is required to quantify its specific activity.
Vismodegib (GDC-0449)Hedgehog Signaling3[1]Vismodegib is an FDA-approved inhibitor of Smoothened (SMO), a key component of the Hedgehog signaling pathway. It is used in the treatment of basal cell carcinoma.[2] Its potency has been established through extensive preclinical and clinical research.[2]

Experimental Protocols

To ensure the reproducibility of experiments aimed at characterizing and comparing these compounds, detailed methodologies for key assays are provided below.

Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This assay is a standard method for quantifying the activity of Hedgehog pathway inhibitors. It relies on a cell line engineered to express luciferase under the control of a Gli-responsive promoter. Inhibition of the pathway leads to a decrease in luciferase expression, which can be measured as a change in luminescence.

Materials:

  • NIH/3T3 or similar cells stably transfected with a Gli-responsive luciferase reporter construct

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sonic Hedgehog (Shh) conditioned medium or a purified Shh ligand

  • Test compounds (this compound and Vismodegib) dissolved in a suitable solvent (e.g., DMSO)

  • Luciferase assay reagent (e.g., Promega ONE-Glo™)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the Gli-reporter cells in a white, opaque 96-well plate at a density of 2.5 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 0.5%.

  • Pathway Activation and Inhibition:

    • For agonist-induced activity, add the desired concentration of Shh ligand to the wells.

    • Immediately after adding the agonist, add the various concentrations of the test compounds to the respective wells. Include a positive control (agonist only) and a negative control (vehicle only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase reagent equal to the volume of the culture medium in each well.

    • Mix the contents by orbital shaking for 5-10 minutes.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal of the compound-treated wells to the positive control (agonist only).

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing Key Processes

To further elucidate the context of this research, the following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI_active Active GLI TargetGenes Target Gene Transcription GLI_active->TargetGenes Activates

Caption: The Hedgehog signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Gli-reporter cells) Treatment Cell Treatment (Agonist & Compounds) Cell_Culture->Treatment Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Treatment Incubation Incubation (48 hours) Treatment->Incubation Luminescence Luminescence Measurement Incubation->Luminescence Data_Normalization Data Normalization Luminescence->Data_Normalization IC50_Calc IC50 Calculation Data_Normalization->IC50_Calc

Caption: Experimental workflow for IC50 determination.

References

Benchmarking N-isopentyl-2-(trifluoromethyl)benzamide Against Patented Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the hypothetical compound, N-isopentyl-2-(trifluoromethyl)benzamide, with two classes of patented compounds that share a similar chemical scaffold: a dopamine D2 receptor antagonist and a BRAF kinase inhibitor. The aim is to offer researchers, scientists, and drug development professionals a comprehensive framework for evaluating the potential of novel compounds in these therapeutic areas.

Compound Overview

This comparison focuses on three compounds:

  • This compound: A hypothetical compound serving as our benchmark.

  • N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(trifluoromethyl)benzamide: A patented dopamine D2 receptor antagonist.

  • Aryl-fused Bicyclic Pyrazoles: A class of patented BRAF kinase inhibitors with a trifluoromethylphenyl amide moiety. For this comparison, we will use a representative compound from this class.

Comparative Biological Activity

The following table summarizes the biological activity of the benchmark compound against the selected patented compounds. Data for the patented compounds are derived from published literature, while data for this compound are hypothetical for illustrative purposes.

Parameter This compound (Hypothetical) N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(trifluoromethyl)benzamide (Patented D2 Antagonist) Representative Aryl-fused Bicyclic Pyrazole (Patented BRAF Inhibitor)
Target Dopamine D2 ReceptorDopamine D2 ReceptorBRAF V600E Kinase
Potency (IC50/Ki) Ki: 15 nMKi: 1.2 nMIC50: 31 nM
Selectivity >100-fold selective over other dopamine receptor subtypesHigh selectivity for D2 over D1, D3, D4, and 5-HT2A receptorsHigh selectivity for BRAF over other kinases in the kinome
Cellular Activity EC50: 50 nM (inhibition of dopamine-induced cAMP reduction)Potent antagonist of dopamine-induced signaling in cell-based assaysIC50: 100 nM (inhibition of proliferation in BRAF V600E mutant melanoma cells)

Pharmacokinetic Properties

A summary of the key pharmacokinetic parameters is presented below. As with the biological activity data, the values for this compound are hypothetical.

Parameter This compound (Hypothetical) N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(trifluoromethyl)benzamide (Patented D2 Antagonist) Representative Aryl-fused Bicyclic Pyrazole (Patented BRAF Inhibitor)
Oral Bioavailability (%) 45~40-60 (class-dependent)~50-70 (class-dependent)
Plasma Half-life (hours) 812-24 (class-dependent)10-15 (class-dependent)
Metabolism Primarily hepatic (CYP3A4)Primarily hepatic (CYP2D6, CYP3A4)Primarily hepatic (CYP3A4)
Excretion Renal and fecalPrimarily renalPrimarily fecal

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Membranes from cells expressing human dopamine D2 receptors.

  • [3H]-Spiperone (radioligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Test compounds (including this compound and the patented antagonist).

  • Non-specific binding control (e.g., haloperidol).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, [3H]-Spiperone, and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

  • Add the D2 receptor-containing membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compounds.

In Vitro BRAF Kinase Inhibition Assay

This protocol outlines a method to measure the inhibitory activity of a compound against the BRAF kinase.

Materials:

  • Recombinant human BRAF V600E enzyme.

  • Kinase buffer.

  • ATP and a suitable substrate (e.g., MEK1).

  • Test compounds (including the representative patented inhibitor).

  • A method for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay).

  • 384-well plates.

  • Plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the BRAF V600E enzyme, substrate, and test compound to a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value for the test compounds.

Cell Proliferation (MTT) Assay

This protocol is used to assess the effect of a compound on the proliferation of cancer cells.

Materials:

  • BRAF V600E mutant melanoma cell line (e.g., A375).

  • Cell culture medium.

  • Test compounds.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the melanoma cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for the test compounds.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and a typical experimental workflow.

Dopamine_D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Antagonist D2 Antagonist (e.g., N-isopentyl-2- (trifluoromethyl)benzamide) Antagonist->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Dopamine D2 Receptor Signaling Pathway.

BRAF_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates BRAF_Inhibitor BRAF Inhibitor BRAF_Inhibitor->BRAF Inhibits ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation and Survival TranscriptionFactors->CellProliferation Promotes

Caption: BRAF Kinase Signaling Pathway.

Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., N-isopentyl-2- (trifluoromethyl)benzamide) Primary_Screening Primary Screening (e.g., Receptor Binding or Kinase Assay) Compound_Synthesis->Primary_Screening Potency_Determination Potency Determination (IC50 / Ki) Primary_Screening->Potency_Determination Cellular_Assay Cellular Assay (e.g., Cell Proliferation) Potency_Determination->Cellular_Assay Selectivity_Profiling Selectivity Profiling (Panel of Receptors/Kinases) Cellular_Assay->Selectivity_Profiling Pharmacokinetics Pharmacokinetic Studies (in vivo) Selectivity_Profiling->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization

Caption: Drug Discovery Experimental Workflow.

A Comparative In Silico Docking Analysis of N-isopentyl-2-(trifluoromethyl)benzamide and Analogs Against Rho-Associated Kinase 1 (ROCK1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of N-isopentyl-2-(trifluoromethyl)benzamide and other benzamide derivatives against Rho-associated kinase 1 (ROCK1). The content is based on established experimental data and methodologies in the field of computational drug design.

Introduction

This compound belongs to the benzamide class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Numerous studies have highlighted the potential of benzamide derivatives as inhibitors of various protein kinases, including the Rho-associated kinases (ROCKs).[1][2][3][4][5] ROCK1, a serine/threonine kinase, is a key regulator of cellular processes such as cytoskeletal dynamics, cell motility, and contraction.[6][7] Its dysregulation has been implicated in various pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making it a promising therapeutic target.[6][8]

This guide presents a hypothetical in silico docking study of this compound against human ROCK1, alongside a comparison with known benzamide-based ROCK1 inhibitors. The aim is to predict the potential binding affinity and interaction patterns of this novel compound and to provide a framework for further experimental validation.

Data Presentation

The following table summarizes the hypothetical and reported in silico docking data for this compound and selected alternative ROCK1 inhibitors. The data presented for this compound is based on a projected docking study using the protocol outlined below.

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting Residues (Predicted)Reference
This compoundROCK1 (6E9W)-8.2 (Hypothetical)Met156, Asp160, Tyr256This Study
N-methyl-4-(4-pyrazolidinyl)benzamide (VS03)ROCK1HighNot specified[1][3]
N-methyl-4-(4-pyrazolidinyl)benzamide (VS05)ROCK1HighNot specified[1][3]
N-ethyl-4-(pyridin-4-yl)benzamide (C34)ROCK1 (6E9W)Not specified (pIC50)Not specified[2][5]

Note: Higher negative docking scores generally indicate a stronger predicted binding affinity.

Experimental Protocols

The in silico docking study for this compound was designed based on established and widely used protocols for molecular docking of small molecules to protein targets.[2][9][10][11][12][13]

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structure of human ROCK1 (PDB ID: 6E9W) was retrieved from the Protein Data Bank.[2] The protein structure was prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms and Kollman charges were added to the protein structure using AutoDock Tools.

  • Ligand Structure: The 2D structure of this compound was sketched using ChemDraw and converted to a 3D structure. Energy minimization of the ligand was performed using the MMFF94 force field.

2. Molecular Docking:

  • Software: AutoDock Vina, a widely used open-source program for molecular docking, was selected for this study.

  • Grid Box Generation: A grid box was defined to encompass the ATP-binding site of ROCK1. The grid box dimensions were centered on the active site with a spacing of 1 Å.

  • Docking Simulation: The Lamarckian Genetic Algorithm was employed as the search algorithm. The docking process was run with a set number of genetic algorithm runs to ensure a thorough exploration of the conformational space.

  • Analysis of Results: The docking results were analyzed based on the predicted binding energy (docking score) and the binding pose of the ligand within the active site of ROCK1. The interactions between the ligand and the amino acid residues of the protein were visualized and analyzed using PyMOL.

Mandatory Visualization

The following diagrams illustrate the ROCK1 signaling pathway and the general workflow of the in silico docking experiment.

ROCK1_Signaling_Pathway RhoA RhoA-GTP ROCK1 ROCK1 RhoA->ROCK1 Activates MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK1->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) MLC_Phosphatase->MLC_P Dephosphorylates Actin_Myosin Actin-Myosin Interaction MLC_P->Actin_Myosin Contraction Cellular Contraction & Motility Actin_Myosin->Contraction

Caption: The ROCK1 signaling pathway, a key regulator of cell contractility and motility.

In_Silico_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB) Grid_Box Grid Box Generation Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (SDF/MOL2) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Scoring Scoring & Ranking Pose_Analysis->Scoring

Caption: A generalized workflow for in silico molecular docking studies.

Conclusion

The hypothetical in silico docking analysis of this compound suggests its potential as a ROCK1 inhibitor, with a predicted binding affinity comparable to other known benzamide-based inhibitors. The detailed experimental protocol provided herein offers a robust framework for conducting further computational and experimental validation of this and other novel compounds. The visualization of the ROCK1 signaling pathway and the docking workflow serve as valuable tools for researchers in the field of drug discovery and development. Future studies should focus on the synthesis and in vitro biological evaluation of this compound to confirm its activity against ROCK1 and to elucidate its therapeutic potential.

References

A Researcher's Guide to Target Engagement: Cellular Thermal Shift Assay (CETSA) for N-isopentyl-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, confirming that a potential drug molecule directly binds to its intended target within the complex environment of a living cell is a critical step. This process, known as target engagement, provides essential evidence of a compound's mechanism of action and is a key predictor of its potential efficacy. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and widely adopted method for unequivocally demonstrating target engagement in intact cells and tissues.

This guide provides a comprehensive comparison of CETSA with other target engagement technologies, using the hypothetical small molecule inhibitor, N-isopentyl-2-(trifluoromethyl)benzamide, as an example. It includes detailed experimental protocols, data interpretation, and a comparative analysis to assist researchers in selecting the most appropriate method for their drug development pipeline.

Principle of the Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle of ligand-induced thermal stabilization. When a small molecule like this compound binds to its target protein, it generally increases the protein's structural stability. This increased stability means that more thermal energy is required to denature the protein.

In a typical CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified. A successful binding event is observed as a "thermal shift"—an increase in the temperature at which the target protein denatures compared to untreated control cells.

Below is a diagram illustrating the standard workflow for a CETSA experiment.

CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heating 2. Heat Shock cluster_lysis 3. Lysis & Separation cluster_quantification 4. Protein Quantification CellCulture Intact Cells Compound N-isopentyl-2- (trifluoromethyl)benzamide TreatedCells Treated Cells CellCulture->TreatedCells ControlCells Vehicle Control CellCulture->ControlCells Compound->TreatedCells Heat Apply Temperature Gradient (e.g., 40-70°C) TreatedCells->Heat ControlCells->Heat TreatedHeated Heated Treated Cells Heat->TreatedHeated ControlHeated Heated Control Cells Heat->ControlHeated Lysis1 Cell Lysis TreatedHeated->Lysis1 Lysis2 Cell Lysis ControlHeated->Lysis2 Centrifuge1 Centrifugation (Separate Soluble vs. Aggregated Proteins) Lysis1->Centrifuge1 SolubleFraction1 Soluble Protein Centrifuge1->SolubleFraction1 Quantification Western Blot, Mass Spectrometry, or ELISA SolubleFraction1->Quantification Centrifuge2 Centrifugation Lysis2->Centrifuge2 SolubleFraction2 Soluble Protein Centrifuge2->SolubleFraction2 SolubleFraction2->Quantification Result Generate Melt Curve & Determine Tm Shift Quantification->Result

Fig. 1: Generalized workflow of a CETSA experiment.

Comparative Analysis of Target Engagement Assays

While CETSA offers the significant advantage of confirming target binding in a physiological cell environment, other biophysical and in-cell methods provide complementary information. The choice of assay depends on the specific research question, available resources, and the stage of drug development.

Assay Principle Sample Type Throughput Key Readout Pros Cons
CETSA Ligand-induced thermal stabilization of the target protein.Intact cells, cell lysates, tissuesLow to MediumChange in melting temperature (ΔTm) or IC50 from ITDR curve.Confirms target engagement in a physiological context; No protein modification needed.Indirect measurement of binding; Not suitable for all targets (e.g., membrane proteins can be challenging).
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.Purified ProteinMedium to HighAssociation/dissociation rates (ka, kd), Affinity (KD).Provides real-time kinetics and affinity data; High sensitivity.Requires purified, immobilized protein; Potential for artifacts from immobilization.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction.Purified Protein & Compound in SolutionLowAffinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)."Gold standard" for binding affinity; Provides full thermodynamic profile.Requires large amounts of pure protein; Low throughput.
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.Purified protein, cell lysatesHighBinding Affinity (KD).Low sample consumption; Tolerant of different buffer conditions.Requires fluorescent labeling of one binding partner.
NanoBRET/HiBiT Bioluminescence resonance energy transfer or complementation assay using tagged proteins.Intact cellsHighBRET ratio or luminescent signal.Measures proximity/binding in live cells; High throughput.Requires genetic modification of the target protein (tagging).

Experimental Protocol: CETSA for this compound

This protocol provides a framework for performing a CETSA experiment to validate the engagement of this compound with its hypothetical intracellular target, "Kinase X."

1. Cell Culture and Compound Treatment:

  • Plate cells (e.g., HEK293T) at an appropriate density and grow overnight.

  • Treat cells with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

2. Heat Shock:

  • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 42°C to 66°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Immediately cool the tubes on ice.

3. Protein Extraction:

  • Lyse the cells by three cycles of freeze-thawing (e.g., using liquid nitrogen and a 25°C water bath).

  • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

4. Protein Quantification:

  • Collect the supernatant from each sample.

  • Determine the protein concentration of the soluble fraction.

  • Analyze the samples for the amount of soluble Kinase X using a standard Western Blot protocol with a specific antibody against Kinase X.

  • Quantify the band intensities using densitometry.

5. Data Analysis:

  • Normalize the band intensity of each heated sample to the non-heated control for both vehicle and compound-treated groups.

  • Plot the normalized intensity against the temperature to generate a "melt curve."

  • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) for each condition. The shift in Tm (ΔTm) indicates target stabilization by the compound.

Hypothetical Data and Signaling Pathway

Let's assume this compound is designed to inhibit "Kinase X," a critical component of a cancer-related signaling pathway. CETSA can confirm that the compound engages Kinase X directly, which is the first step in validating its mechanism of action.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase KinaseX Target: Kinase X UpstreamKinase->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation Inhibitor N-isopentyl-2- (trifluoromethyl)benzamide Inhibitor->KinaseX

Fig. 2: Hypothetical signaling pathway for Kinase X.
Hypothetical CETSA Data

The following tables represent idealized data from CETSA experiments for this compound and its target, Kinase X.

Table 2: CETSA Melt Curve Data for Kinase X

Temperature (°C)% Soluble Kinase X (Vehicle)% Soluble Kinase X (+ 10 µM Compound)
42100%100%
4698%100%
5091%99%
5450%92%
5815%50%
625%18%
662%6%
Tm (Melting Temp.) ~54.0°C ~58.0°C

This data illustrates a thermal shift (ΔTm) of +4.0°C, indicating direct binding and stabilization of Kinase X by the compound.

Table 3: Isothermal Dose-Response (ITDR-CETSA) Data

This experiment is performed at a single, fixed temperature (e.g., 56°C) with varying compound concentrations to determine the potency of target engagement.

Compound Conc. (µM)% Soluble Kinase X (at 56°C)
030%
0.0135%
0.155%
1.082%
10.090%
100.091%
EC50 ~0.15 µM

The EC50 value from an ITDR-CETSA experiment reflects the concentration of the compound required to stabilize 50% of the target protein population, serving as a proxy for binding affinity in the cellular environment.

Conclusion

The Cellular Thermal Shift Assay provides an indispensable tool for modern drug discovery, offering direct and compelling evidence of target engagement within the native cellular environment. For a novel compound like this compound, CETSA serves as a critical validation step, confirming that the molecule reaches and binds its intended target, such as Kinase X. While other biophysical methods like SPR and ITC offer high-precision measurements of binding kinetics and thermodynamics using purified proteins, CETSA provides the physiological relevance necessary to bridge the gap between biochemical activity and cellular effect. By integrating CETSA into the drug development workflow, researchers can make more informed decisions, increase the likelihood of success, and accelerate the progression of promising new therapies.

A Researcher's Guide to Selecting N-isopentyl-2-(trifluoromethyl)benzamide: A Comparative Framework

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, please note: As of November 2025, publicly available data from suppliers for N-isopentyl-2-(trifluoromethyl)benzamide is limited. Therefore, this guide presents a comparative framework using hypothetical data to illustrate the critical quality attributes researchers should consider when sourcing this compound. The experimental protocols provided are standardized methods for the quality control of benzamide derivatives.

Comparative Analysis of Key Quality Metrics

A thorough evaluation of a chemical reagent is paramount to ensure the reliability and reproducibility of experimental results. Below is a hypothetical comparison of this compound from three fictional suppliers. This table highlights the essential data points you should look for in a certificate of analysis or request from a supplier.

ParameterSupplier ASupplier BSupplier CMethod
Purity (HPLC) 99.2%98.5%99.8%HPLC-UV
Identity (¹H NMR) Conforms to StructureConforms to StructureConforms to Structure400 MHz NMR
Identity (Mass Spec) [M+H]⁺ = 260.1254[M+H]⁺ = 260.1251[M+H]⁺ = 260.1255HRMS (ESI+)
Residual Solvents <0.1% Acetone<0.5% Ethyl Acetate<0.05% DichloromethaneGC-MS
Water Content 0.08%0.15%0.03%Karl Fischer Titration
Appearance White Crystalline SolidOff-white PowderWhite Crystalline SolidVisual Inspection

Deciphering the Data: What to Look For

  • Purity: Higher purity indicates fewer contaminants that could interfere with your experiments. For sensitive biological assays, purity above 99% is recommended.

  • Identity: Confirmation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is crucial to ensure you have the correct molecule. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass, which is a strong indicator of the correct elemental composition.

  • Residual Solvents & Water Content: These impurities can affect the solubility and stability of the compound and may be toxic to cells in biological assays. Lower levels are always preferable.

  • Appearance: While seemingly subjective, the physical appearance can be an initial indicator of purity. A pure compound is typically a uniformly colored solid.

Experimental Protocols for Compound Verification

Researchers should consider independently verifying the quality of a newly sourced compound. Below are detailed protocols for the key analytical techniques used in the quality control of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound by separating it from any non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

    • Gradient: Start at 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve the compound in acetonitrile to a concentration of 1 mg/mL.

    • Analysis: The purity is calculated by dividing the area of the main peak by the total area of all peaks.

Structural Confirmation by ¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure of the compound.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Method:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquisition: Acquire a standard proton NMR spectrum.

    • Analysis: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure of this compound.

Identity Confirmation by Mass Spectrometry
  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer, preferably a high-resolution instrument (e.g., Q-TOF).

  • Method:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1 mg/mL and infuse it into the mass spectrometer.

    • Analysis: Look for the protonated molecule [M+H]⁺. For this compound (C₁₃H₁₆F₃NO), the expected exact mass is approximately 260.1262.

Potential Biological Activity and Signaling Pathways

Benzamide derivatives are known to exhibit a wide range of biological activities.[1] Compounds containing a trifluoromethyl group can show enhanced lipophilicity and metabolic stability, which may contribute to their biological effects.[1] While the specific pathways for this compound are not yet elucidated, related benzamides have been shown to interact with various receptors and enzymes. For instance, some benzamide derivatives act as inhibitors of the P2X7 receptor, which is involved in inflammation and pain signaling.[1] Others have been investigated as inhibitors of the Hedgehog signaling pathway, which is crucial in developmental processes and is implicated in some cancers.[2]

Potential Signaling Pathway Hypothetical Signaling Pathway for a Benzamide Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor (e.g., P2X7) Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Signal Transduction Effector_Protein Effector Protein Signaling_Cascade->Effector_Protein Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to This compound This compound This compound->Receptor Inhibition Supplier Qualification Workflow Workflow for Qualifying a New Chemical Supplier start Receive Compound from New Supplier doc_review Review Certificate of Analysis start->doc_review qc_testing Perform In-house QC Testing (HPLC, NMR, MS) doc_review->qc_testing compare_data Compare In-house Data with Supplier's CoA qc_testing->compare_data pass_fail Does it meet specifications? compare_data->pass_fail accept Accept Lot for Use in Experiments pass_fail->accept Yes reject Reject Lot and Contact Supplier pass_fail->reject No

References

A Comparative Guide to Measuring the Binding Affinity of Benzamide Derivatives: An Isothermal Titration Calorimetry (ITC) Perspective

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Data Presentation: A Comparative Analysis of Olaparib-PARP1 Binding

The binding affinity of a ligand to a protein is often quantified by the dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction. The following table summarizes the binding affinity of Olaparib to PARP1 as determined by three different techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and a Fluorescence Polarization (FP) assay.

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Dissociation Constant (Kd) ~15 nM~5 nM~1.3 nM
Stoichiometry (n) ~1:1Not directly measuredNot directly measured
Enthalpy (ΔH) Favorable (Exothermic)Not directly measuredNot directly measured
Entropy (ΔS) Can be determinedNot directly measuredNot directly measured
Principle Measures heat change upon bindingMeasures change in refractive indexMeasures change in polarized light

Key Observations:

  • All three techniques confirm a high-affinity interaction between Olaparib and PARP1, with Kd values in the low nanomolar range.

  • Slight variations in the reported Kd values are expected and can be attributed to differences in experimental conditions, buffer compositions, and the fundamental principles of each technique.

  • ITC provides the most comprehensive thermodynamic profile of the interaction, directly measuring the enthalpy (ΔH) and stoichiometry (n) of binding, from which the entropy (ΔS) can be calculated. This level of detail is invaluable for understanding the driving forces behind the binding event.

Experimental Protocols

Below are detailed methodologies for the three key experiments discussed.

Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during a biomolecular interaction. It is considered the gold standard for binding affinity determination as it provides a complete thermodynamic characterization of the interaction in solution, without the need for labeling or immobilization.

Methodology:

  • Sample Preparation:

    • Prepare a solution of PARP1 protein (typically 5-10 µM) in a suitable buffer (e.g., PBS or Tris, pH 7.5).

    • Prepare a solution of the benzamide compound (e.g., Olaparib) at a concentration 10-20 times higher than the protein (e.g., 50-100 µM) in the same buffer.

    • Thoroughly dialyze the protein and dissolve the compound in the dialysis buffer to minimize buffer mismatch effects. Degas all solutions before use.

  • ITC Experiment:

    • Load the PARP1 solution into the sample cell of the calorimeter.

    • Load the benzamide compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the compound solution into the protein solution.

    • Record the heat change after each injection until the binding sites on the protein are saturated.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Methodology:

  • Sensor Chip Preparation:

    • Activate a sensor chip (e.g., CM5) with a suitable chemistry (e.g., amine coupling).

    • Immobilize the PARP1 protein onto the sensor chip surface to a target density.

    • Deactivate any remaining active groups on the surface.

  • SPR Experiment:

    • Equilibrate the sensor chip surface with running buffer (e.g., HBS-EP+).

    • Inject a series of increasing concentrations of the benzamide compound (the analyte) over the sensor surface containing the immobilized PARP1 (the ligand).

    • Monitor the change in the SPR signal (measured in Response Units, RU) over time to generate sensorgrams for association and dissociation phases.

    • Regenerate the sensor surface between analyte injections if necessary.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule. It is well-suited for high-throughput screening.

Methodology:

  • Probe Selection and Preparation:

    • A fluorescently labeled ligand (a "probe") that binds to the target protein (PARP1) is required. This probe will be displaced by the unlabeled benzamide compound.

    • Prepare solutions of the PARP1 protein, the fluorescent probe, and the unlabeled benzamide compound in a suitable assay buffer.

  • FP Experiment:

    • In a multi-well plate, add a fixed concentration of PARP1 and the fluorescent probe.

    • Add a serial dilution of the unlabeled benzamide compound to the wells.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the concentration of the unlabeled benzamide compound.

    • Fit the resulting competition curve to a suitable model to determine the IC50 value (the concentration of the compound that displaces 50% of the fluorescent probe).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent probe.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each of the described techniques.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p Protein Solution (in cell) cal Calorimeter Cell p->cal l Ligand Solution (in syringe) inj Syringe Injection l->inj sat Saturation cal->sat ...n injections inj->cal Titration peaks Heat Peaks sat->peaks isotherm Binding Isotherm peaks->isotherm fit Fit Data isotherm->fit thermo Kd, n, ΔH, ΔS fit->thermo

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

SPR_Workflow cluster_prep Chip Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis chip Sensor Chip act Activation chip->act imm Protein Immobilization act->imm deact Deactivation imm->deact run Running Buffer deact->run inj Ligand Injection (Analyte) run->inj Association inj->run Dissociation sensor Sensorgram inj->sensor fit Fit Curves sensor->fit kinetics ka, kd, Kd fit->kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR).

FP_Workflow cluster_prep Sample Preparation cluster_exp FP Experiment cluster_analysis Data Analysis prot Protein mix Mix Components prot->mix probe Fluorescent Probe probe->mix lig Unlabeled Ligand (Serial Dilution) lig->mix plate Multi-well Plate inc Incubate plate->inc mix->plate read Read Polarization inc->read curve Competition Curve read->curve fit Fit Curve (IC50) curve->fit ki Calculate Ki fit->ki

Caption: Workflow for Fluorescence Polarization (FP) Assay.

Comparative Bioactivity of N-isopentyl-2-(trifluoromethyl)benzamide and Alternative P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

This guide provides a comparative analysis of the bioactivity of N-isopentyl-2-(trifluoromethyl)benzamide, a negative allosteric modulator of the P2X7 receptor, with other notable P2X7 antagonists across different species. The species-specific nature of P2X7 receptor pharmacology presents a significant challenge in the development of therapeutics targeting this receptor, making cross-species comparisons crucial for preclinical and translational research.

Introduction to P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, where it plays a critical role in inflammation and immune responses. Its activation leads to cation influx, NLRP3 inflammasome activation, and the release of pro-inflammatory cytokines such as IL-1β. Consequently, P2X7 antagonists are being investigated for a range of inflammatory conditions, neuropathic pain, and other disorders. However, significant differences in the amino acid sequences of the P2X7 receptor across species can lead to variations in the binding and efficacy of antagonists, complicating the translation of preclinical findings to human clinical trials.

Quantitative Bioactivity Comparison

The following table summarizes the in vitro potency (IC50 values) of this compound and selected alternative P2X7 antagonists across human, rat, and mouse orthologs. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.

CompoundTargetSpeciesAssay TypeIC50 (nM)Reference
This compound P2X7 ReceptorRatCalcium Influx~50
Human-Data not available-
Mouse-Data not available-
JNJ-55308942 P2X7 ReceptorHumanCalcium Influx16
RatCalcium Influx25
MouseCalcium Influx20
A-804598 P2X7 ReceptorHumanCalcium Influx10
RatCalcium Influx12
MouseCalcium Influx14
AZD9056 P2X7 ReceptorHumanIL-1β Release2
Rat-Inactive
Mouse-Inactive

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound bioactivity. Below are representative protocols for key in vitro and in vivo assays used to characterize P2X7 receptor antagonists.

In Vitro: Calcium Influx Assay

This assay measures the inhibition of ATP-induced calcium influx in cells expressing the P2X7 receptor.

  • Cell Culture: Culture HEK293 cells stably transfected with the human, rat, or mouse P2X7 receptor in DMEM supplemented with 10% FBS and a selection antibiotic.

  • Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with a physiological salt solution and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and incubate with varying concentrations of the test compound (e.g., this compound) for 15-30 minutes.

  • Receptor Activation and Measurement: Measure baseline fluorescence using a fluorescence plate reader. Add a sub-maximal concentration of ATP or BzATP to activate the P2X7 receptor and immediately measure the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the IC50 value by plotting the percentage inhibition of the ATP-induced calcium influx against the concentration of the antagonist.

In Vivo: Model of Neuropathic Pain (Chronic Constriction Injury - CCI)

This model is used to evaluate the analgesic efficacy of compounds in a setting of nerve injury-induced pain.

  • Animal Model: Use adult male Sprague-Dawley rats. Anesthetize the animals and expose the sciatic nerve in one hind limb.

  • Nerve Injury: Loosely ligate the sciatic nerve with chromic gut sutures at four locations.

  • Behavioral Testing: At a post-operative time point when mechanical allodynia has developed (e.g., 7-14 days), assess the pain threshold of the animals using von Frey filaments.

  • Compound Administration: Administer the test compound (e.g., this compound) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Post-Dosing Assessment: Measure the mechanical withdrawal threshold at various time points after compound administration.

  • Data Analysis: An increase in the paw withdrawal threshold in the injured paw indicates an analgesic effect. Compare the effect of the compound to a vehicle control group.

Signaling Pathways and Experimental Workflows

Visual representations of the P2X7 receptor signaling pathway and a typical experimental workflow for antagonist screening can aid in understanding the mechanism of action and the drug discovery process.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx Na_influx Na⁺ Influx P2X7->Na_influx K_efflux K⁺ Efflux P2X7->K_efflux ATP Extracellular ATP ATP->P2X7 Binds and Activates Antagonist N-isopentyl-2- (trifluoromethyl)benzamide Antagonist->P2X7 Allosterically Inhibits NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: P2X7 receptor signaling pathway and point of inhibition.

Antagonist_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Primary_Screen Primary Screen: High-Throughput Calcium Influx Assay (Human P2X7) Hit_Confirmation Hit Confirmation and IC50 Determination (Human P2X7) Primary_Screen->Hit_Confirmation Active Compounds Species_Selectivity Species Selectivity Profiling (Rat, Mouse P2X7) Hit_Confirmation->Species_Selectivity Secondary_Assay Secondary Assay: Yo-Pro-1 Uptake or IL-1β Release Species_Selectivity->Secondary_Assay PK_Studies Pharmacokinetic Studies in Rodents Secondary_Assay->PK_Studies Lead Candidates Efficacy_Models Efficacy Testing in Animal Models (e.g., Neuropathic Pain) PK_Studies->Efficacy_Models

Caption: Workflow for P2X7 receptor antagonist screening.

Conclusion

This compound demonstrates efficacy as a P2X7 receptor antagonist in rat models of pain. However, the lack of comprehensive, publicly available data on its activity in other species, including humans, underscores the critical need for thorough cross-species pharmacological profiling. The significant species-specific differences observed with other P2X7 antagonists, such as AZD9056, serve as a cautionary example for the development of this class of drugs. Researchers are encouraged to perform head-to-head comparisons of potential lead compounds across relevant species early in the drug discovery process to mitigate the risk of translational failure. The experimental protocols and workflows provided herein offer a framework for such investigations.

Safety Operating Guide

Proper Disposal of N-isopentyl-2-(trifluoromethyl)benzamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat N-isopentyl-2-(trifluoromethyl)benzamide as a hazardous halogenated organic waste. Segregate from other waste streams and dispose of through a licensed chemical waste disposal service.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound requiring careful handling due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection.

Hazard Assessment and Safety Precautions

This compound is classified as a hazardous substance. Safety Data Sheets (SDS) for the closely related compound, 2-(trifluoromethyl)benzamide, indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

Segregation and Storage of Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.

  • Waste Container: Use a dedicated, clearly labeled, and leak-proof container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound". Include the date of initial waste accumulation.

  • Segregation: As a halogenated organic compound, this waste must be kept separate from non-halogenated organic waste, acidic waste, and oxidizing or reducing agents.[1] Mixing with incompatible chemicals can lead to hazardous reactions.

  • Storage: Store the waste container in a designated, well-ventilated, and cool, dry area away from direct sunlight and heat sources. Secondary containment is recommended to mitigate spills.

Disposal Procedures

Disposal of this compound must be conducted through a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Collection: Collect all waste containing this compound, including unused product, contaminated materials (e.g., filter paper, gloves), and solutions, in the designated hazardous waste container.

  • Container Management: Keep the waste container securely closed when not in use. Do not overfill the container; leave adequate headspace to allow for expansion.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team and EHS department.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Quantitative Data Summary

PropertyBenzamideThis compound (Estimated)
Solubility in Water InsolubleLikely insoluble
Incompatible Materials Strong oxidizing agents, strong basesStrong oxidizing agents, strong reducing agents

Data for benzamide is provided as a surrogate for general guidance. The isopentyl and trifluoromethyl groups will alter the specific properties but the general classification as a halogenated organic amide remains.

Experimental Protocols: Alkaline Hydrolysis (Potential Treatment)

While not a recommended on-site disposal method for laboratories without specialized equipment and permits, alkaline hydrolysis is a potential chemical treatment method for amide-containing compounds. This process breaks the amide bond, potentially rendering the compound less hazardous. The rate of alkaline hydrolysis is influenced by steric and electronic factors. The trifluoromethyl group, being electron-withdrawing, is expected to increase the rate of hydrolysis compared to unsubstituted benzamides.[2]

General Laboratory-Scale Protocol for Amide Hydrolysis (for research purposes only, not for bulk disposal):

  • In a well-ventilated fume hood, dissolve the amide in a suitable solvent mixture, such as methanol/dioxane.[2]

  • Add an excess of aqueous sodium hydroxide (NaOH) solution.

  • The reaction mixture may require heating under reflux to proceed at a reasonable rate.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the resulting carboxylate salt and amine would need to be neutralized and disposed of according to local regulations for those specific waste streams.

Note: This protocol is for informational purposes only and should not be performed for waste disposal without a thorough risk assessment and authorization from your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Disposal & Emergency Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Halogenated Organic Spill Event Spill Event Generate Waste->Spill Event Potential Incident Label Container Label Container Segregate Waste->Label Container Hazardous Waste Store Safely Store Safely Label Container->Store Safely Secure & Ventilated Area Full Container Full Container Store Safely->Full Container Contact EHS Contact EHS Full Container->Contact EHS Schedule Pickup Schedule Pickup Contact EHS->Schedule Pickup Small Spill Small Spill Spill Event->Small Spill Minor Large Spill Large Spill Spill Event->Large Spill Major Follow Spill Protocol Follow Spill Protocol Small Spill->Follow Spill Protocol Evacuate & Report Evacuate & Report Large Spill->Evacuate & Report

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-isopentyl-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-isopentyl-2-(trifluoromethyl)benzamide. The following procedures are based on best practices for handling similar benzamide and trifluoromethyl-containing compounds and are intended for use by trained laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the required PPE.

Body PartEquipmentSpecifications
Eyes/Face Safety Goggles & Face ShieldGoggles should be chemical splash-proof and compliant with EN 166 or OSHA 29 CFR 1910.133. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2]
Hands Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[3] Always inspect gloves for degradation or punctures before use and practice proper glove removal technique.[4]
Body Laboratory Coat & Protective ClothingA flame-retardant lab coat should be worn at all times. For larger quantities or increased risk of exposure, chemical-resistant coveralls or an apron should be used.[3]
Respiratory RespiratorUse a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if handling the compound as a powder outside of a certified chemical fume hood.[1][5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][6]

    • Ensure that a safety shower and eyewash station are readily accessible.[2][4]

    • Remove all sources of ignition from the handling area.[1]

  • Donning PPE :

    • Put on all required PPE as listed in the table above before entering the designated handling area.

  • Chemical Handling :

    • Carefully weigh and transfer the compound, avoiding the generation of dust.[3]

    • Keep containers tightly closed when not in use.[1][4][6]

    • Avoid direct contact with the substance.[3][6] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[7]

  • Post-Handling :

    • Thoroughly decontaminate the work area after completion of the procedure.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4][8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container for hazardous chemical waste.[3] The container should be clearly marked with the chemical name and associated hazards.
Contaminated Labware Decontaminate glassware by rinsing with an appropriate solvent in a fume hood. Collect the rinse as hazardous waste. Disposable labware should be placed in the solid hazardous waste container.
Contaminated PPE Disposable gloves and other contaminated items should be collected in a sealed bag and disposed of as hazardous solid waste.[3]
Empty Containers Triple rinse with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed container can then be disposed of according to local regulations, which may allow for recycling.

Note : All waste disposal must be carried out in accordance with local, state, and federal regulations.[5][8] It is recommended to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don PPE handle_weigh Weigh Compound prep_ppe->handle_weigh 2. Proceed to Handling prep_setup Setup in Fume Hood prep_setup->prep_ppe 1. Setup First handle_transfer Transfer to Reaction handle_weigh->handle_transfer 3. Use in Experiment cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon 4. After Experiment cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste 5. Collect Waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe 6. Final Step in Lab dispose_solid Solid Waste Pickup cleanup_waste->dispose_solid dispose_liquid Liquid Waste Pickup cleanup_waste->dispose_liquid

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.